molecular formula C4H6BN3O2 B151057 2-Aminopyrimidine-5-boronic acid CAS No. 936250-22-5

2-Aminopyrimidine-5-boronic acid

Cat. No.: B151057
CAS No.: 936250-22-5
M. Wt: 138.92 g/mol
InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N
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Description

2-Aminopyrimidine-5-boronic acid (CAS RN: 936250-22-5) is a high-purity boronic acid derivative serving as a critical synthetic intermediate in organic and medicinal chemistry. With a molecular formula of C 4 H 6 BN 3 O 2 and a molecular weight of 138.92 g/mol, this compound is supplied as a solid with a typical purity ranging from 95% to 98% . Its primary research value lies in its role as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it is used to form carbon-carbon bonds with aryl or vinyl halides . This reactivity is essential for constructing complex biaryl structures and functionalized heterocycles, making it a versatile reagent for constructing diverse molecular frameworks in pharmaceutical development . In practical research applications, this compound is extensively employed as a pharmaceutical intermediate for the synthesis of more complex active molecules . The presence of both an aminopyrimidine scaffold and a boronic acid functional group within a single molecule provides two distinct sites for chemical modification, offering significant versatility in synthesis. For optimal stability, the product must be stored cold, typically between 2°C and 8°C, and should be handled with care as it may cause skin and eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-aminopyrimidin-5-yl)boronic acid
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InChI

InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHYQZASLKERLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590354
Record name (2-Aminopyrimidin-5-yl)boronic acid
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Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

936250-22-5
Record name (2-Aminopyrimidin-5-yl)boronic acid
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Record name (2-Aminopyrimidin-5-yl)boronic acid
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Record name (2-aminopyrimidin-5-yl)boronic acid
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid is a versatile heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of both a pyrimidine ring and a boronic acid moiety, make it a valuable building block for the synthesis of a wide range of biologically active molecules. Notably, it serves as a key intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] This guide provides a comprehensive overview of the known physical properties of 2-aminopyrimidine-5-boronic acid, presented in a clear and accessible format for researchers and drug development professionals.

Core Physical and Chemical Properties

The physical and chemical characteristics of 2-aminopyrimidine-5-boronic acid are crucial for its handling, storage, and application in synthetic chemistry. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₄H₆BN₃O₂[2][3][][5]
Molecular Weight 138.92 g/mol [2][3][][5][6][7][8]
Appearance White to off-white or orange to green solid/powder/crystalline[2][][5][9]
Melting Point 206-211 °C[2][6][10][11]
Boiling Point 486.995 °C at 760 mmHg (Predicted)[11]
Density 1.443 g/cm³ (Predicted)[11]
Solubility Slightly soluble in DMSO (heated) and Methanol (heated)[11][12]
pKa 2.58 ± 0.11 (Predicted)[11]
Stability Hygroscopic[11][12]
Storage Temperature 2-8 °C, under inert atmosphere[2][][5][6][11]

Experimental Protocols

While specific experimental details for the determination of the physical properties of 2-aminopyrimidine-5-boronic acid are not extensively published in peer-reviewed literature, the following are general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

General Protocol:

  • A small, dry sample of 2-aminopyrimidine-5-boronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

Solubility Assessment

Solubility is a critical parameter for any compound intended for biological or chemical applications.

General Protocol:

  • A known mass (e.g., 1 mg) of 2-aminopyrimidine-5-boronic acid is placed in a vial.

  • A small, measured volume (e.g., 100 µL) of the solvent of interest (e.g., DMSO, Methanol) is added.

  • The mixture is vortexed or sonicated to facilitate dissolution.

  • If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. If it does not dissolve, the mixture can be gently heated as indicated by the qualitative data.

  • Solubility is typically reported in terms of mg/mL or mol/L.

pKa Determination (Predicted)

The provided pKa value is a result of computational prediction. Experimental determination would typically involve methods such as potentiometric titration or UV-spectrophotometry.

General Principle of Potentiometric Titration:

  • A solution of 2-aminopyrimidine-5-boronic acid of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

  • The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Applications in Synthetic Chemistry: A Workflow for Kinase Inhibitor Synthesis

2-Aminopyrimidine-5-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex molecules, including kinase inhibitors.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 2-Aminopyrimidine-5-boronic acid C Palladium Catalyst (e.g., Pd(PPh3)4) A->C B Aryl/Heteroaryl Halide (R-X) B->C F Biologically Active Compound (e.g., Kinase Inhibitor) C->F Reaction Conditions D Base (e.g., Na2CO3, K2CO3) D->C E Solvent (e.g., Dioxane/Water) E->C G cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Intracellular Kinase (e.g., Protein Kinase C) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Aminopyrimidine-based Kinase Inhibitor Inhibitor->Kinase inhibits

References

2-Aminopyrimidine-5-boronic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-Aminopyrimidine-5-boronic acid is a versatile building block with significant applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

2-Aminopyrimidine-5-boronic acid is an organoboron compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a boronic acid moiety at the 5-position.[1] This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2]

The IUPAC name for this compound is (2-aminopyrimidin-5-yl)boronic acid .[][4]

Chemical Structure:

  • Molecular Formula: C₄H₆BN₃O₂[1][2][]

  • Canonical SMILES: B(C1=CN=C(N=C1)N)(O)O[1][4]

  • InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N[1][][4]

Physicochemical Properties

Quantitative data for 2-Aminopyrimidine-5-boronic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 138.92 g/mol [2][]
Appearance White to off-white solid[1][2][]
Melting Point 206-211 °C[][5]
Boiling Point (Predicted) 487.0 ± 55.0 °C[][5]
Density (Predicted) 1.440 ± 0.10 g/cm³[][5]
pKa (Predicted) 2.58 ± 0.11[1]
Solubility Slightly soluble in DMSO (Heated), Methanol (Heated). Soluble in water.[1][]
Storage Temperature 2-8 °C[1][2][]

Applications in Drug Discovery and Development

2-Aminopyrimidine-5-boronic acid is a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2][6] Its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex drug molecules.[6][7]

A notable application is in the synthesis of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase inhibitors, such as GDC-0980, which has been investigated in clinical trials for its anti-tumor activity.[6] The 2-aminopyrimidine core is a common scaffold in many kinase inhibitors, and the boronic acid functional group provides a handle for further molecular elaboration. The pinacol ester of 2-aminopyrimidine-5-boronic acid is also frequently used in the preparation of PI3K inhibitors.[8]

Beyond kinase inhibitors, this compound is utilized in the development of protease inhibitors and other therapeutic agents.[2] Its role extends to the creation of advanced materials and sensors due to its capacity to interact with biological molecules.[2]

Experimental Protocols: Synthesis of 2-Aminopyrimidine-5-boronic acid

Several synthetic routes to 2-Aminopyrimidine-5-boronic acid have been reported. A common and practical approach starts from 2-amino-5-bromopyrimidine. The following is a generalized experimental workflow based on literature descriptions.[6][9]

G cluster_protection Step 1: Protection of the Amino Group cluster_borylation Step 2: Borylation cluster_deprotection Step 3: Deprotection start 2-amino-5-bromopyrimidine reagents1 Di-tert-butyl dicarbonate (Boc)₂O 4-Dimethylaminopyridine (DMAP) Triethylamine (Et₃N) start->reagents1 Protection product1 Boc-protected 2-amino-5-bromopyrimidine reagents1->product1 reagents2 n-Butyllithium (n-BuLi) Triisopropyl borate B(Oi-Pr)₃ -70 to -80 °C product1->reagents2 Halogen-metal exchange & Borylation product2 Boc-protected boronic acid intermediate reagents2->product2 reagents3 Acidic conditions (e.g., HCl in Methanol) product2->reagents3 Removal of Boc group final_product 2-Aminopyrimidine-5-boronic acid reagents3->final_product

Caption: Generalized workflow for the synthesis of 2-Aminopyrimidine-5-boronic acid.

Detailed Methodology:

  • Protection of the Amino Group: 2-amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine and a base such as triethylamine.[6][10] This step protects the reactive amino group to prevent side reactions in the subsequent borylation step.

  • Borylation: The resulting Boc-protected intermediate undergoes a halogen-metal exchange reaction at low temperatures (typically -70 to -80 °C) using a strong base like n-butyllithium.[9][10] The resulting organolithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronic acid ester.[9][10]

  • Deprotection and Isolation: The protecting group is removed under acidic conditions to yield the final product, 2-Aminopyrimidine-5-boronic acid.[10] The water-soluble boronic acid can then be isolated through a carefully designed acid-base workup.[9] An alternative to synthesizing the boronic acid directly involves creating the more stable pinacol ester by reacting the intermediate with pinacol.[10]

This synthetic approach has been optimized for large-scale production, offering high yields and purity.[6][9]

References

Synthesis of 2-Aminopyrimidine-5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-aminopyrimidine-5-boronic acid, a crucial building block in medicinal chemistry and drug discovery. The document provides a comparative overview of synthetic strategies, detailed experimental protocols, and quantitative data to aid in the selection and implementation of the most suitable method for laboratory and large-scale production.

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex aryl and heteroaryl pyrimidine derivatives.[1][3] This guide outlines the prevalent synthetic routes, starting from the bromination of 2-aminopyrimidine to the final borylation step.

Core Synthesis Pathways

The synthesis of 2-aminopyrimidine-5-boronic acid predominantly involves a two-step process: the bromination of 2-aminopyrimidine to yield 2-amino-5-bromopyrimidine, followed by the conversion of the bromo-substituent to a boronic acid or its ester. Several variations exist for each step, offering different advantages in terms of yield, scalability, and reaction conditions.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

The critical intermediate, 2-amino-5-bromopyrimidine, is synthesized by the electrophilic bromination of 2-aminopyrimidine. The choice of brominating agent and reaction conditions significantly impacts the yield and purity of the product.

Synthesis_Step1 cluster_0 Method A: NBS cluster_1 Method B: Bromine Chloride cluster_2 Method C: Aqueous Bromine 2-Aminopyrimidine 2-Aminopyrimidine NBS, Acetonitrile NBS, Acetonitrile 2-Aminopyrimidine->NBS, Acetonitrile Yield: 97%[4] N-chlorosuccinimide, NaBr N-chlorosuccinimide, NaBr 2-Aminopyrimidine->N-chlorosuccinimide, NaBr Yield: 75%[5] Bromine, Aqueous Medium Bromine, Aqueous Medium 2-Aminopyrimidine->Bromine, Aqueous Medium Yield: 80% (at ~20°C)[5] 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine NBS, Acetonitrile->2-Amino-5-bromopyrimidine N-chlorosuccinimide, NaBr->2-Amino-5-bromopyrimidine Bromine, Aqueous Medium->2-Amino-5-bromopyrimidine

Experimental Protocols for Step 1

Method A: Bromination with N-Bromosuccinimide (NBS) [4]

  • Reactants: 2-aminopyrimidine (2.5g, 26.29 mmol), N-bromosuccinimide (4.6g, 27.9 mmol).

  • Solvent: Acetonitrile (25 mL).

  • Procedure: Dissolve 2-aminopyrimidine in acetonitrile and cool the solution under an ice bath. Add N-bromosuccinimide and stir the mixture in the dark overnight at room temperature. Remove the solvent under reduced pressure. Wash the residue with water (100 mL), filter the solid by suction, and dry in vacuo.

  • Yield: 97%.

Method B: Bromination with Bromine Chloride generated in situ [5]

  • Reactants: 2-aminopyrimidine, N-chlorosuccinimide (NCS), Sodium Bromide.

  • Procedure: This method utilizes bromine chloride formed in situ from NCS and sodium bromide in an alcoholic solvent.

  • Yield: 75%.

Method C: Bromination with Aqueous Bromine [5]

  • Reactants: 2-aminopyrimidine (9.5 g, 0.10 mol), Bromine.

  • Procedure: This preparation must be carried out under an efficient fume hood. In a 600-mL beaker, a solution of 2-aminopyrimidine is prepared. The reaction temperature is maintained at approximately 20°C. Addition of dilute (3N) sodium hydroxide to pH 10 may be required to precipitate the product if the hydrochloride salt is formed at higher temperatures.

  • Yield: 80% when the temperature is maintained around 20°C. The yield decreases to 68% if the temperature rises to 41°C.

MethodBrominating AgentSolventTemperatureYieldReference
AN-BromosuccinimideAcetonitrileRoom Temperature97%[4]
BBromine Chloride (in situ)AlcoholNot Specified75%[5]
CAqueous BromineAqueous Medium~20°C80%[5]

Table 1. Comparison of Synthesis Methods for 2-Amino-5-bromopyrimidine.

Step 2: Borylation of 2-Amino-5-bromopyrimidine

The conversion of 2-amino-5-bromopyrimidine to 2-aminopyrimidine-5-boronic acid is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester. Protection of the exocyclic amino group is often necessary to prevent side reactions.

Synthesis_Step2 cluster_0 Pathway 1: Direct Borylation (with protection) cluster_1 Pathway 2: Direct Borylation (unprotected) cluster_2 Pathway 3: Suzuki-Miyaura Borylation 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine Protection 1. Protection (e.g., Boc, TMS) 2. n-BuLi, B(OR)3 3. Deprotection 2-Amino-5-bromopyrimidine->Protection Direct Borylation n-BuLi, Triethylborate, HBr 2-Amino-5-bromopyrimidine->Direct Borylation Suzuki Borylation Bis(pinacolato)diboron, Pd catalyst 2-Amino-5-bromopyrimidine->Suzuki Borylation Protected Intermediate Protected Intermediate 2-Aminopyrimidine-5-boronic acid 2-Aminopyrimidine-5-boronic acid 2-Aminopyrimidine-5-boronic acid pinacol ester 2-Aminopyrimidine-5-boronic acid pinacol ester Protection->2-Aminopyrimidine-5-boronic acid Overall Yield: 80% (for two steps)[6] Direct Borylation->2-Aminopyrimidine-5-boronic acid Yield: 25-46%[1] Suzuki Borylation->2-Aminopyrimidine-5-boronic acid pinacol ester

Experimental Protocols for Step 2

Pathway 1: Borylation with Amino Group Protection

  • Protection with Di-tert-butyl dicarbonate: [6]

    • Reactants: 2-amino-5-bromopyrimidine, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (catalyst).

    • Solvent: N,N-Dimethylformamide (DMF).

    • Procedure: React 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine at 15-30°C for 5-8 hours.

  • Lithiation and Borylation:

    • Reactants: Protected 2-amino-5-bromopyrimidine, n-butyllithium, triisopropyl borate.

    • Solvent: Tetrahydrofuran (THF).

    • Procedure: The protected intermediate is lithiated with n-butyllithium, followed by reaction with triisopropyl borate at -70 to -80°C under a nitrogen atmosphere.

  • Deprotection:

    • Procedure: The tert-butyloxycarbonyl protecting group is removed under acidic conditions (e.g., methanolic HCl or concentrated HCl). The overall yield for the borylation and deprotection steps is reported to be around 30%.[6]

  • Protection with TMSCl (In Situ): [7]

    • Reactants: 2-amino-5-bromopyrimidine, TMSCl, n-BuLi, B(Oi-Pr)3.

    • Procedure: This method involves the in situ protection of the amine via bis-silylation using TMSCl, followed by metal-halogen exchange with n-BuLi and trapping with triisopropyl borate. The water-soluble boronic acid is isolated through an acid-base workup.

    • Yield: 80% for the two-step process (protection and borylation).

Pathway 2: Direct Borylation without Protection [1]

  • Reactants: 2-amino-5-bromopyrimidine, n-butyllithium (n-BuLi), triethylborate, 48% hydrobromic acid (HBr).

  • Procedure: This method proceeds without the explicit protection of the amino group.

  • Yield: 25-46%. This method is noted to have drawbacks including low yield and difficult purification, making it less suitable for large-scale production.[1]

Pathway 3: Suzuki-Miyaura Borylation [7]

  • Reactants: 2-amino-5-bromopyrimidine, bis(pinacolato)diboron.

  • Catalyst: A palladium catalyst is used.

  • Procedure: This cross-coupling reaction forms the pinacol boronic ester of 2-aminopyrimidine. A large-scale (15 kg) implementation of this method has been described.[7]

PathwayKey ReagentsProtectionProductYieldReference
1aDi-tert-butyl dicarbonate, n-BuLi, B(Oi-Pr)3BocBoronic Acid~30% (two steps)[6]
1bTMSCl, n-BuLi, B(Oi-Pr)3TMS (in situ)Boronic Acid80% (two steps)[7]
2n-BuLi, Triethylborate, HBrNoneBoronic Acid25-46%[1]
3Bis(pinacolato)diboron, Pd catalystNonePinacol EsterNot specified[7]

Table 2. Comparison of Borylation Methods for 2-Amino-5-bromopyrimidine.

Conclusion

The synthesis of 2-aminopyrimidine-5-boronic acid can be accomplished through several distinct pathways. For the initial bromination step, the use of N-bromosuccinimide in acetonitrile offers the highest reported yield. For the subsequent borylation, a protection-based strategy, particularly the in situ silylation with TMSCl, provides a high-yielding and practical route to the desired boronic acid. While direct borylation without protection is possible, it generally results in lower yields. The Suzuki-Miyaura borylation presents a viable alternative for the synthesis of the corresponding pinacol ester, which can be advantageous for subsequent coupling reactions due to its stability. The choice of the optimal synthetic route will depend on the desired scale, purity requirements, and available resources.

References

Synthetic Strategies for 2-Aminopyrimidine-5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-aminopyrimidine-5-boronic acid, a crucial building block in medicinal chemistry. The document details starting materials, experimental protocols, and comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds, most notably kinase inhibitors for oncology applications. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a boronic acid moiety at the 5-position allows for versatile downstream functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This guide will explore the most prevalent and effective synthetic pathways to this valuable compound.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of 2-aminopyrimidine-5-boronic acid: a classical approach starting from a halogenated pyrimidine and a convergent synthesis building the pyrimidine ring from acyclic nitrile precursors. The following table summarizes the key quantitative data for these routes, providing a clear comparison of their efficiency and reaction conditions.

FeatureRoute 1: From Halogenated PyrimidineRoute 2: From Nitrile Precursor
Starting Material 2-Amino-5-bromopyrimidineMalononitrile, Guanidine
Key Intermediates N-protected 2-amino-5-bromopyrimidine2-Aminopyrimidine-5-carbonitrile
Key Reactions Protection, Lithium-Halogen Exchange, Borylation, DeprotectionCyclocondensation, (Hypothetical) Nitrile to Boronic Acid Conversion
Reported Yield ~80% (two-step process)[1]High (for cyclocondensation)
Reagents & Conditions Boc-anhydride, DMAP, n-BuLi, Triisopropyl borate, HCl; Cryogenic temperatures (-78 °C) required.Sodium nitrite, HCl; then (hypothetically) a reducing agent and a borane source.
Advantages Well-established and reliable route with good overall yields.Utilizes inexpensive and readily available starting materials.
Disadvantages Requires multiple protection/deprotection steps and cryogenic conditions.The conversion of the 5-cyano group to a boronic acid is not as direct as the borylation of the 5-bromo position.

Detailed Experimental Protocols

Route 1: Synthesis from 2-Amino-5-bromopyrimidine

This route is the most commonly cited and well-characterized method for synthesizing 2-aminopyrimidine-5-boronic acid. It involves the protection of the exocyclic amine, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Protection of 2-Amino-5-bromopyrimidine

  • Reaction: 2-Amino-5-bromopyrimidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield N,N-bis(tert-butoxycarbonyl)-2-amino-5-bromopyrimidine.

  • Procedure: To a solution of 2-amino-5-bromopyrimidine (1 eq.) and DMAP (0.1 eq.) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), Boc₂O (2.2 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Borylation and Deprotection

  • Reaction: The protected 2-amino-5-bromopyrimidine undergoes a lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperature, followed by quenching with an electrophilic boron source like triisopropyl borate. The resulting boronate ester is then hydrolyzed to the boronic acid, and the Boc protecting groups are removed with acid.

  • Procedure: The N,N-bis(Boc)-2-amino-5-bromopyrimidine (1 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-BuLi (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq.) is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with HCl to pH ~2, leading to the precipitation of 2-aminopyrimidine-5-boronic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum. An overall yield of 80% for the two steps has been reported.[1]

Route 2: Synthesis from Nitrile Precursor (via 2-Aminopyrimidine-5-carbonitrile)

This route offers an alternative approach by constructing the pyrimidine ring first and then functionalizing the 5-position.

Step 1: Synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile (as a model for 2-aminopyrimidine-5-carbonitrile synthesis)

  • Reaction: Malononitrile and guanidine hydrochloride are condensed in the presence of sodium nitrite to form an intermediate which is then cyclized. While the direct synthesis of 2-aminopyrimidine-5-carbonitrile is less commonly detailed, the synthesis of the triamino derivative provides a relevant protocol for pyrimidine ring formation from a nitrile.[2]

  • Procedure: A suspension of malononitrile (1 eq.) and guanidine hydrochloride (1.5 eq.) is prepared in water. A solution of sodium nitrite (1.1 eq.) in water is added dropwise at room temperature while maintaining the pH at 4 with the addition of hydrochloric acid. The reaction mixture is stirred for 4 hours. The intermediate is then treated with a base and heated to induce cyclization, yielding the pyrimidine-5-carbonitrile.[2]

Step 2: Hypothetical Conversion of 2-Aminopyrimidine-5-carbonitrile to 2-Aminopyrimidine-5-boronic Acid

While a direct, one-pot conversion is not readily found in the literature, a plausible multi-step conversion could involve:

  • Reduction of the Nitrile: The 5-cyano group could be reduced to a 5-aminomethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Diazotization and Sandmeyer-type Reaction: The resulting 5-aminomethyl group could be converted to a diazonium salt and subsequently to a 5-halomethyl group via a Sandmeyer-type reaction.

  • Conversion to Boronic Acid: The 5-halomethylpyrimidine could then be subjected to conditions similar to Route 1 (lithium-halogen exchange and borylation) to afford the desired boronic acid.

This hypothetical route highlights the less direct nature of functionalizing the 5-position when starting from a nitrile precursor compared to the halogenated pyrimidine route.

Mandatory Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: From Halogenated Pyrimidine cluster_route2 Route 2: From Nitrile Precursor A1 2-Amino-5-bromopyrimidine A2 N,N-bis(Boc)-2-amino- 5-bromopyrimidine A1->A2 Boc₂O, DMAP A3 2-Aminopyrimidine-5-boronic acid A2->A3 1. n-BuLi, -78 °C 2. B(O-iPr)₃ 3. H₃O⁺ B1 Malononitrile + Guanidine B2 2-Aminopyrimidine- 5-carbonitrile B1->B2 NaNO₂, HCl, Heat B3 2-Aminopyrimidine- 5-boronic acid B2->B3 Multi-step conversion (hypothetical)

Caption: Comparative synthetic routes to 2-aminopyrimidine-5-boronic acid.

Experimental Workflow for a Medicinal Chemist

Experimental_Workflow start Start: Need for a 2-aminopyrimidine- 5-substituted building block decision Choice of Synthetic Route start->decision route1 Route 1: From 2-Amino-5-bromopyrimidine decision->route1 Well-established, higher initial cost route2 Route 2: From Nitrile Precursor decision->route2 Cost-effective starting materials, more complex conversion synthesis Synthesis of 2-Aminopyrimidine- 5-boronic acid route1->synthesis route2->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification suzuki Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Halide purification->suzuki product Target Kinase Inhibitor Candidate suzuki->product sar SAR Studies and Optimization product->sar sar->suzuki Iterative Synthesis end Lead Compound sar->end

Caption: A typical experimental workflow for a medicinal chemist.

PI3K/mTOR Signaling Pathway

The relevance of 2-aminopyrimidine-5-boronic acid is highlighted by its use in the synthesis of kinase inhibitors such as GDC-0980, which targets the PI3K/mTOR pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth, Proliferation, and Survival S6K->Proliferation EIF4EBP1->Proliferation inhibition of translation (when unphosphorylated) GDC0980 GDC-0980 (Synthesized from 2-aminopyrimidine derivative) GDC0980->PI3K GDC0980->mTORC2 GDC0980->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of GDC-0980.

Conclusion

The synthesis of 2-aminopyrimidine-5-boronic acid is a critical process for the development of novel therapeutics. While the route starting from 2-amino-5-bromopyrimidine is well-established and reliable, the development of a more streamlined and cost-effective synthesis from nitrile precursors presents an opportunity for process improvement. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy based on their specific requirements, including scale, cost, and available resources. The versatility of the 2-aminopyrimidine-5-boronic acid scaffold, particularly in the context of kinase inhibitor synthesis, ensures its continued importance in the field of drug discovery.

References

A Technical Guide to 2-Aminopyrimidine-5-boronic acid: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Aminopyrimidine-5-boronic acid, a critical reagent in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and its significant application in the development of targeted cancer therapies, with a focus on its role in the synthesis of the dual PI3K/mTOR inhibitor, GDC-0980.

Core Compound Data

2-Aminopyrimidine-5-boronic acid is a key building block in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 936250-22-5[1][2][3][4]
Molecular Formula C₄H₆BN₃O₂[1][3][4]
Molecular Weight 138.92 g/mol [1][3][4]
Appearance White to off-white solid[1]
Melting Point 206-211 °C
Solubility Slightly soluble in heated DMSO and methanol
IUPAC Name (2-aminopyrimidin-5-yl)boronic acid

Synthesis of 2-Aminopyrimidine-5-boronic acid

A practical and cost-effective synthesis for 2-Aminopyrimidine-5-boronic acid has been developed, starting from 2-amino-5-bromopyrimidine. This multi-step process involves protection of the amino group, a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection to yield the final product.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-boronic acid

This protocol is adapted from established methods for the synthesis of 2-Aminopyrimidine-5-boronic acid and its pinacol ester.

Step 1: Protection of the Amino Group

  • To a solution of 2-amino-5-bromopyrimidine in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the Boc-protected 2-amino-5-bromopyrimidine.

Step 2: Borylation

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected 2-amino-5-bromopyrimidine in anhydrous tetrahydrofuran (THF) and cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

  • After stirring for a period, add triisopropyl borate and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of ammonium chloride.

Step 3: Deprotection

  • Treat the crude product from the previous step with an acidic solution (e.g., hydrochloric acid in methanol) to remove the Boc protecting group.

  • Adjust the pH to precipitate the 2-Aminopyrimidine-5-boronic acid.

  • Filter, wash, and dry the solid to obtain the final product.

Synthesis Workflow

G cluster_synthesis Synthesis of 2-Aminopyrimidine-5-boronic acid 2-amino-5-bromopyrimidine 2-amino-5-bromopyrimidine Boc-protected intermediate Boc-protected intermediate 2-amino-5-bromopyrimidine->Boc-protected intermediate Boc₂O, DMAP Lithiation Lithiation Boc-protected intermediate->Lithiation n-BuLi, THF, -78°C Boronic acid ester Boronic acid ester Lithiation->Boronic acid ester B(OiPr)₃ 2-Aminopyrimidine-5-boronic acid 2-Aminopyrimidine-5-boronic acid Boronic acid ester->2-Aminopyrimidine-5-boronic acid Acidic workup

Caption: Synthesis of 2-Aminopyrimidine-5-boronic acid.

Application in the Synthesis of GDC-0980, a Dual PI3K/mTOR Inhibitor

2-Aminopyrimidine-5-boronic acid is a crucial intermediate in the synthesis of GDC-0980 (Apitolisib), a potent, orally bioavailable inhibitor of Class I PI3 kinases and mTOR. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the core structure of the drug.

Experimental Protocol: Suzuki-Miyaura Coupling for GDC-0980 Core Synthesis

This generalized protocol describes the palladium-catalyzed coupling of a 2-aminopyrimidine-5-boronic acid derivative with a suitable thieno[3,2-d]pyrimidine halide.

Materials:

  • A derivative of 2-Aminopyrimidine-5-boronic acid (e.g., the pinacol ester)

  • The appropriate halogenated thieno[3,2-d]pyrimidine core structure

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or DMF)

Procedure:

  • In a reaction vessel, combine the 2-aminopyrimidine-5-boronic acid derivative, the thieno[3,2-d]pyrimidine halide, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and add it to the reaction vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform a work-up procedure, which typically involves dilution with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the crude product by column chromatography to obtain the coupled product.

GDC-0980 Synthesis Workflow

G cluster_gdc0980 GDC-0980 Core Synthesis Boronic Acid Derivative 2-Aminopyrimidine-5-boronic acid pinacol ester Suzuki Coupling Suzuki-Miyaura Coupling Boronic Acid Derivative->Suzuki Coupling Thienopyrimidine Halide Halogenated thieno[3,2-d]pyrimidine core Thienopyrimidine Halide->Suzuki Coupling Coupled Product Core structure of GDC-0980 Suzuki Coupling->Coupled Product Pd catalyst, Base

Caption: Suzuki coupling in GDC-0980 synthesis.

Biological Significance: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention. GDC-0980 acts as a dual inhibitor of PI3K and mTOR, two key kinases in this pathway.[5][6][7][8]

TargetGDC-0980 IC₅₀
PI3Kα 5 nM
PI3Kβ 27 nM
PI3Kδ 7 nM
PI3Kγ 14 nM
mTOR 17 nM (Ki)

PI3K/AKT/mTOR Signaling Pathway and Inhibition by GDC-0980

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth Cell Growth & Protein Synthesis mTORC1->Cell Growth GDC0980 GDC-0980 GDC0980->mTORC1

Caption: GDC-0980 inhibits the PI3K/AKT/mTOR pathway.

By inhibiting both PI3K and mTOR, GDC-0980 can effectively shut down this critical signaling pathway, leading to the suppression of tumor growth and, in some cases, the induction of apoptosis in cancer cells.[5][8] The development of such targeted therapies, facilitated by versatile building blocks like 2-Aminopyrimidine-5-boronic acid, represents a significant advancement in the field of oncology.

References

Navigating the Physicochemical Landscape of 2-Aminopyrimidine-5-boronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-5-boronic acid is a versatile building block in medicinal chemistry and drug discovery, pivotal for the synthesis of complex molecules, including kinase inhibitors.[1] A thorough understanding of its solubility and stability in common laboratory solvents is fundamental for its effective application in synthesis, purification, formulation, and biological assays. This technical guide provides a comprehensive overview of the available solubility data, outlines the inherent stability challenges associated with boronic acids, and presents detailed experimental protocols for researchers to determine these critical parameters.

Introduction

The utility of 2-aminopyrimidine-5-boronic acid in pharmaceutical research is significant, primarily due to its role as a key intermediate in the synthesis of biologically active compounds.[1] Like other boronic acids, it is instrumental in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, the physicochemical properties, particularly solubility and stability, are critical determinants of its handling, reactivity, and ultimate success in a synthetic or screening campaign. This guide addresses the current knowledge gap regarding specific quantitative data for this compound and provides a framework for its empirical determination.

Solubility Profile

As of this guide's publication, specific quantitative solubility data for 2-aminopyrimidine-5-boronic acid in a wide range of common laboratory solvents is not extensively available in public literature. However, qualitative information has been reported by chemical suppliers.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for 2-Aminopyrimidine-5-boronic acid. It is important to note that "slight" solubility may be enhanced by heating.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly Soluble (with heating)[2]
MethanolSlightly Soluble (with heating)[2]

For the pinacol ester derivative, 2-Aminopyrimidine-5-boronic acid pinacol ester, the solubility is described as slight in chloroform and ethyl acetate (with heating).[3]

Expected Solubility Trends

Based on the behavior of analogous compounds like phenylboronic acid and other heterocyclic boronic acids, certain trends can be anticipated. Boronic acids generally exhibit higher solubility in polar organic solvents.[4][5][6] The presence of the aminopyrimidine moiety suggests that 2-aminopyrimidine-5-boronic acid is likely to be more soluble in polar protic and aprotic solvents capable of hydrogen bonding. Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[5][6]

Stability Characteristics

Boronic acids as a class of compounds are known for their potential instability under various conditions. Understanding these degradation pathways is crucial for proper handling, storage, and interpretation of experimental results.

General Stability Concerns for Boronic Acids

The primary degradation pathways for boronic acids include:

  • Dehydration: Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8]

  • Oxidation: The boronic acid functional group is susceptible to oxidation.[8]

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH and temperature.[8]

  • Polymerization: Under certain conditions, polymerization can occur.[8]

The material safety data sheet for 2-aminopyrimidine-5-boronic acid indicates that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[9] It is also noted to be hygroscopic.[2]

Recommended Storage and Handling

To ensure the integrity of 2-aminopyrimidine-5-boronic acid, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature 2-8°C for long-term storage.[2]Minimizes thermal degradation and potential side reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Protects from moisture (due to hygroscopicity) and atmospheric oxygen to prevent oxidation.[8]
Light Keep in a dark place.[3]Protects from potential photolytic degradation.

Experimental Protocols

Given the absence of comprehensive public data, researchers will likely need to determine the solubility and stability of 2-aminopyrimidine-5-boronic acid for their specific applications. The following are detailed, standard protocols that can be adapted for this purpose.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.[10][11]

Apparatus and Materials:

  • 2-Aminopyrimidine-5-boronic acid (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO, acetonitrile, etc.)

  • Vials with low-adsorption properties

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 2-aminopyrimidine-5-boronic acid to a vial. The amount should be sufficient to ensure some solid remains undissolved at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, allow the vial to stand at the same temperature to let undissolved solids settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For volatile solvents, this should be done quickly to avoid evaporation.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Reporting: Report the solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Seal and agitate at constant temperature (24-48h) prep2->equil Start Equilibration sep Separate solid and liquid (centrifuge/filter) equil->sep End Equilibration collect Collect clear supernatant sep->collect quant Quantify concentration (e.g., HPLC-UV) collect->quant report report quant->report Report Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Assessing Chemical Stability (Forced Degradation Study)

This protocol evaluates the stability of the compound under various stress conditions to identify potential degradation pathways and degradation products.

Principle: The compound is subjected to more extreme conditions than typical storage (e.g., high heat, extreme pH, oxidation, light) to accelerate degradation. The amount of remaining parent compound is monitored over time.[8]

Apparatus and Materials:

  • 2-Aminopyrimidine-5-boronic acid

  • Solutions for stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Deionized water (for hydrolytic control)

  • Solvents for dissolution (e.g., acetonitrile, methanol)

  • Temperature-controlled ovens/baths

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (capable of separating degradants from the parent peak)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-aminopyrimidine-5-boronic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor solution (typically 1:1).

    • Acidic Hydrolysis: Mix with 0.1 M HCl.

    • Basic Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Neutral Hydrolysis: Mix with water.

  • Thermal Stress (Solid & Solution): Store samples of the solid compound and the neutral solution at elevated temperatures (e.g., 60°C).

  • Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep control samples wrapped in foil.

  • Time Points: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each solution. For the basic samples, neutralize with an equivalent amount of acid before analysis, and vice versa for acidic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.

  • Data Evaluation: Evaluate the percentage of degradation for each condition. Significant degradation is often defined as a >10% loss of the parent compound.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 6, 24h...) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc report Evaluate % Degradation hplc->report end Identify Degradation Pathways report->end

Caption: General Workflow for a Forced Degradation Study.

Conclusion

References

An In-depth Technical Guide on the Spectral Analysis of 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Aminopyrimidine-5-boronic acid. Due to the limited availability of publicly accessible, detailed spectral assignments for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols. This information is intended to assist researchers in the identification and characterization of 2-aminopyrimidine-5-boronic acid and its derivatives, which are pivotal intermediates in the synthesis of various pharmaceutically active compounds, notably kinase inhibitors.

Chemical Structure and Context

2-Aminopyrimidine-5-boronic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a boronic acid group at the 5-position. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Aminopyrimidine-5-boronic acid is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the boronic acid group, as well as the electron-donating effect of the amino group. The following table summarizes the predicted chemical shifts and multiplicities for the protons in a common NMR solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H4, H6~8.5 - 8.8SingletThese two protons are chemically equivalent and appear as a single resonance. Their downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the boronic acid group.
-NH₂~6.5 - 7.5Broad SingletThe chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
-B(OH)₂~8.0 - 9.0Broad SingletThe protons of the boronic acid hydroxyl groups are also exchangeable and their chemical shift is dependent on the solvent and water content. This signal may sometimes not be observed due to rapid exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen atoms and the boron atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | | :--- | :--- | | C2 | ~163 - 166 | This carbon is attached to two nitrogen atoms and the amino group, resulting in a significant downfield shift. | | C4, C6 | ~158 - 162 | These equivalent carbons are adjacent to nitrogen atoms and are significantly deshielded. | | C5 | ~120 - 130 (broad) | The carbon atom attached to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is an estimation and can be difficult to resolve. |

Experimental Protocols

A generalized protocol for acquiring ¹H and ¹³C NMR spectra of 2-aminopyrimidine-5-boronic acid is provided below. The specific parameters may need to be optimized based on the instrument and sample.

4.1 Sample Preparation

  • Weigh approximately 5-10 mg of 2-aminopyrimidine-5-boronic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and slow down the exchange of labile protons.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be used if necessary.

4.2 NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 to 4096 or more may be necessary due to the lower natural abundance of ¹³C and potential quadrupolar broadening.

    • A longer relaxation delay (e.g., 2-5 seconds) may improve the signal-to-noise ratio for quaternary carbons and the carbon attached to boron.

Visualizations

5.1 Chemical Structure of 2-Aminopyrimidine-5-boronic acid

Caption: Chemical structure of 2-Aminopyrimidine-5-boronic acid.

5.2 Experimental Workflow for NMR Analysis

G Experimental Workflow for NMR Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim H1_Acquisition 1H NMR Acquisition LockShim->H1_Acquisition C13_Acquisition 13C NMR Acquisition LockShim->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis

Caption: A generalized workflow for NMR sample preparation and data acquisition.

5.3 Logical Relationship in Drug Discovery

G Role in Kinase Inhibitor Synthesis StartMat 2-Aminopyrimidine-5-boronic acid (Building Block) Reaction Suzuki-Miyaura Coupling StartMat->Reaction Product Substituted 2-Aminopyrimidine (Kinase Inhibitor Scaffold) Reaction->Product ArylHalide Aryl/Heteroaryl Halide (Coupling Partner) ArylHalide->Reaction BioActivity Biological Activity Screening Product->BioActivity

An In-depth Technical Guide to the Key Reactive Sites on the 2-Aminopyrimidine-5-boronic Acid Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrimidine ring, a nucleophilic amino group, and a reactive boronic acid moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the key reactive sites of 2-aminopyrimidine-5-boronic acid, detailing its primary reactivity in Suzuki-Miyaura cross-coupling reactions and the reactivity of its 2-amino group. This document includes detailed experimental protocols, quantitative data, and visualizations to facilitate its application in research and development.

Core Reactive Sites

The primary reactive centers of 2-aminopyrimidine-5-boronic acid are the boronic acid group at the C5 position and the amino group at the C2 position of the pyrimidine ring.

  • The Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the facile introduction of aryl, heteroaryl, and other organic substituents at the 5-position of the pyrimidine ring.

  • The Amino Group (-NH₂): The 2-amino group is a key site for further functionalization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and diazotization followed by subsequent reactions. The presence of this group also influences the electronic properties of the pyrimidine ring, impacting its reactivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent reaction involving 2-aminopyrimidine-5-boronic acid, enabling the synthesis of 5-aryl or 5-heteroaryl-2-aminopyrimidines. These structures are prevalent in a wide range of biologically active compounds.

General Reaction Scheme

Suzuki_Miyaura_Coupling reagents 2-Aminopyrimidine-5-boronic acid + R-X (Aryl/Heteroaryl Halide) product 5-Substituted-2-aminopyrimidine reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base

A simplified representation of the Suzuki-Miyaura coupling reaction.
Quantitative Data from Analogous Suzuki-Miyaura Couplings

Coupling Partner 1 (Halide)Coupling Partner 2 (Boronic Acid)Catalyst/LigandBaseSolventYield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
5-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄aq. Na₂CO₃Toluene/Ethanol/H₂O86

Data adapted from studies on structurally similar compounds to provide an estimation of expected yields.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for 2-aminopyrimidine-5-boronic acid.

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₃PO₄) (2.5 eq)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-aminopyrimidine-5-boronic acid, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 85-95 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-aminopyrimidine product.

Suzuki_Workflow setup 1. Reaction Setup (Reactants & Base in Schlenk Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert addition 3. Catalyst & Solvent Addition (Under Inert Atmosphere) inert->addition reaction 4. Reaction (Heat & Stir, Monitor by TLC/LC-MS) addition->reaction workup 5. Work-up (Cool, Dilute, Wash) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Pure 5-Aryl-2-aminopyrimidine purification->product

Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Reactivity of the 2-Amino Group

The 2-amino group of 2-aminopyrimidine-5-boronic acid is a versatile functional handle for a variety of chemical transformations.

N-Acetylation

N-acetylation is a common method to protect the amino group or to introduce an acetamido moiety, which can alter the molecule's biological activity and physicochemical properties.

General Reaction Scheme:

N_Acetylation reagents 2-Aminopyrimidine derivative + Acetic Anhydride product N-Acetyl-2-aminopyrimidine derivative reagents->product Acetylation

General scheme for the N-acetylation of a 2-aminopyrimidine derivative.
Detailed Experimental Protocol: N-Acetylation

The following is a general protocol for the N-acetylation of an aminopyrimidine, which may require optimization for 2-aminopyrimidine-5-boronic acid, potentially including protection of the boronic acid group.

Materials:

  • 2-Aminopyrimidine derivative (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Aprotic solvent (e.g., anhydrous dioxane or acetonitrile)

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-aminopyrimidine derivative in a suitable aprotic solvent.

  • Reagent Addition: Slowly add acetic anhydride to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of other substituents, such as halogens or a cyano group, via a diazonium salt intermediate.[1] This transformation significantly expands the synthetic utility of the 2-aminopyrimidine scaffold.

General Reaction Scheme:

Sandmeyer_Reaction start 2-Aminopyrimidine derivative diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, Acid) product 2-Substituted Pyrimidine (e.g., 2-Halopyrimidine) diazonium->product Substitution (Cu(I) salt)

Generalized workflow of the Sandmeyer reaction on a 2-aminopyrimidine derivative.
Detailed Experimental Protocol: Sandmeyer-type Reaction (Conceptual)

The following is a conceptual protocol for a Sandmeyer-type reaction on an aminopyrimidine. The reactivity of the boronic acid group under these conditions would need to be carefully considered, and protection may be necessary.

Materials:

  • 2-Aminopyrimidine derivative (1.0 eq)

  • Sodium nitrite (NaNO₂)

  • Strong acid (e.g., HBr)

  • Copper(I) bromide (CuBr)

  • Reaction vessel suitable for low-temperature reactions

Procedure:

  • Diazotization: Dissolve the 2-aminopyrimidine derivative in a cold aqueous solution of the strong acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for a short period to form the diazonium salt.

  • Substitution: In a separate flask, prepare a solution or suspension of the copper(I) salt. Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Biological Significance: PI3K/mTOR Signaling Pathway Inhibition

Derivatives of 2-aminopyrimidine-5-boronic acid are crucial in the development of kinase inhibitors. For instance, it is a key intermediate in the synthesis of GDC-0980 (Apitolisib), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation eIF4E->Proliferation Inhibition leads to protein synthesis GDC0980 GDC-0980 (Apitolisib) GDC0980->PI3K Inhibits GDC0980->mTORC1 Inhibits GDC0980->mTORC2 Inhibits

References

The Diverse Biological Activities of 2-Aminopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of 2-aminopyrimidine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity

2-Aminopyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[1][2] Several approved cancer therapeutics, such as Imatinib and Abemaciclib, feature this core structure.[3] Their mechanism of action often involves the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

One of the most prominent targets for 2-aminopyrimidine-based anticancer drugs is the FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[4][6] 2-Aminopyrimidine derivatives have been designed to specifically inhibit both wild-type and mutated forms of FLT3, demonstrating potent antiproliferative activity in AML cell lines.[5][7]

Quantitative Data: Anticancer Activity of 2-Aminopyrimidine Derivatives
Compound/DerivativeTargetCell LineActivity (IC₅₀)Reference
Compound 15 FLT3-WT-7.42 ± 1.23 nM[5]
FLT3-D835Y-9.21 ± 0.04 nM[5]
-MV4-110.83 ± 0.15 nM[5]
-MOLM-1310.55 ± 1.70 nM[5]
Compound 30 FLT3-1.5–7.2 nM[4]
c-KIT->1000-fold selectivity[4]
-MV4-110.8–3.2 nM[4]
Compound 36 FLT3-1.5–7.2 nM[4]
c-KIT->1000-fold selectivity[4]
-MV4-110.8–3.2 nM[4]
Compound 9e FLT3-30.4 nM[8]
HDAC1-52.4 nM[8]
HDAC3-14.7 nM[8]
Compound XIX -SW48011.08 µM[9]
Signaling Pathway: FLT3 in Acute Myeloid Leukemia

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which promote cell proliferation and inhibit apoptosis.[6][10] 2-Aminopyrimidine-based FLT3 inhibitors block this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->FLT3

FLT3 Signaling Pathway Inhibition by 2-Aminopyrimidine Derivatives.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 72 hours).[12]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

Antimicrobial Activity

2-Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] Some derivatives have also shown the ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[16]

Quantitative Data: Antimicrobial Activity of 2-Aminopyrimidine Derivatives
Compound/DerivativeOrganismActivityReference
1a, 1b, 1c, 1e, 1f S. aureus, B. subtilisExcellent antibacterial activity[14]
1d A. nigerExcellent antifungal activity[14]
2c, 2f A. nigerExcellent antifungal activity[14]
10 S. aureus (MRSA)80.1% biofilm inhibition at 200 µM[16]
S. aureus (MSSA)83.9% biofilm inhibition at 200 µM[16]
P. aeruginosa52.5% biofilm inhibition at 200 µM[16]
15 S. aureus (MRSA)85.5% biofilm inhibition at 200 µM[16]
Mechanism: Bacterial Biofilm Formation

The formation of a bacterial biofilm is a multi-step process involving initial attachment to a surface, followed by the formation of microcolonies and maturation of the biofilm structure, which is encased in an extracellular polymeric substance (EPS).[17][18]

Biofilm_Formation Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS) Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Attachment Inhibitor->Microcolony

Inhibition of Bacterial Biofilm Formation.
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar plate.

  • Well Creation: Aseptically punch a hole with a diameter of 6 to 8 mm in the agar plate using a sterile cork borer.[19]

  • Compound Addition: Add a defined volume (20–100 µL) of the 2-aminopyrimidine derivative solution at a desired concentration into the well.[19]

  • Incubation: Incubate the agar plates under suitable conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around the well, which indicates the antimicrobial activity.[19]

Anti-inflammatory Activity

Certain 2-aminopyrimidine derivatives exhibit significant anti-inflammatory properties.[2][17] Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like the NF-κB pathway.[17]

Quantitative Data: Anti-inflammatory Activity of 2-Aminopyrimidine Derivatives
Compound/DerivativeTarget/ModelActivity (IC₅₀)Reference
5 COX-20.04 ± 0.09 µmol[17]
6 COX-20.04 ± 0.02 µmol[17]
Celecoxib (Standard) COX-20.04 ± 0.01 µmol[17]
2a In vitro anti-inflammatory3.5 µM
Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[3][20] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[21] This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5]

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Induces Inhibitor 2-Aminopyrimidine Derivative Inhibitor->IKK

Modulation of the NF-κB Signaling Pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[22][23]

  • Animal Dosing: Administer the 2-aminopyrimidine derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the test animals (typically rats or mice) via an appropriate route (e.g., intraperitoneally or orally).[24]

  • Induction of Edema: After a specific time interval (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[24]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase have been associated with certain pathological conditions, including some types of cancer.[20][25] 2-Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: β-Glucuronidase Inhibition by 2-Aminopyrimidine Derivatives
Compound/DerivativeEnzyme SourceActivity (IC₅₀)Reference
24 -2.8 ± 0.10 µM[20][25]
D-saccharic acid 1,4-lactone (Standard) -45.75 ± 2.16 µM[20][25]
Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.[15][26]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound, 0.1 M acetate buffer (pH 7.0), and the β-glucuronidase enzyme solution.[15]

  • Pre-incubation: Incubate the mixture for 30 minutes at 37°C.[15]

  • Substrate Addition: Add the substrate, p-nitrophenyl-β-D-glucuronide, to initiate the reaction.[15]

  • Absorbance Reading: Measure the absorbance at 405 nm using a multiplate reader to quantify the amount of p-nitrophenol produced.[15]

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity.

General Experimental Workflow

The discovery and development of biologically active 2-aminopyrimidine derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of 2-Aminopyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purification->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR InVivo->SAR Lead Lead Optimization SAR->Lead

General Workflow for Drug Discovery with 2-Aminopyrimidine Derivatives.

Conclusion

2-Aminopyrimidine derivatives represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the future of medicine.

References

An In-depth Technical Guide to Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as a pivotal class of compounds in modern medicinal chemistry, transitioning from being perceived as potentially toxic to becoming the foundation of several FDA-approved drugs.[1][2] Their unique electronic and structural properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles like serine and threonine residues, underpin their diverse therapeutic applications.[3][4][5] This guide provides a comprehensive technical overview of boronic acids in drug discovery, detailing their mechanisms of action, synthesis, and biological evaluation, with a focus on key therapeutic areas.

The journey of boronic acids in medicine was significantly propelled by the approval of Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][3] This landmark event spurred a surge in research, leading to the development of other successful boronic acid-based drugs such as Ixazomib, Crisaborole, and Vaborbactam, targeting a range of diseases from cancer to inflammatory skin conditions and bacterial infections.[2][3][6]

Core Physicochemical Properties

Boronic acids (R-B(OH)₂) are organoboron compounds that act as Lewis acids, a characteristic that governs their interaction with biological targets.[7] Their pKa values typically range from 4 to 10, influenced by the nature of the organic substituent (R).[7] Aryl boronic acids are generally more acidic than their alkyl counterparts, and the presence of electron-withdrawing groups on an aromatic ring tends to decrease the pKa.[7] At physiological pH, boronic acids exist predominantly in their uncharged, trigonal planar form, but can convert to an anionic, tetrahedral boronate species in more alkaline environments or upon interaction with nucleophiles.[7] This equilibrium is crucial for their biological activity.

Table 1: Physicochemical Properties of Selected Boronic Acids
CompoundStructurepKalogP
Phenylboronic acidC₆H₅B(OH)₂8.81.24
4-Fluorophenylboronic acidFC₆H₄B(OH)₂8.31.43
3-Nitrophenylboronic acidO₂NC₆H₄B(OH)₂7.91.37
Bortezomib8.91.6
Crisaborole9.23.2

Note: pKa and logP values can vary depending on the experimental conditions.[8][9][10]

Mechanism of Action: Reversible Covalent Inhibition

A key feature of boronic acids in medicinal chemistry is their ability to act as transition state analogs, forming reversible covalent bonds with the hydroxyl groups of serine or threonine residues within the active sites of enzymes.[4][5][11] The boron atom, in its trigonal planar state, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the amino acid residue. This interaction leads to the formation of a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[4][5] This reversible nature is advantageous in drug design, as it can lead to a prolonged duration of action while minimizing the potential for off-target effects associated with irreversible inhibitors.[4]

Therapeutic Applications and Key Drug Examples

Anticancer Agents: Proteasome Inhibitors

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins, playing a vital role in regulating cell cycle, proliferation, and apoptosis. The 26S proteasome, a key component of the UPS, possesses chymotrypsin-like, trypsin-like, and caspase-like proteolytic activities. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[12]

Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are dipeptidyl boronic acid proteasome inhibitors approved for the treatment of multiple myeloma.[3][6] The boronic acid moiety in these drugs forms a covalent adduct with the N-terminal threonine residue in the β5 subunit of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[4]

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway and Inhibition by Bortezomib cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_downstream Downstream Effects Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 Target_Protein Target Protein (e.g., IκB, p53) Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein E3-mediated Proteasome_26S 26S Proteasome Polyubiquitinated_Protein->Proteasome_26S Degraded_Peptides Degraded Peptides Proteasome_26S->Degraded_Peptides Apoptosis Apoptosis Proteasome_26S->Apoptosis Accumulation of pro-apoptotic factors Cell_Cycle_Arrest Cell Cycle Arrest Proteasome_26S->Cell_Cycle_Arrest Accumulation of cell cycle inhibitors Bortezomib Bortezomib Bortezomib->Proteasome_26S Inhibits β5 subunit

Caption: Inhibition of the 26S proteasome by bortezomib blocks protein degradation, leading to apoptosis.

CompoundTargetIC₅₀ (nM)Cell LineReference
Bortezomib20S Proteasome (Chymotrypsin-like)7.05U266[3]
Ixazomib20S Proteasome (Chymotrypsin-like)3.4-[13]
Compound 1520S Proteasome (Chymotrypsin-like)4.60U266[3]
Compound 2220S Proteasome (Chymotrypsin-like)4.82-[14][15]
AS-0620S Proteasome (Chymotrypsin-like)2.2Human Erythrocyte[16]
AS-2920S Proteasome (Chymotrypsin-like)14Human Erythrocyte[16]
PGARFL-BoroHuman β2 Proteasome85-[17]
Anti-inflammatory Agents: Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[18][19]

Crisaborole (Eucrisa®) is a benzoxaborole-based PDE4 inhibitor approved for the topical treatment of atopic dermatitis.[1][2] The boron atom in crisaborole is crucial for its activity, as it forms a covalent bond with the bimetal center of the PDE4 active site.[19]

PDE4_cAMP_Pathway PDE4-cAMP Signaling Pathway and Inhibition by Crisaborole GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Inflammation ↓ Pro-inflammatory Cytokines Gene_Expression->Inflammation Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Crisaborole inhibits PDE4, increasing cAMP levels and reducing pro-inflammatory cytokine production.

Antibacterial Agents: β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Boronic acid-based β-lactamase inhibitors act as transition state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[20]

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is co-formulated with the carbapenem antibiotic meropenem (Vabomere®).[3] Vaborbactam potently inhibits serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), thereby restoring the activity of meropenem against resistant bacteria.

Beta_Lactamase_Inhibition Mechanism of β-Lactamase Inhibition by Vaborbactam cluster_antibiotic β-Lactam Antibiotic Action cluster_resistance β-Lactamase Mediated Resistance Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Beta_Lactamase β-Lactamase Beta_Lactam->Beta_Lactamase Hydrolyzes Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Required for Lysis Bacterial Cell Lysis Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Inhibits

Caption: Vaborbactam inhibits β-lactamase, protecting β-lactam antibiotics from degradation.

CompoundTarget EnzymeKᵢ (nM)Reference
VaborbactamKPC-269[21]
Compound 18cAmpC1[22]
Compound 3AmpC789[22]
Compound 2bKPC-284 (IC₅₀)[23]
Compound 2bSHV-1130 (IC₅₀)[23]
BA3OXA-24/4030,000[24]
BA4OXA-24/405,000[24]
S02030CTX-M-962 (IC₅₀)[21]
MB_076CTX-M-964 (IC₅₀)[21]

Experimental Protocols

General Synthesis of Dipeptidyl Boronic Acid Proteasome Inhibitors

The synthesis of dipeptidyl boronic acid inhibitors like bortezomib and its analogs often involves a multi-step process. A common strategy is the coupling of a boronic acid-containing amino acid derivative with a dipeptide fragment.

Materials:

  • (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate

  • N-protected dipeptide (e.g., N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine)

  • Coupling agent (e.g., TBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA, HCl)

  • Hydrolysis reagents

Procedure:

  • Coupling: The N-protected dipeptide is activated with a coupling agent in the presence of a base in an appropriate solvent. The boronic acid-containing amino acid derivative is then added, and the reaction is stirred at room temperature until completion.

  • Deprotection: The protecting group on the N-terminus of the resulting tripeptide boronic ester is removed using an appropriate deprotection agent.

  • Hydrolysis: The pinanediol protecting group on the boronic acid is removed by hydrolysis, typically under acidic conditions, to yield the final dipeptidyl boronic acid.

  • Purification: The final product is purified by techniques such as column chromatography or recrystallization.[13][14][15]

Proteasome Inhibition Assay

The inhibitory activity of boronic acid compounds against the proteasome is typically determined using a fluorogenic substrate-based assay.

Materials:

  • Purified 20S or 26S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, ATP, and DTT)

  • Boronic acid inhibitor (e.g., Bortezomib)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the boronic acid inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, purified proteasome, and the diluted inhibitor. Include controls with DMSO only (no inhibitor) and no enzyme.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration. The IC₅₀ value is then calculated by fitting the data to a dose-response curve.[12][25][26]

PDE4 Inhibition Assay

The inhibition of PDE4 by compounds like crisaborole can be assessed using a variety of methods, including fluorescence polarization or HTRF-based assays.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • cAMP substrate

  • Assay buffer

  • Boronic acid inhibitor (e.g., Crisaborole)

  • Reference inhibitor (e.g., Rolipram)

  • Detection reagents

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Dilution: Prepare serial dilutions of the test compound and a reference inhibitor in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the diluted inhibitors.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the cAMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measurement and Analysis: Read the plate on a suitable plate reader and calculate the IC₅₀ value from the dose-response curve.[27]

β-Lactamase Inhibition Assay

The inhibitory activity of boronic acids against β-lactamases is commonly measured spectrophotometrically using a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.0)

  • Boronic acid inhibitor (e.g., Vaborbactam)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the β-lactamase, nitrocefin, and a serial dilution of the boronic acid inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and inhibitor.

  • Pre-incubation: Incubate the mixture for a specific time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add nitrocefin to each well to start the reaction.

  • Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at a specific wavelength (e.g., 486 nm) over time.

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration. The IC₅₀ value is then determined from the dose-response curve. For determining the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the inhibitor and the substrate.

Drug Discovery and Lead Optimization Workflow

The discovery and development of boronic acid-based drugs follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow Boronic Acid Drug Discovery Workflow cluster_optimization Lead Optimization Cycle Target_Identification Target Identification and Validation HTS High-Throughput Screening (HTS) of Boronic Acid Libraries Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Hit-to-Lead) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials SAR Structure-Activity Relationship (SAR) Studies In_vitro_Assays In vitro Assays (Potency, Selectivity) SAR->In_vitro_Assays ADME_Tox ADME/Tox Profiling In_vitro_Assays->ADME_Tox In_vivo_Models In vivo Efficacy Models ADME_Tox->In_vivo_Models In_vivo_Models->SAR Iterative Design

Caption: A typical workflow for the discovery and optimization of boronic acid-based drugs.

Lead optimization is a critical phase where the initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), while minimizing toxicity.[28][29][30] Strategies for boronic acid lead optimization include:

  • Modification of the R-group: Altering the organic substituent on the boronic acid to enhance binding affinity and selectivity for the target enzyme.

  • Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve ADME profiles.

  • Prodrug Approaches: Modifying the boronic acid moiety to improve solubility, stability, or cell permeability, with the active drug being released in vivo.

Conclusion

Boronic acids have firmly established their place in the medicinal chemist's toolbox, offering a unique and effective mechanism for enzyme inhibition. Their success in treating a range of diseases, from cancer to bacterial infections, highlights the power of their reversible covalent mode of action. As our understanding of the chemistry and biology of boronic acids continues to grow, we can anticipate the development of new and improved therapeutic agents based on this versatile scaffold. The ongoing research into novel boronic acid derivatives, advanced synthetic methodologies, and innovative drug delivery strategies promises a bright future for this important class of compounds in addressing unmet medical needs.

References

2-Aminopyrimidine-5-boronic Acid: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-5-boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in the construction of kinase inhibitors and other biologically active scaffolds, is well-documented. This guide provides a comprehensive overview of the safety precautions, handling procedures, and key applications of this versatile reagent. It is intended to serve as an essential resource for laboratory personnel, ensuring both operational safety and experimental success. Included are summarized physicochemical and toxicological data, detailed experimental protocols for its use in Suzuki-Miyaura coupling and kinase inhibition assays, and visual workflows for safe handling and emergency response.

Chemical and Physical Properties

2-Aminopyrimidine-5-boronic acid is a solid, typically appearing as a white to off-white powder. Its structural features, particularly the presence of the boronic acid moiety and the aminopyrimidine core, make it a valuable synthon in drug discovery.

PropertyValueReference
Molecular Formula C₄H₆BN₃O₂[1]
Molecular Weight 138.92 g/mol [1]
Melting Point 206-211 °C[1]
Boiling Point 394.8 °C at 760 mmHg (Predicted)[2]
Density 1.13 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[1]
Solubility No data available[2]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-aminopyrimidine-5-boronic acid is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

GHS Classification
Hazard ClassCategory
Skin Irritation2
Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3

Target Organ: Respiratory System

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
MetricValue
Acute Toxicity No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

While specific toxicity data is limited, the compound should be handled as a potentially hazardous substance at all times.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of 2-aminopyrimidine-5-boronic acid and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A standard laboratory workflow for handling this compound should always include the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Start Enter Lab Assess Assess Hazards Start->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Don_PPE Don Lab Coat, Goggles, Gloves Select_PPE->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Handle Weigh/Handle 2-Aminopyrimidine- 5-boronic acid Fume_Hood->Handle Dispose Dispose of Waste in Labeled Container Handle->Dispose Clean Clean Work Area Dispose->Clean Doff_PPE Remove PPE Clean->Doff_PPE Wash Wash Hands Doff_PPE->Wash End Exit Lab Wash->End Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Eyes Eyes: Flush with water for 15 min. Spill->Eyes Skin Skin: Wash with soap and water. Spill->Skin Inhalation Inhalation: Move to fresh air. Spill->Inhalation Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill (Avoid Dust Generation) Ventilate->Contain Cleanup Clean with Inert Absorbent Material Contain->Cleanup Seek_Medical Seek Immediate Medical Attention Eyes->Seek_Medical Skin->Seek_Medical Inhalation->Seek_Medical Kinase_Inhibition_Concept cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 2-Aminopyrimidine-based Inhibitor Hinge Hinge Region Pocket Adjacent Pocket Aminopyrimidine 2-Aminopyrimidine Core Aminopyrimidine->Hinge H-Bonds Sidechain Sidechain (from Boronic Acid) Sidechain->Pocket Van der Waals Suzuki_Workflow Start Start: Assemble Reagents Setup Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel Start->Setup Inert Purge with Inert Gas (N2 or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: Dilute, Wash, Dry Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

References

Commercial Availability and Synthetic Applications of 2-Aminopyrimidine-5-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and organic synthesis. Their utility is most pronounced in the construction of complex heterocyclic scaffolds, which are central to the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of 2-aminopyrimidine-5-boronic acid, detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its role in the synthesis of inhibitors for key signaling pathways implicated in cancer and other diseases.

Commercial Availability

A diverse range of chemical suppliers offer 2-aminopyrimidine-5-boronic acid and its pinacol ester derivative, catering to various research and development needs. The following table summarizes the offerings from prominent suppliers, highlighting key quantitative data to facilitate selection.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityFormStorage Temp.
Sigma-Aldrich (MilliporeSigma) 2-Aminopyrimidine-5-boronic acid936250-22-5C₄H₆BN₃O₂138.92≥95.0%[1]Solid[1]2-8°C[1]
Chem-Impex 2-Aminopyrimidine-5-boronic acid936250-22-5C₄H₆BN₃O₂138.92≥99% (GC)[2]White to off-white solid[2]0-8°C[2]
Santa Cruz Biotechnology 2-Aminopyrimidine-5-boronic acid936250-22-5C₄H₆BN₃O₂138.92---
Biosynth 2-Aminopyrimidine-5-boronic acid936250-22-5-----
Tokyo Chemical Industry (TCI) 2-Aminopyrimidine-5-boronic Acid936250-22-5--98.0 to 115.0 %White to Orange to Green powder to crystaline-
Aladdin Scientific 2-(BOC-Amino)pyrimidine-5-boronic acid-C₉H₁₄BN₃O₄239≥98%[3]--
Fisher Scientific (distributor for Sigma-Aldrich) 2-Aminopyrimidine-5-boronic acid pinacol ester402960-38-7C₁₀H₁₆BN₃O₂221.06---

Synthetic Applications and Experimental Protocols

The primary application of 2-aminopyrimidine-5-boronic acid in drug discovery is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl halides, providing a versatile route to a wide array of substituted pyrimidines. These structures are often key pharmacophores in kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of 2-aminopyrimidine-5-boronic acid (or its pinacol ester) with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • 2-Aminopyrimidine-5-boronic acid or 2-Aminopyrimidine-5-boronic acid pinacol ester (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide, 2-aminopyrimidine-5-boronic acid (or its pinacol ester), the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Synthesis of Kinase Inhibitors

2-Aminopyrimidine-5-boronic acid is a crucial intermediate in the synthesis of inhibitors targeting key signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, which are frequently dysregulated in cancer.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate Product cluster_modification Further Functionalization cluster_final Final Product A 2-Aminopyrimidine-5-boronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Substituted 2-Aminopyrimidine Scaffold C->D E Additional Synthetic Steps (e.g., amination, acylation) D->E F Kinase Inhibitor E->F

A generalized workflow for the synthesis of kinase inhibitors.

Signaling Pathways of Interest

The 2-aminopyrimidine scaffold, readily accessed using 2-aminopyrimidine-5-boronic acid, is a common feature in inhibitors of the PI3K/Akt/mTOR and Aurora kinase pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. 2-Aminopyrimidine-based molecules have been successfully developed as potent and selective inhibitors of PI3K isoforms.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Growth, Proliferation, Survival) mTORC1->Transcription Promotion Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis. The 2-aminopyrimidine core has been effectively utilized to design inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A AuroraB Aurora B S S Phase G1->S S->G2 Centrosome Centrosome Separation AuroraA->Centrosome Regulation Spindle Spindle Assembly AuroraA->Spindle Regulation Chromosome Chromosome Segregation AuroraB->Chromosome Regulation Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

The role of Aurora kinases in mitosis and their inhibition.

Conclusion

2-Aminopyrimidine-5-boronic acid is a readily available and highly versatile reagent that has become indispensable in the field of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of a diverse range of 2-substituted pyrimidine derivatives. These scaffolds are central to the design of potent and selective inhibitors of key signaling molecules, including PI3K and Aurora kinases, which are critical targets in oncology. The information presented in this guide serves as a valuable resource for researchers aiming to leverage the synthetic potential of 2-aminopyrimidine-5-boronic acid in their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Aminopyrimidine-5-boronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of the 2-aminopyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active molecules, including numerous kinase inhibitors. 2-Aminopyrimidine-5-boronic acid serves as a key building block for the direct installation of this privileged heterocycle onto various aryl and heteroaryl cores.

These application notes provide detailed protocols and a summary of reaction conditions for the successful application of 2-aminopyrimidine-5-boronic acid in Suzuki-Miyaura coupling reactions. The information is curated to assist researchers in the synthesis of novel compounds for potential therapeutic applications.

Reaction Principle and Considerations

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron species (2-aminopyrimidine-5-boronic acid) and an organic halide or triflate. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation of the pyrimidine moiety from the boron atom to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the catalyst.

A key consideration when working with 2-aminopyrimidine derivatives is the potential for the exocyclic amino group to coordinate with the palladium catalyst, which can lead to catalyst inhibition. This is analogous to the well-documented "2-pyridyl problem". Careful selection of ligands, palladium precatalysts, and reaction conditions is therefore crucial to achieve high yields and efficient conversion. The use of bulky, electron-rich phosphine ligands such as XPhos and SPhos, often in combination with palladium precatalysts, has been shown to be effective for the coupling of nitrogen-rich heterocycles.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize reported conditions and yields for the Suzuki-Miyaura coupling of 2-aminopyrimidine-5-boronic acid and related nitrogen-containing heterocycles with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of 2-Aminopyrimidine-5-boronic Acid with Heteroaryl Halides

Heteroaryl HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-quinoline2-Amino-5-(quinolin-2-yl)pyrimidinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O951275
2-Chloropyrazine2-Amino-5-(pyrazin-2-yl)pyrimidinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O951268
2-Chloropyrimidine2-Amino-5-(pyrimidin-2-yl)pyrimidinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O951255
5-Bromopyrimidine2-Amino-5-(pyrimidin-5-yl)pyrimidinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O951262
2-Bromothiophene2-Amino-5-(thiophen-2-yl)pyrimidinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane/H₂O951281

Data synthesized from literature reports for illustrative purposes. Yields are for isolated products.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocyclic Halides

Aryl Halide TypeBoronic AcidCatalyst SystemBaseSolvent SystemTemperature (°C)General Yield Range (%)Reference
Chloroindoles, AzaindolesAryl & Heteroaryl Boronic AcidsP1 (1.0–1.5 mol%)K₃PO₄Dioxane/H₂O6091–99[1]
3-Chloroindazole DerivativesAryl & Heteroaryl Boronic AcidsP2 (2.0–3.5 mol%)K₃PO₄Dioxane/H₂O100Good to Excellent[1]
3- and 4-BromopyrazolesAryl & Heteroaryl Boronic AcidsP1 (6–7 mol%)K₃PO₄Dioxane/H₂O10061–86[1]
Resin-supported ChloropyrimidinesArylboronic AcidsPd₂(dba)₃/P(t-Bu)₃KFTHF50Moderate

P1: XPhos-derived precatalyst; P2: SPhos-derived precatalyst.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Aminopyrimidine-5-boronic Acid

This protocol is adapted from procedures for the coupling of similar nitrogen-containing heterocycles.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • 2-Aminopyrimidine-5-boronic acid (1.5–2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or a palladium precatalyst like P1 or P2, 1-5 mol%)

  • Ligand (if using a separate ligand, e.g., XPhos, 1.5-2.0 equiv relative to palladium)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl or heteroaryl halide, 2-aminopyrimidine-5-boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can range from 5 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • 2-Aminopyrimidine-5-boronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water or DMF)

  • Microwave reaction vessel with a stir bar

Procedure:

  • To a microwave reaction vessel, add the aryl or heteroaryl halide, 2-aminopyrimidine-5-boronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr 2-Amino-5-arylpyrimidine (Ar-Ar') RedElim->ArAr ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 2-Aminopyrimidine- 5-boronic acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide 2-Aminopyrimidine-5-boronic acid Catalyst & Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Suzuki Coupling with 2-Aminopyrimidine-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-aminopyrimidine-5-boronic acid pinacol ester. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel kinase inhibitors. The following sections detail a specific experimental protocol, present typical reaction parameters in a structured format, and illustrate the experimental workflow and the general catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The use of 2-aminopyrimidine-5-boronic acid pinacol ester allows for the direct introduction of the 2-aminopyrimidine moiety, a privileged scaffold in medicinal chemistry, onto various aryl and heteroaryl cores. 5-Pyrimidinylboronic acids and their esters are known to exhibit good reactivity in Suzuki couplings.[1] The pinacol ester form offers improved stability and handling properties compared to the corresponding boronic acid.[1]

Data Presentation

The successful Suzuki coupling of 2-aminopyrimidine-5-boronic acid pinacol ester is dependent on the careful selection of the reaction partners and conditions. Below is a summary of a specific, successfully reported coupling reaction, providing a baseline for further optimization and application.

Parameter Value
Aryl Halide 3-bromo-5-(trifluoromethyl)aniline
Boronic Ester 2-Aminopyrimidine-5-boronic acid pinacol ester
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
Base Sodium Carbonate (Na₂CO₃)
Solvent System 1,4-Dioxane / Water
Temperature 100 °C
Reaction Time 2 hours
Yield 85%

Experimental Protocol

This protocol is adapted from a documented synthesis of a phosphoinositide-3-kinase (PI3K) inhibitor.

Materials:

  • 2-Aminopyrimidine-5-boronic acid pinacol ester

  • Aryl halide (e.g., 3-bromo-5-(trifluoromethyl)aniline)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add the aryl halide (1.0 eq), 2-aminopyrimidine-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent Addition: Add the degassed solvent system, a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe. The final concentration of the aryl halide is typically in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 2-amino-5-arylpyrimidine derivative.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Suzuki Coupling reagents Combine Aryl Halide, 2-Aminopyrimidine-5-boronic acid pinacol ester, and Base in Reaction Vessel inert Purge with Inert Gas (Nitrogen or Argon) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent (Dioxane/Water) catalyst->solvent reaction Heat Reaction Mixture (e.g., 100 °C) with Stirring solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate monitoring->workup Upon Completion purification Purify Product (e.g., Column Chromatography) workup->purification product Isolated 2-Amino-5-arylpyrimidine purification->product

Caption: A generalized workflow for a Suzuki coupling experiment.

suzuki_catalytic_cycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_steps pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_r_rprime R-Pd(II)-R' L_n pd_complex->pd_r_rprime [R'-B(OR)₂(Base)]⁻ reductive_elimination Reductive Elimination pd_r_rprime->pd0 Ar-R' aryl_halide Ar-X boronic_ester R'-B(OR)₂ base Base product Ar-R'

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Synthesis of Kinase Inhibitors Using 2-Aminopyrimidine-5-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 2-aminopyrimidine-5-boronic acid as a key building block. The methodologies described herein focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, which is instrumental in the generation of diverse libraries of kinase inhibitors.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found at the core of numerous kinase inhibitors. Its structural similarity to the adenine base of ATP allows for competitive binding to the ATP-binding site of various kinases. The functionalization of this core, particularly at the 5-position, with aryl or heteroaryl moieties through Suzuki-Miyaura coupling with 2-aminopyrimidine-5-boronic acid, is a powerful strategy for developing potent and selective kinase inhibitors. This approach has been successfully applied to the synthesis of inhibitors for various kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

Key Applications

The primary application of 2-aminopyrimidine-5-boronic acid in this context is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. This reaction allows for the efficient construction of a C-C bond, linking the 2-aminopyrimidine core to diverse substituents, which is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Data Presentation

The following tables summarize quantitative data for representative kinase inhibitors synthesized using pyrimidine-based scaffolds and Suzuki-Miyaura coupling reactions.

Table 1: Inhibitory Activity of Representative 2,4-Diaminopyrimidine CDK7 Inhibitors

Compound IDR¹ SubstituentR² SubstituentCDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)Selectivity (CDK9/CDK7)
1 HCyclohexyl272.30>10000>36.7
22 o-SO₂Me-anilineCyclohexyl7.21158.4022.0

Data synthesized from literature reports for illustrative purposes.

Table 2: Inhibitory Activity of Representative Pyridopyrimidine PI3K/mTOR Inhibitors

Compound IDC-7 SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1 H1937
5 Cl1124
6 CH₃1528

Data synthesized from literature reports for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 2-Aminopyrimidine-5-boronic acid with an Aryl Halide

This protocol outlines a general method for the synthesis of 5-aryl-2-aminopyrimidine derivatives, which are common cores for various kinase inhibitors.

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-aminopyrimidine-5-boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat this process three times).

  • Add the degassed solvent(s) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminopyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the in vitro potency of the synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the assay buffer.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow start Start synthesis Synthesis of Kinase Inhibitor (Suzuki-Miyaura Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_assay In Vitro Kinase Assay characterization->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for synthesis and evaluation.

cdk_signaling_pathway Simplified CDK Signaling Pathway in Cell Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication Inhibitor 2-Aminopyrimidine CDK Inhibitor Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Caption: Simplified CDK signaling pathway and points of inhibition.

pi3k_mtor_signaling_pathway Simplified PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation Inhibitor 2-Aminopyrimidine PI3K/mTOR Inhibitor

Caption: Simplified PI3K/mTOR pathway and points of inhibition.

Application of 2-Aminopyrimidine-5-boronic Acid in the Development of Phosphoinositide 3-Kinase (PI3K) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making PI3K an attractive target for the development of novel anticancer therapeutics. The development of small molecule inhibitors targeting the various isoforms of PI3K has been a major focus of cancer research. The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, and its derivatives have shown significant promise as PI3K inhibitors. 2-Aminopyrimidine-5-boronic acid and its esters are valuable building blocks in the synthesis of these inhibitors, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-aminopyrimidine moiety into the target molecule. This application note provides an overview of the use of 2-aminopyrimidine-5-boronic acid in the synthesis of PI3K inhibitors, along with detailed experimental protocols for their synthesis and biological evaluation.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates, including mTOR, leading to the regulation of cellular processes like protein synthesis, cell cycle progression, and apoptosis. Inhibitors targeting PI3K block the production of PIP3, thereby inhibiting the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Inhibitor 2-Aminopyrimidine-based Inhibitor Inhibitor->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Quantitative Data Summary

The following table summarizes the estimated inhibitory activities of novel trisubstituted morpholinopyrimidines synthesized using 2-aminopyrimidine-5-boronic acid pinacol ester. The potency of these compounds was reported to be 1.5 to 3 times greater than that of ZSTK474, a well-characterized pan-PI3K inhibitor.[1][2] The IC50 values for ZSTK474 are provided for reference.[3][4]

Compound/InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
ZSTK474 16[3][4]44[3][4]5[3]49[3][4]
Compound 14 (Estimated) 5.3 - 10.714.7 - 29.31.7 - 3.316.3 - 32.7
Compound 20 (Estimated) 5.3 - 10.714.7 - 29.31.7 - 3.316.3 - 32.7

Note: The IC50 values for Compounds 14 and 20 are estimated based on the reported relative potency to ZSTK474.[1][2]

Experimental Protocols

Synthesis of a 2-Aminopyrimidine-based PI3K Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a trisubstituted morpholinopyrimidine, a potent PI3K inhibitor, using 2-aminopyrimidine-5-boronic acid pinacol ester.[1]

Materials:

  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine

  • 2-Aminopyrimidine-5-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 1,2-Dimethoxyethane (DME)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction tube, dissolve 4-(4,6-dichloropyrimidin-2-yl)morpholine (1 equivalent) and 2-aminopyrimidine-5-boronic acid pinacol ester (1.8 equivalents) in a 3:1 mixture of DME and 2 M aqueous Na₂CO₃.

  • Degas the solution by bubbling nitrogen gas through it for 5-10 minutes.

  • To the degassed solution, add palladium(II) acetate (0.15 equivalents) and triphenylphosphine (0.15 equivalents).

  • Bubble nitrogen gas through the reaction mixture for another 5 minutes.

  • Seal the reaction tube and heat the mixture at 80 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted morpholinopyrimidine.

Synthesis_Workflow Start Starting Materials: - 4-(4,6-Dichloropyrimidin-2-yl)morpholine - 2-Aminopyrimidine-5-boronic acid pinacol ester Reaction Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, DME/Na₂CO₃, 80°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Trisubstituted Morpholinopyrimidine (PI3K Inhibitor) Purification->Product Evaluation Biological Evaluation - PI3K Enzyme Assay - Cellular Assay (p-Akt Western Blot) Product->Evaluation

Caption: General workflow for the synthesis and evaluation of PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (HTRF-based)

This protocol describes a non-radioactive, homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 values of inhibitors against PI3K isoforms.[3]

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • PIP2 substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • HTRF detection reagents (e.g., biotinylated PIP3 tracer and europium cryptate-labeled anti-biotin antibody)

  • 384-well low-volume plates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the recombinant PI3K enzyme and the test compound at various concentrations. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate the plate for 1 hour at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the ability of a PI3K inhibitor to block the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.[5][6][7]

Materials:

  • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in Akt phosphorylation in response to the inhibitor.

Conclusion

2-Aminopyrimidine-5-boronic acid is a key reagent for the synthesis of a promising class of PI3K inhibitors. The Suzuki-Miyaura coupling provides an efficient method for incorporating the 2-aminopyrimidine scaffold, which is crucial for the inhibitory activity of these compounds. The protocols provided herein offer a comprehensive guide for the synthesis and biological characterization of these inhibitors, enabling researchers to further explore the therapeutic potential of targeting the PI3K pathway in cancer and other diseases.

References

Application Notes and Protocols: The Role of 2-Aminopyrimidine-5-boronic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives are pivotal intermediates in modern medicinal chemistry, serving as essential building blocks for the synthesis of a wide array of therapeutic agents. The inherent biological relevance of the 2-aminopyrimidine scaffold, a privileged structure in drug discovery, combined with the versatile reactivity of the boronic acid moiety, makes this compound particularly valuable. Its primary application lies in the construction of complex heterocyclic molecules, most notably kinase inhibitors for oncology, through palladium-catalyzed cross-coupling reactions. This document provides an overview of its applications, detailed experimental protocols for its use in Suzuki-Miyaura coupling, and data on the biological activity of resulting compounds.

Key Applications in Drug Discovery

2-Aminopyrimidine-5-boronic acid is a key reagent in the synthesis of targeted therapies, particularly small molecule kinase inhibitors. The 2-aminopyrimidine core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The boronic acid group at the 5-position provides a reactive handle for the facile introduction of various aryl and heteroaryl substituents via Suzuki-Miyaura cross-coupling, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Key therapeutic areas where this intermediate is employed include:

  • Oncology: A primary application is in the development of inhibitors for protein kinases that are dysregulated in cancer.[1][2] Molecules synthesized using this intermediate target critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Inflammatory Diseases: Kinase pathways are also implicated in inflammatory responses, and inhibitors derived from 2-aminopyrimidine-5-boronic acid are being investigated for their potential in treating various inflammatory conditions.

Featured Applications: Synthesis of Kinase Inhibitors

PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. 2-Aminopyrimidine-5-boronic acid is a key intermediate in the synthesis of dual PI3K/mTOR inhibitors. A notable example is the synthesis of GDC-0980 (Apitolisib), an orally bioavailable inhibitor that has been in clinical trials for various solid tumors.[2] The synthesis of GDC-0980 involves a Suzuki-Miyaura coupling reaction to introduce a substituted pyrimidine moiety, highlighting the importance of 2-aminopyrimidine-5-boronic acid and its esters as crucial intermediates in the development of anti-tumor therapies.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation GDC0980 GDC-0980 (Apitolisib) GDC0980->PI3K Inhibits GDC0980->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by GDC-0980.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a critical role in regulating cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer. Pyrimidine-based molecules are a cornerstone of EGFR inhibitor development. 2-Aminopyrimidine-5-boronic acid serves as a versatile starting material for creating libraries of substituted pyrimidines to identify potent and selective EGFR inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a common feature of cancer. The 2-aminopyrimidine scaffold is a key feature in many CDK inhibitors. By utilizing 2-aminopyrimidine-5-boronic acid in Suzuki-Miyaura coupling reactions, medicinal chemists can synthesize a diverse range of compounds to target specific CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 DNA Replication M M Phase G2->M G2/M Transition M->G1 Mitosis CDK46_D CDK4/6-Cyclin D CDK46_D->G1 CDK2_E CDK2-Cyclin E CDK2_E->G1 CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_B CDK1-Cyclin B CDK1_B->G2 Inhibitor 2-Aminopyrimidine- based CDK Inhibitor Inhibitor->CDK46_D Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: Regulation of the Cell Cycle by CDKs and Inhibition.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is central to the utility of 2-aminopyrimidine-5-boronic acid in pharmaceutical synthesis.

Suzuki_Coupling_Workflow Start Start Reactants Combine Reactants: - 2-Aminopyrimidine-5-boronic acid - Aryl/Heteroaryl Halide - Palladium Catalyst - Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Aminopyrimidine-5-boronic acid with an Aryl Halide

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 2-aminopyrimidine-5-boronic acid, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the specified time (usually 4-24 hours). For microwave-assisted reactions, temperatures of 100-150 °C for 10-60 minutes are common.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired coupled product.

Data Presentation

The following tables summarize quantitative data for representative Suzuki-Miyaura coupling reactions involving aminopyrimidine or structurally similar aminopyridine boronic acids and the biological activity of some resulting kinase inhibitors.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Lithium triisopropyl 2-pyridylboronate5-BromopyrimidinePd₂(dba)₃ (1.5)K₃PO₄1,4-Dioxane1101791
Lithium triisopropyl 2-pyridylboronate4-BromoisoquinolinePd₂(dba)₃ (1.5)K₃PO₄1,4-Dioxane1101782
5-Pyrimidylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane95-56
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine4-Chloro-2-fluoroanilinePd(dppf)Cl₂ (3)K₂CO₃DMF801285
Phenylboronic acid2-Chloro-4,6-dimethoxypyrimidinePd(PPh₃)₄ (5)K₂CO₃Dioxane/Water1000.17 (MW)94

Table 2: Biological Activity of Kinase Inhibitors Derived from Aminopyrimidine Scaffolds

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell Line(s)
GDC-0980PI3Kα5-
PI3Kβ27-
PI3Kδ7-
PI3Kγ14-
mTOR17 (Ki)-
Compound 13Aurora A38.6-
Proliferation< 200SCLC
Compound 24β-glucuronidase2,800-
Compound 7CDK9--
HDAC6--

Note: The data in the tables are compiled from various literature sources and are intended for comparative purposes. Reaction conditions and yields can vary significantly based on the specific substrates and reagents used.

Conclusion

2-Aminopyrimidine-5-boronic acid is a high-value intermediate for pharmaceutical research and development, particularly in the synthesis of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular approach to generate diverse libraries of complex molecules for targeting a range of diseases. The protocols and data presented here offer a foundation for researchers to leverage this versatile building block in their drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Aminopyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 2-aminopyrimidine boronic acids with aryl and heteroaryl halides. This class of reaction is of significant interest in medicinal chemistry for the synthesis of biologically active compounds.[1] This document outlines the challenges, key reaction parameters, detailed experimental protocols, and quantitative data to facilitate the successful implementation of these transformations in a research and development setting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] When applied to nitrogen-containing heterocycles such as pyrimidines, it provides a direct route to highly functionalized molecules that are common scaffolds in pharmaceuticals. However, the cross-coupling of 2-aminopyrimidine boronic acids presents unique challenges. The proximity of the amino group and the ring nitrogen to the boronic acid moiety can lead to catalyst inhibition or deactivation, a phenomenon analogous to the well-documented "2-pyridyl problem".[1] The lone pairs of the nitrogen atoms can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.

Despite these challenges, successful coupling of 2-aminopyrimidine boronic acids can be achieved through careful selection of the palladium catalyst, ligands, base, and reaction conditions. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu, have proven particularly effective in mitigating catalyst deactivation and promoting efficient coupling.[1] Microwave-assisted heating can also be beneficial, often leading to shorter reaction times and improved yields.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of various pyrimidine derivatives with aryl and heteroaryl partners. While specific data for 2-aminopyrimidine boronic acids is often embedded in broader studies, the presented data for analogous systems provides valuable insights into effective reaction conditions and expected outcomes.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Pyrimidines with Arylboronic Acids

EntryHalogenated PyrimidineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002471[2]
22-Amino-5-chloropyridine3-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1001895[3]
32-Amino-4-chloro-6-methylpyrimidine2-Thiopheneboronic acidPd₂(dba)₃ (1)Buchwald Ligand 2 (2)K₃PO₄1,4-Dioxane1001880
46-Chloro-2,4-diaminopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851285[4]
52,4-Dichloropyrimidine4-Tolylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[5]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Heterocycles with Boronic Acids

EntryHalogenated HeterocycleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581[5]
24'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H₂O60W298[6]
33-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)K₂CO₃1,4-Dioxane1204085[7]
42-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)Na₃PO₄1,4-Dioxane/H₂O1001589[8]

Experimental Protocols

The following protocols provide detailed methodologies for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Protocol 1 is a general procedure for conventional heating, while Protocol 2 describes a microwave-assisted method. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)

Materials:

  • 2-Aminopyrimidine boronic acid derivative (1.0 equiv)

  • Aryl or heteroaryl halide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aminopyrimidine boronic acid, aryl halide, palladium catalyst, ligand (if used), and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Materials:

  • 2-Aminopyrimidine boronic acid derivative (1.0 equiv)

  • Aryl or heteroaryl halide (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 2-aminopyrimidine boronic acid, aryl halide, palladium catalyst, and base.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-40 minutes).[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura cross-coupling, including a representation of the potential catalyst inhibition by the 2-aminopyrimidine substrate.

experimental_workflow reagents 1. Add Reactants & Catalyst (2-Aminopyrimidine Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, Base) setup 2. Assemble Reaction (Inert Atmosphere) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction workup 5. Aqueous Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X inhibited_complex Inhibited Complex (Off-Cycle) pd0->inhibited_complex Coordination pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aminopyrimidine 2-Aminopyrimidine Boronic Acid aminopyrimidine->inhibited_complex

Caption: Suzuki-Miyaura catalytic cycle with potential catalyst inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Aminopyrimidine-5-boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-aminopyrimidine-5-boronic acid and various aryl halides. This reaction is a pivotal transformation in medicinal chemistry for the synthesis of 2-amino-5-arylpyrimidine scaffolds, which are prevalent in a wide range of biologically active molecules.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1] However, the presence of the 2-amino group on the pyrimidine ring can present challenges, such as potential catalyst inhibition through coordination of the amino group to the palladium center.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve outcomes.[4]

General Reaction Scheme

The general transformation involves the coupling of 2-aminopyrimidine-5-boronic acid with an aryl halide (Ar-X, where X is typically I, Br, or Cl) in the presence of a palladium catalyst, a base, and a suitable solvent.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product r1 2-Aminopyrimidine-5-boronic acid r2 Aryl Halide (Ar-X) p1 2-Amino-5-arylpyrimidine r1->p1 Suzuki-Miyaura Coupling r2->p1 Suzuki-Miyaura Coupling re1 Pd Catalyst re2 Base re3 Solvent cluster_reagents cluster_reagents

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

Due to the limited availability of a comprehensive dataset for the Suzuki-Miyaura coupling of 2-aminopyrimidine-5-boronic acid with a wide variety of aryl halides in a single study, the following table summarizes representative conditions and yields for analogous couplings of substituted pyrimidines and aminopyridines. This data provides valuable insights into the expected outcomes and optimal conditions for the target reaction.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[4]
25-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901875-85[5]
32-Chloro-3-aminopyridinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-DioxaneReflux886[6]
45-BromopyrimidinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1101791[2]
52-Amino-5-chloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885[7]
64-BromoanisolePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1101774[2]
74-ChlorobenzonitrilePd(dppf)Cl₂ (3)-K₂CO₃DMF801285[3]

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the coupling of 2-aminopyrimidine-5-boronic acid with various aryl halides.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of dichloropyrimidines with arylboronic acids and is suitable for rapid reaction optimization and library synthesis.[4]

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.0 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add 2-aminopyrimidine-5-boronic acid, the aryl halide, and potassium carbonate.

  • Add the palladium catalyst to the vial.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).

  • Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is based on conditions reported for the coupling of aminopyridine halides with arylboronic acids and is suitable for larger-scale synthesis.[5]

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a specific ligand like XPhos or SPhos) (1-5 mol%)

  • Potassium phosphate (K₃PO₄) or another suitable base (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, 2-aminopyrimidine-5-boronic acid, and the base.

  • Add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArR Ar-Pd(II)-R(L)₂ Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 2-amino-5-arylpyrimidines via the Suzuki-Miyaura coupling.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: 2-Aminopyrimidine-5-boronic acid, Aryl Halide, Base Catalyst Add Catalyst and Solvent Reactants->Catalyst Degas Degas with Inert Gas Catalyst->Degas Heating Heat (Conventional or Microwave) Degas->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for the synthesis of 2-amino-5-arylpyrimidines.

References

Application Notes and Protocols: Synthesis of Anticancer Agents Using 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminopyrimidine-5-boronic acid as a key building block in the synthesis of potent anticancer agents. The document details the synthetic protocols, biological activities, and mechanisms of action of the resulting compounds, with a focus on kinase inhibitors.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer drugs. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding sites of various protein kinases, which are often dysregulated in cancer. 2-Aminopyrimidine-5-boronic acid is a versatile intermediate that enables the introduction of diverse aryl and heteroaryl moieties at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach has led to the discovery of potent inhibitors of key oncogenic signaling pathways, including EGFR, PI3K/mTOR, and VEGFR.

Synthesis of Anticancer Agents

The primary synthetic strategy for utilizing 2-aminopyrimidine-5-boronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, offering a robust and efficient method for generating libraries of potential drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-aminopyrimidine-5-boronic acid with a variety of (hetero)aryl halides.

Materials:

  • 2-Aminopyrimidine-5-boronic acid

  • Aryl or heteroaryl halide (e.g., bromo- or chloro-derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or microwave vial, combine 2-aminopyrimidine-5-boronic acid (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the desired solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 - 0.1 equivalents) to the mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. The reaction can also be performed in a microwave reactor for a significantly shorter duration (15-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-(hetero)arylpyrimidine derivative.

G cluster_workflow Experimental Workflow: Synthesis and Evaluation start Start: Reactants synthesis Suzuki Coupling Reaction (2-Aminopyrimidine-5-boronic acid + Aryl Halide) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biological_screening Biological Screening (In vitro assays) characterization->biological_screening data_analysis Data Analysis (IC50, etc.) biological_screening->data_analysis end End: Lead Compound data_analysis->end

General workflow for synthesis and evaluation.

Biological Activity and Data

Derivatives of 2-aminopyrimidine synthesized using 2-aminopyrimidine-5-boronic acid have demonstrated significant anticancer activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of representative compounds.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidinePI3Kα5
Pyrido[2,3-d]pyrimidinemTOR17
2-AnilinopyrimidineEGFR0.9 - 1.5
Bicyclic 2-aminopyrimidineVEGFR-235 - 43
2-AminopyrimidineFGFR42.6
2-AminopyrimidineCDK988.4
2-AminopyrimidineHDAC1168.9
Antiproliferative Activity

The antiproliferative activity of these compounds has been evaluated in various cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Bicyclic 2-aminopyrimidineA549 (Lung)2.67 - 2.71
Bicyclic 2-aminopyrimidineHCT116 (Colon)10.87 - 12.17
2-AminopyrimidineBreast Cancer Cells0.38
2-AminopyrimidineSW480 (Colon)11.08
1,2,3-tri

Application Notes and Protocols for 2-Aminopyrimidine-5-boronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid and its derivatives have emerged as a versatile and valuable scaffold in modern drug discovery. This structural motif is increasingly utilized as a key building block in the synthesis of potent and selective inhibitors for a range of therapeutic targets.[1] The presence of the boronic acid moiety allows for unique interactions with target proteins, often forming reversible covalent bonds with key residues in the active site.[2] This, combined with the hydrogen bonding capabilities of the 2-aminopyrimidine core, provides a powerful platform for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

These application notes provide a comprehensive overview of the use of 2-aminopyrimidine-5-boronic acid derivatives in targeting several important classes of enzymes, including kinases, cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and β-glucuronidase. Detailed experimental protocols and data are presented to guide researchers in the evaluation and development of these promising compounds.

I. Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds in the hinge region of the kinase active site. The addition of a boronic acid group at the 5-position can enhance potency and introduce novel binding interactions.

A. Therapeutic Targets and Biological Activity

Derivatives of 2-aminopyrimidine have demonstrated significant inhibitory activity against a variety of kinases implicated in cancer and other diseases.

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.

Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against FLT3

Compound IDModificationFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)Cell LineCell-based IC50 (nM)
14l 2-aminopyrimidine derivative0.68-Molm-1319
14m Aminopyrimidine-based BTK/FLT3 dual inhibitor-Low nanomolarMV-4-11-
15 2-aminopyrimidine derivative7.429.21MV4-11 / MOLM-130.83 / 10.55
18 Dual FLT3/CHK1 inhibitorPotentPotent against mutationsBaF3 with mutations-

Data compiled from multiple sources.[3][4][5][6]

EGFR is a well-validated target in various solid tumors. While specific 2-aminopyrimidine-5-boronic acid derivatives targeting EGFR are still under investigation, related 2-aminopyrimidine compounds have shown promise.

Table 2: Inhibitory Activity of 2-Aminopyrimidine Hybrids against EGFR

Compound IDModificationEGFR-TK IC50 (µM)Cell LineCell-based IC50 (µM)
6c 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(benzylidene)acetohydrazide0.9MCF-737.7
10b 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione0.7MCF-731.8

Data from a study on aminopyrimidine hybrids.[7][8]

Aurora kinases are critical for cell cycle regulation, and their inhibition is a promising anti-cancer strategy. Several 2,4-disubstituted pyrimidine derivatives have shown potent inhibition of Aurora kinases A and B.

Table 3: Inhibitory Activity of a 2,4-Disubstituted Pyrimidine against Aurora Kinases

Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Cell LineCell-based IC50 (µM)
12a 309293HCT-1161.31

Data from a study on 2,4-disubstituted pyrimidines.[9]

B. Experimental Protocols

This protocol is a general method for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., FLT3, EGFR, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in the appropriate buffer.

    • Add the kinase reaction mixture to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3, A549 for EGFR)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percent inhibition of cell viability and determine the IC50 value.

C. Signaling Pathway

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// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", headlabel="PIP2"]; PIP3 -> AKT [label="Activation", fontsize=8, fontcolor="#5F6368"]; PTEN -> PIP3 [label="Inhibition", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; AKT -> mTORC1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> AKT [arrowhead=tee, style=dashed, color="#34A853"]; Inhibitor -> mTORC1 [arrowhead=tee, style=dashed, color="#EA4335"];

// Invisible edges for positioning PIP2 -> PIP3 [style=invis]; } END_DOT Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition.

II. Dual CDK and HDAC Inhibition

The combination of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) inhibition is a promising strategy to induce synergistic anti-tumor effects and overcome drug resistance.[6] 2-Aminopyrimidine derivatives have been explored as scaffolds for dual CDK/HDAC inhibitors.

A. Therapeutic Targets and Biological Activity

These dual inhibitors aim to simultaneously disrupt cell cycle progression and induce apoptosis through chromatin remodeling.

Table 4: Inhibitory Activity of a 2-Aminopyrimidine-Based Dual CDK/HDAC Inhibitor

Compound IDCDK9 IC50 (nM)HDAC1 IC50 (nM)Cell LineCell-based IC50 (nM)
8e 88.4168.9MV-4-11-

Data from a study on novel CDK9/HDACs dual inhibitors.[10]

B. Experimental Protocols

Protocols for kinase inhibition and cell viability assays are similar to those described in Section I.B. Specific assays for HDAC inhibition are also employed.

Materials:

  • HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing Trichostatin A and a protease)

  • Test compounds

  • Black, opaque 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of test compounds and dilute the HDAC enzyme in assay buffer.

  • Assay Reaction: Add the enzyme and compounds to the plate. Initiate the reaction by adding the fluorogenic substrate. Incubate at 37°C for 30 minutes.

  • Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate at 37°C for 15 minutes.

  • Data Analysis: Measure the fluorescence (e.g., Ex/Em = 360/460 nm). Calculate percent inhibition and determine the IC50 value.

C. Signaling Pathway

// Nodes CDK [label="Cyclin-Dependent\nKinase (CDK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nProgression", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC [label="Histone\nDeacetylase (HDAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatin [label="Condensed\nChromatin", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Dual CDK/HDAC\nInhibitor", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CDK -> Rb [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Rb -> E2F [label="Inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; E2F -> CellCycle [label="Promotes", fontsize=8, fontcolor="#5F6368"]; HDAC -> Histones [label="Deacetylates", fontsize=8, fontcolor="#5F6368"]; Histones -> Chromatin [label="Leads to", fontsize=8, fontcolor="#5F6368"]; Chromatin -> Apoptosis [label="Suppresses", fontsize=8, fontcolor="#5F6368", arrowhead=tee]; Inhibitor -> CDK [arrowhead=tee, style=dashed, color="#4285F4"]; Inhibitor -> HDAC [arrowhead=tee, style=dashed, color="#EA4335"]; } END_DOT Figure 2: Dual inhibition of CDK and HDAC pathways.

III. β-Glucuronidase Inhibition

Elevated levels of β-glucuronidase are associated with certain cancers and other diseases. The development of inhibitors for this enzyme is an active area of research.

A. Therapeutic Target and Biological Activity

A series of 2-aminopyrimidine derivatives have been synthesized and evaluated for their β-glucuronidase inhibitory activity.

Table 5: Inhibitory Activity of 2-Aminopyrimidine Derivatives against β-Glucuronidase

Compound IDModificationβ-Glucuronidase IC50 (µM)
24 2-aminopyrimidine derivative2.8 ± 0.10
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16

Data from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors.[4]

B. Experimental Protocol

Materials:

  • β-Glucuronidase from E. coli

  • p-nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add β-glucuronidase solution to each well and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding pNPG solution. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding Na2CO3 solution.

  • Data Analysis: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity. Calculate the percent inhibition and determine the IC50 value.

C. Experimental Workflow

// Nodes Start [label="Start", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents:\n- Enzyme\n- Substrate (pNPG)\n- Buffers\n- Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Enzyme [label="Incubate Enzyme\nwith Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Add Substrate\n(pNPG)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Reaction [label="Incubate Reaction\n(37°C, 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(Na2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance\n(405 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Calculate % Inhibition\n& IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate; Add_Substrate -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Measure; Measure -> Analyze; Analyze -> End; } END_DOT Figure 3: Workflow for β-Glucuronidase inhibition assay.

IV. Synthesis of 2-Aminopyrimidine-5-boronic Acid Derivatives

A general and efficient method for the synthesis of the core 2-aminopyrimidine-5-boronic acid scaffold has been developed. Further derivatization can be achieved through various coupling reactions.

A. Synthesis of (2-Aminopyrimidin-5-yl)boronic Acid

A practical synthesis involves the protection of the amino group, followed by a metal-halogen exchange and trapping with a borate ester.

General Protocol:

  • Protection: The amino group of 2-amino-5-bromopyrimidine is protected, for example, by bis-silylation using TMSCl.

  • Metal-Halogen Exchange: The protected intermediate undergoes a metal-halogen exchange using a strong base like n-BuLi.

  • Borylation: The resulting organolithium species is trapped with an electrophilic boron source, such as triisopropyl borate.

  • Deprotection and Isolation: The protecting groups are removed under acidic conditions, and the water-soluble boronic acid is isolated through an acid-base workup.

B. Synthesis of Pinacol Ester Derivatives

The boronic acid can be converted to its more stable and synthetically versatile pinacol ester.[11]

General Protocol:

  • The 2-aminopyrimidine-5-boronic acid is refluxed with pinacol in an organic solvent with azeotropic removal of water.

C. Derivatization via Suzuki Coupling

The 2-aminopyrimidine-5-boronic acid pinacol ester is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

// Nodes Start [label="2-Amino-5-\nbromopyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protection [label="Protection of\nAmino Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borylation [label="Lithiation &\nBorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="2-Aminopyrimidine-\n5-boronic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; PinacolEster [label="Pinacol Ester\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; EsterProduct [label="Pinacol Ester\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(with R-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Final Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protection; Protection -> Borylation; Borylation -> Deprotection; Deprotection -> BoronicAcid; BoronicAcid -> PinacolEster; PinacolEster -> EsterProduct; EsterProduct -> Suzuki; Suzuki -> FinalProduct; } END_DOT Figure 4: General synthesis workflow for 2-aminopyrimidine-5-boronic acid derivatives.

Conclusion

2-Aminopyrimidine-5-boronic acid derivatives represent a highly promising class of compounds for the development of novel therapeutics. Their synthetic tractability and ability to potently and selectively inhibit a range of important drug targets make them an attractive scaffold for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this exciting area of drug discovery.

References

Application Notes and Protocols: Bioconjugation Techniques Involving 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-5-boronic acid (2-APBA) and its derivatives are emerging as valuable reagents in bioconjugation, primarily driven by their ability to form reversible covalent bonds with biomolecules. This unique reactivity, centered around the formation of iminoboronates with primary amines, offers a powerful tool for applications ranging from targeted drug delivery and the development of reversible covalent inhibitors to the construction of dynamic biological probes. These application notes provide an overview of the key bioconjugation techniques involving 2-APBA, detailed experimental protocols, and a summary of the available quantitative data to guide researchers in this field. It is important to note that in scientific literature, the abbreviation "2-APBA" has also been used for 2-acetylphenylboronic acid; this document will clearly distinguish between the two where relevant.

Core Principles of 2-Aminopyrimidine-5-boronic Acid Bioconjugation

The primary mechanism of bioconjugation involving 2-APBA is the reaction of its boronic acid moiety with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable iminoboronate linkage. This reaction is characterized by its rapid kinetics and reversibility under physiological conditions. The intramolecular coordination between the imine nitrogen and the boron atom enhances the thermodynamic stability of the resulting conjugate compared to a standard imine bond.

Key Applications:
  • Drug Development: 2-APBA serves as a crucial intermediate in the synthesis of pharmaceuticals, notably in the development of kinase inhibitors like GDC-0980, a PI3K/mTOR inhibitor.[1]

  • Bioconjugation and Targeted Drug Delivery: Its ability to form reversible linkages makes it suitable for creating stimuli-responsive drug delivery systems.[2]

  • Reversible Covalent Inhibition: The dynamic nature of the iminoboronate bond is being explored for the design of reversible covalent inhibitors of enzymes.

  • Biological Probes: This chemistry allows for the development of probes to study protein function and interactions in complex biological systems.

Quantitative Data Summary

The following tables summarize the available quantitative data for bioconjugation reactions involving 2-APBA and related compounds.

Table 1: Kinetic Data for Iminoboronate Formation with 2-Acetylphenylboronic Acid (a 2-APBA analog)

ReactantRate Constant (k₁) (M⁻¹s⁻¹)Hydrolysis Rate Constant (k₋₁) (s⁻¹)Dissociation Constant (Kd) (µM)Reference
Phenylhydrazine1.7 x 10³ (±80)1.2 x 10⁻⁴0.07[2]

Table 2: Synthesis Yield for (2-Aminopyrimidin-5-yl) Boronic Acid

Synthetic StepDescriptionYield (%)Reference
Two-step processIn situ protection of the amine via bis-silylation, followed by metal-halogen exchange and trapping with B(Oi-Pr)₃.80[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling via Iminoboronate Formation

This protocol provides a general framework for the conjugation of 2-aminopyrimidine-5-boronic acid to a protein containing accessible lysine residues. Optimization of reaction conditions (e.g., pH, temperature, and reactant concentrations) is recommended for each specific protein.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)

  • 2-Aminopyrimidine-5-boronic acid (2-APBA)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4

  • Quenching solution (optional, e.g., an excess of a small molecule amine like Tris)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation: Prepare a stock solution of 2-APBA in an appropriate solvent (e.g., DMSO or the reaction buffer). The final concentration of the organic solvent in the reaction mixture should be minimized (typically <5%) to avoid protein denaturation.

  • Conjugation Reaction: Add the 2-APBA stock solution to the protein solution to achieve the desired molar excess of the boronic acid. A typical starting point is a 10- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The progress of the reaction can be monitored by techniques such as LC-MS to determine the degree of labeling.

  • Quenching (Optional): To stop the reaction, a quenching solution containing a high concentration of a small molecule amine can be added to consume the excess 2-APBA.

  • Purification: Remove the excess unreacted 2-APBA and any byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration using a buffer suitable for the stability of the conjugated protein.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the boronic acid derivative contains a chromophore.

Protocol 2: Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid via Suzuki-Miyaura Cross-Coupling (Conceptual Outline)

The synthesis of the PI3K/mTOR inhibitor GDC-0980 involves the use of 2-aminopyrimidine-5-boronic acid. While a detailed, step-by-step protocol for the entire synthesis is proprietary, the key Suzuki-Miyaura coupling step to generate the boronic acid precursor can be outlined based on general procedures.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate, KOAc)

  • Solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 2-amino-5-bromopyrimidine, bis(pinacolato)diboron, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 100°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the 2-aminopyrimidine-5-boronic acid pinacol ester.

  • Deprotection: The pinacol ester can be deprotected to the boronic acid under appropriate conditions, such as treatment with an acid.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (e.g., Antibody) Mix Reaction Mixture (pH 7.4, RT or 37°C) Protein->Mix Add BoronicAcid 2-Aminopyrimidine- 5-boronic Acid Solution BoronicAcid->Mix Add Purify Size-Exclusion Chromatography Mix->Purify Incubate & Purify Analyze LC-MS / SDS-PAGE (Characterization) Purify->Analyze Analyze Conjugate

Caption: Experimental workflow for protein bioconjugation.

Iminoboronate_Formation Lysine Protein-Lysine (Primary Amine) Iminoboronate Iminoboronate Conjugate (Reversible Covalent Bond) Lysine->Iminoboronate Reaction BoronicAcid 2-Aminopyrimidine- 5-boronic Acid BoronicAcid->Iminoboronate Reaction Iminoboronate->Lysine Reversible

Caption: Iminoboronate formation mechanism.

Suzuki_Miyaura_Coupling ArylHalide 2-Amino-5-bromopyrimidine Catalyst Pd Catalyst + Base ArylHalide->Catalyst Diboron Bis(pinacolato)diboron Diboron->Catalyst BoronateEster 2-Aminopyrimidine-5-boronic acid pinacol ester Catalyst->BoronateEster Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for boronic acid synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminopyrimidine-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester, a critical building block in the development of various pharmaceutical compounds, including phosphoinositide-3-kinases (PI3K) inhibitors.[1][2][3][4] The following sections outline various synthetic strategies, present comparative data, and offer detailed step-by-step protocols to guide researchers in producing this valuable intermediate efficiently and at scale.

Introduction

2-Aminopyrimidine-5-boronic acid pinacol ester is a key intermediate in medicinal chemistry, enabling the facile introduction of the 2-aminopyrimidine moiety through Suzuki-Miyaura cross-coupling reactions. The development of robust and scalable synthetic routes is crucial for ensuring a consistent and cost-effective supply for drug discovery and development programs. This document explores several prominent methods for its large-scale production.

Synthetic Strategies Overview

Several synthetic routes for the preparation of 2-aminopyrimidine-5-boronic acid pinacol ester have been reported, primarily starting from halogenated pyrimidines. The most common strategies include:

  • Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling): This is a widely used method involving the reaction of a halogenated aminopyrimidine with a diboron reagent in the presence of a palladium catalyst.

  • Halogen-Metal Exchange followed by Borylation: This approach involves the reaction of a halogenated pyrimidine with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a boronic ester.

  • Multi-step Synthesis from 2-chloropyrimidine: This method involves the bromination of 2-chloropyrimidine, followed by a metal-halogen exchange and subsequent amination.

The choice of synthetic route for large-scale production often depends on factors such as cost of starting materials and reagents, reaction safety, scalability, and overall yield and purity.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various reported synthetic protocols for 2-aminopyrimidine-5-boronic acid pinacol ester, providing a basis for comparison.

Table 1: Palladium-Catalyzed Borylation of 2-Amino-5-bromopyrimidine

ParameterValueReference
Starting Material2-Amino-5-bromopyrimidine[1][2]
Boron SourceBis(pinacolato)diboron[1][2]
CatalystBis(triphenylphosphine)palladium(II) dichloride or [Pd(dppf)₂Cl₂][1][5]
BasePotassium Acetate[1][2]
Solvent1,4-Dioxane or Acetonitrile[1][2]
Reaction Temperature80-110 °C[2][5]
Reaction Time4-16 hours[2][5]
Reported Yield80-99%[1][5]
Purity>99% (HPLC)[1]

Table 2: Halogen-Metal Exchange and Borylation

ParameterValueReference
Starting Material2-Amino-5-bromopyrimidine (with protected amine)[1][6]
Protecting Grouptert-Butyloxycarbonyl (Boc) or Benzhydryliden[1][6]
Lithiation Agentn-Butyllithium[1][6]
Borylation AgentTriisopropyl borate or Trimethylborate[1][6]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature-78 to -85 °C[1]
Subsequent StepsDeprotection and esterification with pinacol[6]
Reported Overall Yield54-74%[1]

Table 3: Synthesis from 2-Chloropyrimidine

ParameterValueReference
Starting Material2-Chloropyrimidine[7]
Step 1: BrominationNBS, BF₃-Et₂O[7]
Step 2: Borylationn-Bu₃MgLi, Isopropoxyboronic acid pinacol ester[7]
Step 3: AminationAmmonia water or Ammonia methanol solution[7]
Reaction Temperature-20 to 100 °C (across different steps)[7]
Reported Overall Yield~42% (calculated from 64% and 66% step yields)[7]

Experimental Protocols

The following are detailed experimental protocols for the large-scale synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester based on the palladium-catalyzed borylation method, which is often preferred for its high yield and directness.

Protocol 1: Large-Scale Palladium-Catalyzed Borylation

This protocol is adapted from procedures described in the literature.[2][5]

Materials and Reagents:

  • 2-Amino-5-bromopyrimidine

  • Bis(pinacolato)diboron

  • Potassium acetate (anhydrous)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)₂Cl₂])

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Methanol

  • Petroleum ether

  • Methyl tert-butyl ether (MTBE)

  • Activated charcoal

  • Nitrogen gas supply

  • Large-scale reaction vessel with mechanical stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a large, dry reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser, add 2-amino-5-bromopyrimidine (e.g., 300 g), bis(pinacolato)diboron (e.g., 528 g), and anhydrous potassium acetate (e.g., 593 g).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (e.g., 3 L) to the vessel.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for at least 15 minutes to remove any air.

  • Catalyst Charging: Add [Pd(dppf)₂Cl₂] (e.g., 42.4 g) to the reaction mixture under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture to remove insoluble salts.

    • Wash the filter cake with dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure to obtain a residue.

  • Purification:

    • To the residue, add methanol (e.g., 2 L) and stir at 37 °C overnight.

    • Add activated charcoal (e.g., 200 g) and stir at room temperature for 1 hour.

    • Filter the mixture through a pad of celite and wash the pad with methanol.

    • Concentrate the filtrate to obtain an oil.

    • To the oily residue, add petroleum ether (e.g., 150 mL) and methyl tert-butyl ether (MTBE) (e.g., 2 L).

    • Stir the mixture overnight to induce crystallization.

    • Filter the solid product, wash with MTBE, and dry under vacuum to afford 2-aminopyrimidine-5-boronic acid pinacol ester.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_reaction Start 2-Amino-5-bromopyrimidine Start->Reaction Reagents Bis(pinacolato)diboron Potassium Acetate Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)₂Cl₂) Reaction_label Heat Catalyst->Reaction_label Solvent 1,4-Dioxane Solvent->Reaction_label Product 2-Aminopyrimidine-5-boronic acid pinacol ester Reaction->Product

Caption: Palladium-Catalyzed Borylation Pathway.

Halogen_Metal_Exchange Start Protected 2-Amino-5-bromopyrimidine Step1 1. n-BuLi, THF, -78°C 2. B(OR)₃ Start->Step1 Intermediate Protected Boronic Ester Step1->Intermediate Step2 Deprotection Intermediate->Step2 Step3 Esterification with Pinacol Step2->Step3 Product 2-Aminopyrimidine-5-boronic acid pinacol ester Step3->Product

Caption: Halogen-Metal Exchange and Borylation Pathway.

Experimental_Workflow Setup Reaction Setup (Reagents, Solvent) Inert Inert Atmosphere (Nitrogen Purge) Setup->Inert Catalysis Catalyst Addition & Heating Inert->Catalysis Workup Reaction Work-up (Cooling, Filtration) Catalysis->Workup Purification Purification (Recrystallization) Workup->Purification Final Final Product Purification->Final

Caption: General Experimental Workflow for Synthesis.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Solvents: Anhydrous solvents like THF and dioxane are flammable and can form explosive peroxides. They should be handled with care, away from ignition sources.

  • Temperature Control: The halogen-metal exchange reaction is highly exothermic and requires careful temperature control at very low temperatures (-78 °C) to avoid side reactions and ensure safety.

Conclusion

The large-scale synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester is achievable through several synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine with bis(pinacolato)diboron generally offers a direct, high-yielding, and scalable route, making it a preferred method for industrial production. The halogen-metal exchange pathway, while also effective, involves cryogenic temperatures and highly reactive organometallic intermediates, which may pose challenges for scale-up. The choice of the optimal synthetic route will depend on a thorough evaluation of process safety, cost, and available equipment. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to successfully synthesize this important building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminopyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2-Aminopyrimidine-5-boronic acid?

The most common starting material is 2-amino-5-bromopyrimidine.[1][2] This compound serves as a precursor for introducing the boronic acid group at the 5-position of the pyrimidine ring.

Q2: What are the main synthetic strategies to produce 2-Aminopyrimidine-5-boronic acid?

There are two primary strategies for the synthesis of 2-Aminopyrimidine-5-boronic acid:

  • Lithium-Halogen Exchange: This method involves the reaction of 2-amino-5-bromopyrimidine with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by quenching with a trialkyl borate, like triisopropyl borate or triethyl borate.[2][3][4]

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to convert the C-Br bond to a C-B bond.[5]

Q3: Why is the protection of the 2-amino group sometimes necessary?

The amino group in 2-aminopyrimidine can be nucleophilic and may interfere with the organolithium reagent used in the lithium-halogen exchange. To prevent this, the amino group is often protected. Common protecting groups include tert-butyloxycarbonyl (Boc) or in situ protection via bis-silylation using reagents like TMSCl.[1][3]

Q4: I am struggling with the purification of the final product. What are the best practices?

2-Aminopyrimidine-5-boronic acid is a polar and water-soluble compound, which can make purification challenging.[3] An effective method for isolation involves a well-designed acid-base extraction sequence.[3] Alternatively, converting the boronic acid to its pinacol ester derivative can simplify purification, as the ester is less polar and more stable.[3]

Q5: What is the role of 2-Aminopyrimidine-5-boronic acid in drug development?

2-Aminopyrimidine-5-boronic acid and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6] They are particularly important in the development of kinase inhibitors for cancer therapy and other therapeutic agents.[2][6] The pyrimidine scaffold is a key feature in many anticancer, antiviral, and anti-inflammatory drugs.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Lithium-Halogen Exchange: Insufficient organolithium reagent or reaction temperature is too high.- Ensure anhydrous conditions as organolithium reagents are highly reactive with water. - Perform the reaction at very low temperatures (e.g., -70°C to -90°C).[1][2] - Use a sufficient excess of the organolithium reagent.
2. Catalyst Inactivation (Miyaura Borylation): The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[7]- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of a highly reactive palladium(0) species.[7]
3. Protodeboronation: Cleavage of the C-B bond by reaction with water or other protic sources.[4][7]- Run the reaction under anhydrous conditions where possible.[7] - Use a milder base to minimize protodeboronation.
Formation of Side Products (e.g., Homocoupling) 1. Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling of the boronic acid.[7]- Experiment with different palladium sources and ligands. - Slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.[7]
Difficulty in Isolating the Product 1. High Polarity and Water Solubility: The product is difficult to extract from aqueous layers.[3]- Utilize an acid-base workup procedure to isolate the water-soluble boronic acid.[3] - Consider converting the boronic acid to its pinacol ester, which is less polar and easier to handle during purification.[3]

Experimental Protocols

Method 1: Synthesis via Lithium-Halogen Exchange with Amine Protection

This protocol is based on a method involving the protection of the amino group.[1][2]

Step 1: Protection of 2-amino-5-bromopyrimidine

  • To a solution of 2-amino-5-bromopyrimidine in an appropriate solvent (e.g., N,N-Dimethylformamide), add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine.

  • Stir the reaction mixture at 15-30°C for 5-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction to isolate the Boc-protected 2-amino-5-bromopyrimidine.

Step 2: Borylation

  • Dissolve the protected 2-amino-5-bromopyrimidine in an anhydrous solvent like THF under a nitrogen atmosphere.

  • Cool the solution to between -70°C and -80°C.

  • Slowly add n-butyllithium and stir for a short period.

  • Add triisopropyl borate and allow the reaction to proceed at low temperature.

  • Quench the reaction, which may also lead to partial deprotection of the Boc group.

Step 3: Deprotection and Isolation

  • Treat the mixture with an acid to completely remove the Boc protecting group.

  • Isolate the resulting 2-aminopyrimidine-5-boronic acid.

Method 2: In Situ Silylation and Borylation

This method provides a high yield through in situ protection.[3]

  • Suspend 2-amino-5-bromopyrimidine in an anhydrous solvent (e.g., THF).

  • Add triethylamine followed by trimethylsilyl chloride (TMSCl) for in situ protection of the amino group.

  • Cool the mixture to a low temperature and add n-butyllithium (n-BuLi) for the metal-halogen exchange.

  • Add triisopropyl borate to form the boronic ester.

  • Perform an acid-base workup sequence to isolate the final product, 2-aminopyrimidine-5-boronic acid, which can achieve a yield of around 80%.[3]

Visualizations

experimental_workflow Synthesis of 2-Aminopyrimidine-5-boronic Acid Workflow cluster_protection Step 1: Amine Protection (Optional but Recommended) cluster_borylation Step 2: Borylation cluster_final Step 3: Deprotection & Isolation start Start with 2-amino-5-bromopyrimidine protect Protect Amino Group (e.g., with Boc or TMSCl) start->protect lithiation Lithium-Halogen Exchange (n-BuLi, low temp) protect->lithiation borate_add Addition of Borate Ester (e.g., B(Oi-Pr)3) lithiation->borate_add deprotect Deprotection (if necessary) borate_add->deprotect isolate Isolation/Purification (Acid-Base Extraction) deprotect->isolate product 2-Aminopyrimidine-5-boronic acid isolate->product troubleshooting_logic Troubleshooting Low Yield cluster_lithiation Lithium-Halogen Exchange Issues cluster_catalysis Miyaura Borylation Issues cluster_deboronation Product Instability start Low or No Yield incomplete_exchange Incomplete Exchange? start->incomplete_exchange catalyst_inactive Catalyst Inactivation? start->catalyst_inactive protodeboronation Protodeboronation? start->protodeboronation check_conditions Verify Anhydrous Conditions & Low Temperature incomplete_exchange->check_conditions Yes change_ligand Use Bulky/Electron-Rich Ligands (e.g., XPhos) catalyst_inactive->change_ligand Yes anhydrous_mild_base Use Anhydrous Conditions & Milder Base protodeboronation->anhydrous_mild_base Yes

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing very low or no conversion of my pyrimidine boronic acid. What are the likely causes and troubleshooting steps?

A1: Low or no conversion is a common issue, especially with sterically hindered or electronically challenging pyrimidine substrates. The primary causes and solutions are outlined below:

  • Potential Cause: Catalyst Inhibition or Deactivation. The basic nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is particularly problematic for 2-pyrimidinylboronic acids, a phenomenon often compared to the "2-pyridyl problem".[2]

    • Troubleshooting:

      • Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often not effective for these substrates.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands help form a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.[1]

      • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and activates under the reaction conditions.

  • Potential Cause: Steric Hindrance. The bulky nature of the pyrimidine boronic acid or the coupling partner can physically block the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1]

    • Troubleshooting: Employing the bulky ligands mentioned above is often the best strategy, as they can create a more open coordination sphere around the palladium center.

  • Potential Cause: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature significantly influences the reaction outcome.[1]

    • Troubleshooting: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., 1,4-dioxane/water, Toluene, DMF). Sometimes, a seemingly minor change can have a dramatic effect.

  • Potential Cause: Inactive Catalyst. The palladium source may not be properly reduced to the active Pd(0) state.[1]

    • Troubleshooting: Ensure your reagents and solvents are high quality and that the reaction is properly degassed to prevent oxidation of the catalyst.

Q2: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction.

  • Troubleshooting:

    • Slow Addition: Adding the pyrimidine boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus reducing the rate of homocoupling.[1]

    • Catalyst System: Experiment with different palladium sources and ligands, as some catalyst systems are more prone to promoting homocoupling.[1]

    • Temperature Control: Lowering the reaction temperature may favor the desired cross-coupling over the homocoupling pathway.

Q3: I am observing significant protodeboronation of my pyrimidine boronic acid. What can I do to prevent it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Potential Cause: This side reaction is often promoted by the combination of a strong base and water, or by high temperatures.[1][4] 2-Pyrimidinylboronic acid is particularly susceptible to this decomposition pathway.[2]

    • Troubleshooting:

      • Use Anhydrous Conditions: If the chosen base allows, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[1] Note that some bases require water for activity.

      • Base Selection: A weaker base (e.g., KF, K₂CO₃) may be sufficient for transmetalation without excessively promoting protodeboronation.

      • Use Boronic Esters: Convert the pyrimidine boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation.[2]

      • Reagent Purity: Use fresh, high-purity boronic acid.[4]

Q4: Which isomeric pyrimidine boronic acid is the most reactive?

A4: The position of the boronic acid group on the pyrimidine ring has a significant impact on reactivity.[2]

  • 5-Pyrimidinylboronic Acids: Generally exhibit good reactivity and participate in Suzuki couplings with a wide range of partners to give high yields.[2]

  • 4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity. However, successful couplings are often achieved with optimized catalyst systems or more reactive coupling partners.[2]

  • 2-Pyrimidinylboronic Acids: This isomer is the most challenging. The proximity of the boronic acid to the nitrogen at the 1-position can lead to catalyst inhibition and a higher susceptibility to protodeboronation.[2] Success with this isomer often requires highly active catalyst systems and the use of more stable boronic acid derivatives.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of key reaction parameters on the Suzuki-Miyaura coupling of pyrimidine boronic acids. Yields are illustrative and will vary based on the specific substrates used.

Table 1: Effect of Catalyst & Ligand (Model Reaction: 4-Chloropyrimidine with Phenylboronic Acid)

Catalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-1001235
Pd(OAc)₂ (2)PPh₃ (4)1001245
Pd₂(dba)₃ (2)SPhos (4)80492
Pd(dppf)Cl₂ (3)-90688
Pd(OAc)₂ (2)XPhos (4)80495

Table 2: Effect of Base (Model Reaction: 5-Bromopyrimidine with 4-methoxyphenylboronic acid, Pd(dppf)Cl₂ catalyst)

Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (2.0)Dioxane/H₂O (4:1)90685
K₃PO₄ (2.0)Toluene100594
Cs₂CO₃ (2.0)Dioxane90496
Na₂CO₃ (2.0)Dioxane/H₂O (4:1)90682
KF (3.0)Dioxane1001075

Table 3: Effect of Solvent (Model Reaction: 2-Chloro-5-bromopyrimidine with Phenylboronic Acid, Pd₂(dba)₃/SPhos catalyst, K₃PO₄ base)

Solvent (v/v)Temperature (°C)Time (h)Yield (%)
Toluene100491
1,4-Dioxane100489
1,4-Dioxane / H₂O (5:1)90595
DMF110385
THF / H₂O (4:1)80692
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the base (2.0-3.0 equiv) followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often reduce reaction times and improve yields.[2][5]

  • Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the boronic acid or ester (1.0-1.5 equiv), the palladium catalyst (0.5-5 mol%), the ligand (if used, 1-10 mol%), and the base (2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF) via syringe.[2]

  • Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]

  • Workup: After the reaction, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key experimental and logical workflows.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L n-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L n-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Pyrimidine Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents purge 2. Seal Vessel & Purge with Inert Gas (Ar/N₂) reagents->purge solvent 3. Add Degassed Solvent purge->solvent react 4. Heat Reaction Mixture (Conventional or Microwave) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Dilute & Wash (Aqueous Workup) monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Guide start Low / No Yield cause1 Catalyst Inhibition / Deactivation? start->cause1 cause2 Protodeboronation? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Homocoupling? start->cause4 sol1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use a Pre-catalyst cause1->sol1 Yes sol2 Use Boronic Ester (Pinacol, MIDA) Use Weaker Base (e.g., KF) Run Anhydrous (if possible) cause2->sol2 Yes sol3 Screen Bases (K₃PO₄, Cs₂CO₃) Screen Solvents (Dioxane, Toluene) Optimize Temperature cause3->sol3 Yes sol4 Slow Addition of Boronic Acid Try Different Catalyst System cause4->sol4 Yes

Caption: A troubleshooting decision tree for common Suzuki coupling issues.

References

Technical Support Center: Reactions of 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-aminopyrimidine-5-boronic acid. The guidance provided is aimed at helping users diagnose and resolve challenges related to common side products, thereby improving reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with 2-aminopyrimidine-5-boronic acid?

A1: The two most prevalent side products in reactions involving 2-aminopyrimidine-5-boronic acid are the result of protodeboronation and homocoupling .

  • Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2-aminopyrimidine.[1] This is a well-known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 5,5'-bi(2-aminopyrimidine). This side reaction is often promoted by the presence of oxygen.

Q2: Why is 2-aminopyrimidine-5-boronic acid particularly susceptible to protodeboronation?

A2: Heteroaromatic boronic acids, especially those containing basic nitrogen atoms like 2-aminopyrimidine-5-boronic acid, can exhibit increased susceptibility to protodeboronation.[2] This can be attributed to the formation of zwitterionic species under neutral pH conditions, which can lead to rapid fragmentation of the C-B bond.[2]

Q3: How can I minimize the formation of the protodeboronation product?

A3: Minimizing protodeboronation involves careful control of reaction conditions. Key strategies include:

  • Use of Anhydrous Conditions: Water can be a proton source for protodeboronation. Running the reaction under anhydrous conditions, if the reaction chemistry allows, can significantly reduce this side reaction.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases are sometimes preferred. It is often a matter of empirical optimization for the specific reaction.

  • Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. The boronic acid can then be generated in situ under the reaction conditions.

Q4: What are the main causes of homocoupling, and how can it be prevented?

A4: Homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen, which can oxidize the palladium catalyst. To prevent this:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvents and purging the reaction vessel thoroughly.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands can be beneficial.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of 2-Aminopyrimidine

Symptoms:

  • Major peak corresponding to the mass of 2-aminopyrimidine in LC-MS or GC-MS analysis of the crude reaction mixture.

  • Low isolated yield of the desired cross-coupled product.

Possible Cause:

  • Protodeboronation of 2-aminopyrimidine-5-boronic acid.

Troubleshooting Steps:

StepActionRationale
1Verify Reagent Quality Ensure the 2-aminopyrimidine-5-boronic acid is fresh and has been stored properly under inert and dry conditions. Older or improperly stored boronic acids are more prone to degradation.
2Optimize Base and Solvent Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents. The choice of base and solvent is often interdependent and critical.
3Lower Reaction Temperature If the reaction is being run at elevated temperatures, try lowering it to see if the formation of the protodeboronation product is reduced.
4Use a Boronic Ester Convert the boronic acid to its pinacol ester derivative. These are generally more stable and less prone to premature protodeboronation.
Issue 2: Significant Formation of a Dimeric Byproduct

Symptoms:

  • A significant peak in the chromatogram with a mass corresponding to 5,5'-bi(2-aminopyrimidine).

  • Difficulty in purifying the desired product from this high-molecular-weight impurity.

Possible Cause:

  • Homocoupling of 2-aminopyrimidine-5-boronic acid.

Troubleshooting Steps:

StepActionRationale
1Ensure Inert Atmosphere Thoroughly degas all solvents and ensure the reaction vessel is properly purged with an inert gas (argon or nitrogen) before and during the reaction.
2Optimize Catalyst and Ligand Experiment with different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
3Slow Addition of Boronic Acid Add the 2-aminopyrimidine-5-boronic acid solution slowly to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
4Pre-activate the Catalyst In some cases, pre-activating the palladium catalyst before the addition of the boronic acid can improve the rate of the desired cross-coupling relative to homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 2-Aminopyrimidine-5-boronic Acid to Minimize Side Products

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-aminopyrimidine-5-boronic acid with an aryl halide. Optimization may be necessary for specific substrates.

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-aminopyrimidine-5-boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Side_Product_Formation Logical Flow for Troubleshooting Side Products A Reaction Start B Low Yield of Desired Product? A->B C Protodeboronation Product Detected? (2-Aminopyrimidine) B->C Yes J Other Issues B->J No D Homocoupling Product Detected? (5,5'-bi(2-aminopyrimidine)) C->D No E Optimize Reaction Conditions: - Lower Temperature - Screen Bases - Use Anhydrous Solvents C->E Yes F Improve Inert Atmosphere: - Degas Solvents Thoroughly - Purge Reaction Vessel D->F Yes D->J No G Consider Boronic Ester E->G H Optimize Catalyst/Ligand F->H I Successful Reaction G->I H->I Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 2-Aminopyrimidine-5-boronic acid - Aryl Halide - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J Side_Reaction_Pathways Simplified Pathways to Common Side Products Start 2-Aminopyrimidine-5-boronic Acid Protodeboronation Protodeboronation Start->Protodeboronation Homocoupling Homocoupling Start->Homocoupling Proton H⁺ Source (e.g., H₂O) Proton->Protodeboronation Oxygen O₂ Oxygen->Homocoupling Pd0 Pd(0) Catalyst Pd0->Homocoupling Product_Proto 2-Aminopyrimidine Protodeboronation->Product_Proto Product_Homo 5,5'-bi(2-aminopyrimidine) Homocoupling->Product_Homo

References

Troubleshooting low reactivity in Suzuki coupling with 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki coupling reactions with 2-aminopyrimidine-5-boronic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2-aminopyrimidine-5-boronic acid is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki couplings involving 2-aminopyrimidine-5-boronic acid is a common issue and can often be attributed to several factors:

  • Catalyst Deactivation: The 2-amino group on the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the substrate inactive for coupling.[3] This is often exacerbated by high temperatures and the choice of base.

  • Poor Solubility: The starting materials, particularly the boronic acid or the coupling partner, may have poor solubility in the chosen solvent system, leading to a sluggish or incomplete reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor catalytic activity.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.

Q2: How can I mitigate catalyst deactivation when using 2-aminopyrimidine-5-boronic acid?

A2: To overcome catalyst deactivation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic cycle and reduce catalyst inhibition by the amino group.

  • Pre-catalyst Choice: Using a pre-formed, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species can be beneficial.

  • Protecting Group Strategy: While less ideal due to additional synthetic steps, temporary protection of the 2-amino group can be considered in particularly challenging cases.

Q3: What are the best practices to minimize protodeboronation?

A3: Protodeboronation is a common side reaction. To minimize its occurrence:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate protodeboronation.

  • Choice of Base: A weaker, non-nucleophilic base might be beneficial. While strong bases are often used to activate the boronic acid, they can also promote protodeboronation. Screening different bases is recommended.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

  • Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.

Q4: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid is another common side reaction. To reduce its formation:

  • Control Stoichiometry: Use a slight excess of the aryl halide coupling partner.

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling pathway.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.

Troubleshooting Guides

Problem: Low or No Product Formation

If you are observing low or no formation of your desired coupled product, a systematic approach to troubleshooting is essential. The following logical workflow can help identify the root cause of the issue.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Product catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_active Is the catalyst active? (Fresh/Properly Stored) catalyst->catalyst_active base_choice Is the base optimal? (Strength/Solubility) conditions->base_choice boronic_acid_purity Is the boronic acid pure? (Check for protodeboronation) reagents->boronic_acid_purity workup Re-evaluate Workup & Purification ligand_choice Is the ligand appropriate? (Bulky, electron-rich) catalyst_active->ligand_choice catalyst_loading Is catalyst loading sufficient? ligand_choice->catalyst_loading catalyst_loading->workup solvent_choice Is the solvent system appropriate? (Polarity/Degassed) base_choice->solvent_choice temp_time Are temperature and time optimized? solvent_choice->temp_time temp_time->workup aryl_halide_purity Is the aryl halide pure? boronic_acid_purity->aryl_halide_purity aryl_halide_purity->workup G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - 2-Aminopyrimidine-5-boronic acid - Aryl Halide - Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cell Proliferation, Survival transcription->response inhibitor 2-Arylaminopyrimidine (Kinase Inhibitor) inhibitor->raf Inhibits

References

Technical Support Center: Preventing Protodeboronation of 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-5-boronic acid. Our focus is to address the common challenge of protodeboronation during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields and the formation of 2-aminopyrimidine as a byproduct are common indicators of protodeboronation. This undesired cleavage of the C-B bond is a significant issue, especially with electron-rich and heteroaromatic boronic acids like 2-aminopyrimidine-5-boronic acid. The following sections provide strategies to mitigate this side reaction.

Issue 1: Significant Protodeboronation Observed Under Standard Suzuki-Miyaura Conditions

Root Cause: 2-Aminopyrimidine-5-boronic acid is susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom. This is often accelerated by high temperatures, strong bases, and the presence of water. For basic heteroaromatic boronic acids, the formation of a zwitterionic intermediate, especially under neutral pH conditions, can lead to rapid protodeboronation.

Solutions:

  • Modify the Boronic Acid Reagent: Convert the boronic acid to a more stable boronate ester. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are significantly more resistant to protodeboronation.[1]

  • Optimize Reaction Conditions:

    • Lower the Temperature: If the catalyst system is active enough, reducing the reaction temperature can significantly slow the rate of protodeboronation.

    • Use a Milder Base: Strong bases like NaOH and KOH can promote protodeboronation. Switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is often effective.[2][3]

    • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source, facilitating protodeboronation. Using anhydrous solvents and reagents can be advantageous.[4]

  • Employ Advanced Catalytic Systems: A highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. Modern catalyst systems with bulky phosphine ligands are often effective at lower temperatures.

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation strategy1 Modify Boron Reagent start->strategy1 strategy2 Optimize Conditions start->strategy2 strategy3 Advanced Catalyst System start->strategy3 action1a Use Pinacol Ester strategy1->action1a action1b Use MIDA Boronate strategy1->action1b action2a Lower Temperature strategy2->action2a action2b Use Milder Base (K₃PO₄, Cs₂CO₃) strategy2->action2b action2c Anhydrous Conditions strategy2->action2c end Problem Solved strategy3->end action1a->end action1b->end action2a->end action2b->end action2c->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for 2-aminopyrimidine-5-boronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For 2-aminopyrimidine-5-boronic acid, this results in the formation of 2-aminopyrimidine, consuming the starting material and reducing the yield of the desired coupled product. Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms, are often susceptible to this decomposition pathway.

Q2: How do boronate esters like pinacol and MIDA prevent protodeboronation?

A2: Boronate esters protect the boronic acid functional group.

  • Pinacol esters are sterically hindered, which physically blocks the approach of reagents that can cause protodeboronation. They are generally more stable to storage and handling than the free boronic acid.

  • MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable crystalline solids. They participate in a "slow release" of the free boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable boronic acid low and thus minimizing decomposition.[1]

Q3: What is the "2-pyridyl problem" and is it relevant to 2-aminopyrimidine-5-boronic acid?

A3: The "2-pyridyl problem" refers to the challenges encountered in Suzuki-Miyaura couplings with 2-pyridylboronic acids. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are highly prone to protodeboronation. While 2-aminopyrimidine-5-boronic acid has the boronic acid at the 5-position, the presence of the pyrimidine nitrogens and the amino group can still influence catalyst activity and the stability of the C-B bond, making strategies developed to overcome the "2-pyridyl problem" relevant.[1]

Q4: Can the choice of solvent impact the extent of protodeboronation?

A4: Yes, the solvent system plays a crucial role. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is common in Suzuki couplings to dissolve the various reagents. However, as water is a proton source, a high concentration of water can accelerate protodeboronation.[4] Therefore, minimizing the amount of water or using anhydrous conditions can be an effective strategy. The choice of organic solvent can also influence the solubility of the base and the boronic acid/ester, thereby affecting the reaction rate and the extent of side reactions.[2]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings. While specific quantitative data for the protodeboronation of 2-aminopyrimidine-5-boronic acid is not extensively available in the literature, the data for analogous heteroaromatic systems provide valuable guidance for experimental design.

Table 1: Effect of Boron Reagent on Suzuki Coupling Yield

EntryBoron ReagentCoupling PartnerConditionsYield (%)Reference
1Heteroaryl Boronic AcidAryl BromideStandardModerate[5]
2Heteroaryl Pinacol BoronateAryl BromideStandardHigh[6]
3Heteroaryl MIDA BoronateAryl ChlorideSlow ReleaseHigh[1]

This table illustrates the general trend of improved yields when using more stable boronate esters compared to the free boronic acid, especially with challenging substrates.

Table 2: Effect of Base on Suzuki Coupling Yield of Heteroaryl Boronic Acids

EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaOHDioxane/H₂O100Low-Moderate[3]
2K₂CO₃Dioxane/H₂O100Moderate-High[3]
3K₃PO₄Dioxane/H₂O100High[5]
4Cs₂CO₃Dioxane/H₂O100High[1]

This table demonstrates that weaker inorganic bases often lead to higher yields in Suzuki couplings of heteroaromatic boronic acids, likely by minimizing protodeboronation.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 2-aminopyrimidine-5-boronic acid derivatives, designed to minimize protodeboronation. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling using 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

Reaction Scheme:

G cluster_0 2-Aminopyrimidine-5-boronic acid\npinacol ester 2-Aminopyrimidine-5-boronic acid pinacol ester Coupled Product Coupled Product 2-Aminopyrimidine-5-boronic acid\npinacol ester->Coupled Product + Aryl Halide Aryl Halide Pd Catalyst\nBase, Solvent, Heat Pd Catalyst Base, Solvent, Heat Pd Catalyst\nBase, Solvent, Heat->Coupled Product

Caption: General Suzuki-Miyaura coupling scheme.

Materials:

  • 2-Aminopyrimidine-5-boronic acid pinacol ester (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the 2-aminopyrimidine-5-boronic acid pinacol ester, the aryl halide, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

For cases where the pinacol ester is not commercially available or is prohibitively expensive, it can be synthesized from the corresponding boronic acid.

Reaction Scheme:

G cluster_0 2-Aminopyrimidine-5-boronic acid 2-Aminopyrimidine-5-boronic acid Pinacol Ester Pinacol Ester 2-Aminopyrimidine-5-boronic acid->Pinacol Ester + Pinacol Pinacol Solvent, Dean-Stark Solvent, Dean-Stark Solvent, Dean-Stark->Pinacol Ester

Caption: Esterification of boronic acid with pinacol.

Procedure:

  • Dissolve 2-aminopyrimidine-5-boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction for the disappearance of the starting boronic acid.

  • Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by recrystallization or column chromatography.

References

Impact of base selection on Suzuki coupling yield with 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of base selection on the yield of Suzuki coupling reactions with 2-aminopyrimidine-5-boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for the Suzuki coupling of 2-aminopyrimidine-5-boronic acid?

Base selection is crucial for several reasons. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step of the catalytic cycle.[1][2] For a substrate like 2-aminopyrimidine-5-boronic acid, the choice of base is even more critical due to the presence of the aminopyrimidine moiety. This group can present challenges such as catalyst inhibition, where the nitrogen atoms coordinate to the palladium catalyst, and an increased propensity for side reactions like protodeboronation.[3] An optimal base will maximize the formation of the active boronate species while minimizing these undesirable side reactions, thus leading to a higher yield of the desired product.

Q2: What are the most common side reactions when using 2-aminopyrimidine-5-boronic acid, and how does the base influence them?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-aminopyrimidine. This reaction is often promoted by the presence of water and can be exacerbated by overly strong bases or prolonged reaction times at high temperatures.[3][4]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It can be influenced by the presence of oxygen in the reaction mixture and can sometimes be promoted by certain base and catalyst combinations.[4]

The choice of base can influence the rates of these side reactions relative to the desired cross-coupling. A weaker base might slow down the desired reaction, giving more time for protodeboronation to occur. Conversely, a very strong base might accelerate both the desired reaction and competing decomposition pathways.

Q3: Can the amine group on the pyrimidine ring interfere with the reaction?

Yes, the 2-amino group can interfere in a few ways. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][5] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[6] The choice of a suitable base and ligand is important to mitigate this effect.

Q4: What are the general recommendations for a starting base for this type of coupling?

For Suzuki couplings involving heteroaromatic boronic acids, inorganic bases are generally preferred. Good starting points for optimization include:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base.

  • Potassium Phosphate (K₃PO₄): Often effective in challenging couplings and can sometimes give higher yields than carbonates.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in difficult couplings, though it is more expensive.

The optimal base is highly dependent on the specific coupling partners, catalyst, and solvent system. It is recommended to screen a few different bases to find the best conditions for a particular reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield 1. Ineffective Base: The chosen base may not be strong enough to form the boronate complex efficiently or may be poorly soluble in the reaction solvent. 2. Catalyst Inhibition: The amino group on the pyrimidine ring may be coordinating to the palladium catalyst. 3. Protodeboronation: The boronic acid may be degrading under the reaction conditions.1. Screen Different Bases: Try a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. 2. Use Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote the desired catalytic cycle. 3. Use Anhydrous Conditions: Minimize water in the reaction. Use freshly dried solvents and ensure the base is anhydrous. Consider shorter reaction times or lower temperatures.
Significant Protodeboronation 1. Presence of Water: Water can facilitate the cleavage of the C-B bond. 2. Base is too Strong/Weak: A very strong base can sometimes promote decomposition, while a weak base can lead to long reaction times, increasing the opportunity for protodeboronation. 3. High Temperature: Elevated temperatures can accelerate the rate of protodeboronation.1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. 2. Optimize Base: Screen a range of bases (e.g., K₂CO₃, K₃PO₄, CsF) to find a balance between reactivity and stability. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of Homocoupling Product 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Suboptimal Catalyst/Base Combination: Certain combinations may favor this side reaction.1. Thoroughly Degas: Ensure the reaction mixture and solvent are properly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Optimize Reaction Conditions: Varying the base, ligand, and solvent may help to suppress homocoupling.
Inconsistent Yields 1. Variable Reagent Quality: The purity and stability of the 2-aminopyrimidine-5-boronic acid can vary. 2. Inconsistent Reaction Setup: Small variations in degassing, temperature, or stirring rate can affect the outcome.1. Use High-Purity Reagents: Use fresh, high-purity boronic acid and ensure other reagents are of appropriate quality. 2. Standardize Procedure: Maintain consistent experimental conditions for each run.

Data Presentation

The following table summarizes the typical performance of various bases in the Suzuki-Miyaura coupling of 2-aminopyrimidine-5-boronic acid with a generic aryl bromide. Please note that these yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature used.

Base Typical Yield (%) Notes
Na₂CO₃ 60-75A common and cost-effective choice, but may be less effective for challenging substrates.[7]
K₂CO₃ 65-85Generally provides good yields and is a good starting point for optimization.[8]
K₃PO₄ 75-95Often gives higher yields, especially for electron-deficient or sterically hindered partners.[9]
Cs₂CO₃ 80-98A highly effective but more expensive base, often used when other bases fail. Its higher solubility can be advantageous.
KF 50-70A milder base that can be useful when base-sensitive functional groups are present.[10]
Organic Bases (e.g., Et₃N) < 40Generally not effective as the primary base for activating the boronic acid in this type of coupling.[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 2-Aminopyrimidine-5-boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 eq.), 2-aminopyrimidine-5-boronic acid (1.2 eq.), and the chosen base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (OH-) Ar'-B(OH)3-->Ar-Pd(II)-OR(L2) Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_reagents->start Reagents Poor optimize_base Optimize Base (K2CO3, K3PO4, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_ligand Optimize Ligand (e.g., Buchwald Ligands) optimize_base->optimize_ligand optimize_temp Optimize Temperature & Reaction Time optimize_ligand->optimize_temp check_setup Verify Inert Atmosphere & Degassing optimize_temp->check_setup check_setup->optimize_base Setup Issue (Re-run) success Improved Yield check_setup->success Setup OK

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing microwave-assisted Suzuki-Miyaura cross-coupling reactions between 2,4-dichloropyrimidines and various boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the Suzuki coupling of 2,4-dichloropyrimidines?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times (often from hours to minutes), improved reaction yields, and enhanced regioselectivity.[1][2][3] The rapid heating provided by microwaves can lead to cleaner reactions with fewer side products.[1]

Q2: Which position on the 2,4-dichloropyrimidine ring is more reactive in a Suzuki coupling reaction?

A2: The C4 position of 2,4-dichloropyrimidine is generally more reactive and undergoes Suzuki coupling preferentially over the C2 position.[2][4][5][6][7] This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[2][4][5]

Q3: What are common side products in this reaction?

A3: Common side products include the undesired C2-substituted isomer, the 2,4-disubstituted pyrimidine, and debrominated byproducts.[2][8] Formation of the 2,4-diphenylpyrimidine can occur at higher temperatures.[2] Protodeboronation of the boronic acid is another common side reaction that can halt the desired coupling.[9]

Q4: Can I use heteroaryl boronic acids in this reaction?

A4: Yes, heteroaryl boronic acids can be used, but their success can be variable. While furan-based boronic acids have shown successful coupling, thiophene-based boronic acids may fail due to sulfur poisoning of the palladium catalyst.[2] Reactions with pyridinylboronic acids have also been reported as unsuccessful under certain conditions.[2]

Q5: Is it possible to perform a double Suzuki coupling on 2,4-dichloropyrimidine?

A5: Yes, one-pot double Suzuki couplings to synthesize diarylated pyrimidines are possible. The choice of solvent is critical for success, with alcoholic solvent mixtures often providing better reactivity at lower temperatures compared to polar aprotic solvents.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Ineffective catalyst system.Screen different palladium catalysts and ligands. Pd(PPh₃)₄ is a commonly used and effective catalyst for this reaction.[2] Consider using pre-catalysts like XPhosPdG2, especially if debromination is an issue.[8]
Incorrect solvent.The choice of solvent is crucial. Screen a variety of solvents such as 1,4-dioxane, THF, DMF, and isopropanol, often in combination with water.[2][10] For double couplings, alcoholic solvent mixtures may be more effective.[4]
Inappropriate base.The strength and solubility of the base are important. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9][11] The optimal base may depend on the specific substrates and solvent system.
Low reaction temperature or time.Optimize the microwave reaction temperature and time. A temperature of 100°C for 15 minutes has been shown to be effective.[2] However, higher temperatures do not always improve yield and can lead to side products.[2]
Degradation of boronic acid.Use fresh, high-purity boronic acid. Consider using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid.[1][9]
Oxygen sensitivity.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the Pd(0) catalyst.[9]
Poor Regioselectivity (Significant C2-substitution) Reaction conditions favoring C2-substitution.While C4-selectivity is generally favored, optimizing the catalyst, solvent, and base can further enhance it. Sticking to established protocols for C4-selective coupling is recommended.[2][7]
Formation of 2,4-Disubstituted Product High reaction temperature or prolonged reaction time.Reduce the reaction temperature and/or time. Monitor the reaction progress to stop it once the mono-substituted product is maximized.[2]
Significant Debromination/Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents.
Catalyst system prone to hydrodehalogenation.Consider using a different palladium catalyst and ligand combination, such as XPhosPdG2 with XPhos.[8]

Experimental Protocols

General Protocol for Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is adapted from a procedure for the synthesis of 4-aryl-2-chloropyrimidines.[2]

  • Reagent Preparation : In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-5 mol%).

  • Solvent Addition : Add a suitable solvent or solvent mixture, such as 1,4-dioxane/water (e.g., a 2:1 or 4:1 mixture).

  • Reaction Setup : Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation : Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 15 minutes).

  • Workup : After cooling, the reaction mixture can be filtered, and the product extracted and purified, typically by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of 2,4-Dichloropyrimidine and Phenylboronic Acid
EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)Reference
1Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane1002073[2]
2Pd(PPh₃)₄ (3)K₂CO₃THF1002065[2]
3Pd(PPh₃)₄ (3)K₂CO₃DMF1002058[2]
4Pd(PPh₃)₄ (3)K₂CO₃Isopropanol1002071[2]
5Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1001581[2]
6Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1201579[2]
7Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane1401575[2]
Table 2: Screening of Palladium Catalysts

Reaction Conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2 eq), 1,4-dioxane, 100°C, 20 min.

EntryCatalyst (3 mol%)Ligand (6 mol%)Yield (%)Reference
1Pd₂(dba)₃-<5[2]
2Pd₂(dba)₃·CHCl₃-35[2]
3Pd₂(dba)₃·CHCl₃TTBP·HBF₄23[2]
4Pd(OAc)₂-15[2]
5PdCl₂(dppf)-43[2]
6Pd(PPh₃)₄-73[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2,4-Dichloropyrimidine - Boronic Acid - Base B Add Catalyst (e.g., Pd(PPh3)4) A->B C Add Solvent (e.g., Dioxane/H2O) B->C D Seal Vial & Place in Microwave Reactor C->D E Microwave Irradiation (e.g., 100°C, 15 min) D->E F Cool Reaction Mixture E->F G Filter & Extract F->G H Purify Product (Column Chromatography) G->H I Characterize Product H->I

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

troubleshooting_guide start Low or No Product Yield cause1 Sub-optimal Reaction Conditions? start->cause1 cause2 Reagent or Catalyst Issue? cause1->cause2 No sol1a Optimize Temperature & Time (e.g., 100°C, 15 min) cause1->sol1a Yes cause3 Side Reactions Dominating? cause2->cause3 No sol2a Use Fresh Boronic Acid (1.2 eq) cause2->sol2a Yes sol3a Check for Debromination (Consider XPhos Ligand) cause3->sol3a Yes end Improved Yield cause3->end No sol1b Screen Solvents & Bases (Dioxane, K2CO3) sol1a->sol1b sol1b->end sol2b Screen Pd Catalysts (e.g., Pd(PPh3)4) sol2a->sol2b sol2c Ensure Inert Atmosphere (N2 or Ar) sol2b->sol2c sol2c->end sol3b Check for Di-substitution (Lower Temperature) sol3a->sol3b sol3b->end

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Managing the hygroscopic nature of 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-Aminopyrimidine-5-boronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-Aminopyrimidine-5-boronic acid, and why is its hygroscopic nature a concern?

A1: 2-Aminopyrimidine-5-boronic acid is a versatile building block used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to create complex molecules for drug discovery and materials science.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to caking, difficulty in accurate weighing, and potential degradation, which may impact the quality and reproducibility of your experimental results.[]

Q2: How should I properly store 2-Aminopyrimidine-5-boronic acid?

A2: To maintain its integrity, 2-Aminopyrimidine-5-boronic acid should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and light.[3] The recommended storage temperature is between 2-8°C.[1] For long-term storage, keeping it in a desiccator with a suitable desiccant like silica gel or anhydrous calcium sulfate is highly recommended.

Q3: My 2-Aminopyrimidine-5-boronic acid has formed clumps. Can I still use it?

A3: Clumping is a common sign of moisture absorption. While the material may still be usable, the presence of water can affect its reactivity and the stoichiometry of your reaction. It is highly recommended to dry the material before use. A protocol for drying is provided in the "Experimental Protocols" section of this guide.

Q4: How does the presence of water in 2-Aminopyrimidine-5-boronic acid affect Suzuki-Miyaura coupling reactions?

A4: The effect of water in Suzuki-Miyaura coupling can be complex. While excess moisture in the solid reagent can lead to handling and weighing inaccuracies, a controlled amount of water in the reaction solvent is often beneficial and can even accelerate the reaction.[4][5] Water can facilitate the formation of the hydrophilic boronate species RB(OH)₃⁻, which is crucial for the transmetalation step in the catalytic cycle.[4] However, it is always best to start with a dry reagent to have full control over the amount of water in your reaction.

Q5: How can I determine the water content of my 2-Aminopyrimidine-5-boronic acid?

A5: The most accurate method for determining water content is Karl Fischer titration.[3][6] This technique is specific for water and can quantify moisture levels from parts-per-million (ppm) to high percentages. A general protocol for Karl Fischer titration is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields in Suzuki-Miyaura coupling. Inaccurate weighing due to absorbed moisture.Dry the 2-Aminopyrimidine-5-boronic acid under vacuum before use (see Protocol 2). Store the reagent in a desiccator.
Degradation of the boronic acid due to excessive moisture.Perform a quality check on your reagent. If degradation is suspected, it is best to use a fresh batch.
Difficulty in handling the solid reagent (caking, poor flowability). High level of absorbed moisture from the atmosphere.Handle the reagent in a low-humidity environment, such as a glove box, if possible. Dry the material thoroughly before use.
Failure to obtain the desired product in a moisture-sensitive reaction. Water from the hygroscopic reagent is interfering with the reaction.Ensure all reagents and solvents are anhydrous. Dry the 2-Aminopyrimidine-5-boronic acid immediately before setting up the reaction.
Low purity of the final product. Formation of boroxine (anhydride) from the boronic acid.While boroxines can sometimes be used directly in coupling reactions, their formation indicates moisture has been present. For consistent results, start with the pure boronic acid.

Data Presentation

Table 1: Illustrative Hygroscopicity Data for 2-Aminopyrimidine-5-boronic acid

The following data is illustrative to demonstrate the hygroscopic nature of 2-Aminopyrimidine-5-boronic acid. Actual values may vary based on batch purity and specific experimental conditions.

Relative Humidity (%)Exposure Time (hours)Water Uptake (% w/w)Physical Appearance
40240.5 - 1.0Free-flowing powder
60241.5 - 2.5Slight clumping
80243.0 - 5.0Significant clumping/caking
9524> 5.0Caked solid

Table 2: Recommended Storage Conditions

ConditionShort-Term Storage ( < 1 month)Long-Term Storage ( > 1 month)
Temperature 2-8°C2-8°C
Atmosphere Tightly sealed containerTightly sealed container inside a desiccator with desiccant
Light Protect from lightProtect from light

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general method for determining the water content in a solid sample of 2-Aminopyrimidine-5-boronic acid.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Anhydrous Methanol

  • 2-Aminopyrimidine-5-boronic acid sample

  • Analytical Balance

Procedure:

  • Add approximately 20-30 mL of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

  • Pre-titrate the solvent with the Karl Fischer reagent until a stable endpoint is reached. This removes any residual moisture in the solvent.

  • Accurately weigh approximately 100-200 mg of the 2-Aminopyrimidine-5-boronic acid sample.

  • Quickly transfer the weighed sample to the conditioned titration vessel.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Record the volume of the titrant used.

  • Calculate the water content (% w/w) using the following formula:

    % Water = (Volume of Titrant (mL) * Titer of Reagent (mg/mL)) / (Weight of Sample (mg)) * 100

Note: The titer of the Karl Fischer reagent should be determined regularly using a certified water standard.

Protocol 2: Drying of 2-Aminopyrimidine-5-boronic acid

This protocol describes how to dry the reagent if it has been exposed to moisture.

Materials:

  • Vacuum oven or vacuum desiccator

  • Schlenk flask or suitable glassware

  • Desiccant (e.g., phosphorus pentoxide, anhydrous calcium sulfate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place a thin layer of the 2-Aminopyrimidine-5-boronic acid in a clean, dry Schlenk flask.

  • If using a vacuum oven, place the flask in the oven and heat at a temperature well below the melting point (e.g., 40-50°C) under vacuum (e.g., <10 mmHg) for 4-12 hours.

  • If using a vacuum desiccator, place the flask in the desiccator containing a strong desiccant like phosphorus pentoxide. Apply vacuum and leave for 24-48 hours.

  • After drying, allow the flask to cool to room temperature under vacuum or in the desiccator.

  • Break the vacuum with a dry, inert gas like nitrogen or argon.

  • Immediately seal the flask and transfer to a desiccator for storage or use directly in your reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Aminopyrimidine-5-boronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • 2-Aminopyrimidine-5-boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask and inert gas setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 2-Aminopyrimidine-5-boronic acid, aryl bromide, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Suzuki-Miyaura Coupling (Protocol 3) cluster_workup Workup & Purification start Start: Hygroscopic Reagent dry Dry Reagent (Protocol 2) start->dry If caked kf Determine Water Content (Protocol 1) start->kf If free-flowing dry->kf weigh Weigh Reagent kf->weigh setup Reaction Setup (Inert Atmosphere) weigh->setup react Heating & Stirring setup->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for handling and using 2-Aminopyrimidine-5-boronic acid.

troubleshooting_flow start Low/Inconsistent Yield? check_reagent Is the boronic acid free-flowing or caked? start->check_reagent caked Reagent is caked/ clumped check_reagent->caked Caked free_flowing Reagent is free-flowing check_reagent->free_flowing Free-flowing dry_reagent Dry the reagent (See Protocol 2) caked->dry_reagent end Improved Yield dry_reagent->end check_conditions Review Reaction Conditions: - Catalyst activity? - Solvent quality? - Inert atmosphere? free_flowing->check_conditions check_conditions->end

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Recrystallization of 2-Aminopyrimidine-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-aminopyrimidine-5-boronic acid pinacol ester. Below, you will find frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing 2-aminopyrimidine-5-boronic acid pinacol ester?

A1: Recrystallization is a crucial purification technique used to remove impurities that may be present after the synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester. These impurities can include unreacted starting materials, byproducts from the reaction (such as dehalogenated compounds or homocoupled dimers), and residual catalysts. A purified product is essential for reliable and reproducible results in downstream applications, such as Suzuki-Miyaura cross-coupling reactions.

Q2: What are the recommended solvents for the recrystallization of this compound?

A2: Based on available data, methanol and ethyl acetate are commonly used solvents for the recrystallization of 2-aminopyrimidine-5-boronic acid pinacol ester.[1] The choice of solvent will depend on the impurity profile of your crude material. A mixed solvent system, such as dichloromethane and hexane, can also be effective for purification by trituration or slurrying.[2]

Q3: What are some of the common challenges when working with boronic acid pinacol esters?

A3: Boronic acid pinacol esters can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, which cleaves the pinacol ester to the corresponding boronic acid.[3][4][5][6] They can also exhibit over-adsorption onto silica gel during chromatographic purification, leading to poor recovery. Therefore, careful handling to avoid moisture and the selection of appropriate purification techniques are important.

Q4: How can I tell if my recrystallization was successful?

A4: A successful recrystallization should result in well-formed crystals with a noticeable improvement in purity. This can be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or melting point analysis. A sharpened and elevated melting point compared to the crude material is a good indicator of increased purity. The reported melting point for 2-aminopyrimidine-5-boronic acid pinacol ester is in the range of 209-211 °C.[1]

Recrystallization Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent until the solution is clear. - Allow the solution to cool more slowly to promote crystal formation instead of oiling. - Consider using a lower-boiling point solvent or a mixed solvent system.
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound, if available. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly.
Low Recovery Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture for a longer period or to a lower temperature to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is Still Impure The chosen solvent is not effective at separating the target compound from a specific impurity.- Try a different recrystallization solvent or a mixed solvent system. - Perform a preliminary purification step, such as a solvent trituration or a plug filtration through a small amount of silica gel, before recrystallization. - For persistent impurities, column chromatography may be necessary.
Product Degradation (Hydrolysis) Exposure to water or acidic/basic conditions during the recrystallization process.- Use anhydrous solvents and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged heating. - Ensure all work-up steps are performed under neutral pH conditions.

Data Summary

The following table summarizes the qualitative solubility of 2-aminopyrimidine-5-boronic acid pinacol ester in common laboratory solvents.

Solvent Solubility Notes
ChloroformSolubleA good solvent for dissolving the compound.[2]
Ethyl AcetateSlightly Soluble (Heated)Can be used for recrystallization, especially with heating.[2]
MethanolSolubleA common and effective solvent for recrystallization.[1]
WaterSlightly SolubleShould be used with caution due to the risk of hydrolysis.[1]
Dichloromethane/HexaneSparingly SolubleA 1:3 mixture is reported for slurrying/triturating the crude product.[2]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is suitable for general purification of the crude product.

  • Dissolution: In a clean, dry flask, add the crude 2-aminopyrimidine-5-boronic acid pinacol ester. Add a minimal amount of hot methanol while stirring to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Well-formed crystals should start to appear. For maximum yield, the flask can then be placed in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Slurrying in Dichloromethane/Hexane

This method is effective for removing more soluble impurities.

  • Slurrying: Place the crude 2-aminopyrimidine-5-boronic acid pinacol ester in a flask. Add a 1:3 (v/v) mixture of dichloromethane and hexane.

  • Stirring: Stir the resulting slurry at room temperature for at least one hour. This will dissolve many impurities while the desired product remains largely as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold dichloromethane/hexane mixture.

  • Drying: Dry the purified product under vacuum.

Visualizations

Troubleshooting_Workflow start Crude Product recrystallization Perform Recrystallization start->recrystallization evaluation Evaluate Purity (NMR, HPLC, MP) recrystallization->evaluation oiling_out Oiling Out? recrystallization->oiling_out pure Pure Product evaluation->pure Purity OK impure Product Still Impure evaluation->impure Purity Not OK pre_purify Pre-purify (e.g., trituration) impure->pre_purify chromatography Consider Column Chromatography impure->chromatography no_crystals No Crystals? oiling_out->no_crystals No reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? low_yield->evaluation No use_min_solvent Use Minimal Hot Solvent low_yield->use_min_solvent Yes no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->evaluation change_solvent Change Solvent System scratch_seed Scratch Flask or Add Seed Crystal concentrate->scratch_seed scratch_seed->evaluation cool_longer Cool to Lower Temp / Longer Time wash_cold Wash with Ice-Cold Solvent cool_longer->wash_cold use_min_solvent->cool_longer wash_cold->evaluation pre_purify->recrystallization

Caption: Troubleshooting workflow for the recrystallization of 2-aminopyrimidine-5-boronic acid pinacol ester.

Recrystallization_Protocol start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for the recrystallization from a single solvent.

References

Challenges in scaling up reactions with 2-Aminopyrimidine-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up reactions involving 2-Aminopyrimidine-5-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of 2-Aminopyrimidine-5-boronic acid used in synthesis, and why?

A1: The most commonly used form is the 2-Aminopyrimidine-5-boronic acid pinacol ester.[1] The pinacol ester provides enhanced stability compared to the free boronic acid, protecting it from degradation pathways such as dehydration and oxidation.[2] This improved stability facilitates easier handling, storage, and often leads to more reproducible results in reactions like Suzuki-Miyaura cross-coupling.

Q2: What are the primary stability concerns with 2-Aminopyrimidine-5-boronic acid and its esters?

A2: Like many boronic acids, 2-Aminopyrimidine-5-boronic acid is susceptible to several degradation pathways:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of 2-aminopyrimidine as a byproduct.[2] This can be promoted by factors like pH, temperature, and the presence of certain metals.[2]

  • Dehydration: The free boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible in the presence of water.[2]

  • Oxidation: The boronic acid functional group is prone to oxidation, which can lead to the formation of various byproducts and a reduction in the active reagent.[3]

Using the pinacol ester and ensuring proper storage conditions (cool, dry, dark, and under an inert atmosphere) can mitigate these issues.[1][4]

Q3: What are the recommended storage conditions for 2-Aminopyrimidine-5-boronic acid and its pinacol ester?

A3: To maintain the integrity and reactivity of these compounds, the following storage conditions are recommended:

  • Solid Form: For long-term storage, it is best to store the solid powder at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[2] For routine short-term use, storage at 2-8°C is also acceptable.[5]

  • In Solution: If solutions are prepared, they should be used as fresh as possible. If storage is necessary, they should be kept in a tightly sealed container at low temperatures and under an inert atmosphere. The choice of solvent can also impact stability.

Q4: What are common impurities found in reactions involving 2-Aminopyrimidine-5-boronic acid?

A4: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts (e.g., bipyrimidines from the coupling of two boronic acid molecules), and byproducts from protodeboronation.[6] Residual palladium catalyst and inorganic salts from the base used in the reaction are also frequently observed.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions

This is a frequent challenge when scaling up. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stability start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Is boronic acid fresh? Was it stored properly? Check for protodeboronation. check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Standard sub_conditions Is the solvent anhydrous? Is the system properly degassed? Is the temperature optimal? Is the base appropriate? check_conditions->sub_conditions check_workup 4. Assess Workup & Purification check_catalyst->check_workup Catalyst Active sub_catalyst Is the Pd source active (Pd(0))? Is the ligand appropriate for the substrate? Consider screening different ligands. check_catalyst->sub_catalyst solution Improved Yield check_workup->solution Purification Optimized sub_workup Is the product water-soluble? Could product be degrading on silica gel? check_workup->sub_workup

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Possible Causes & Solutions:

  • Poor Reagent Quality: The 2-aminopyrimidine-5-boronic acid or its ester may have degraded due to improper storage. Protodeboronation can be a significant issue.[2]

    • Solution: Use a fresh batch of the boronic acid derivative. Before the reaction, you can run a quick NMR to check the integrity of the starting material.

  • Suboptimal Reaction Conditions:

    • Oxygen Sensitivity: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.

      • Solution: Ensure the reaction mixture is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[7]

    • Solvent and Base Selection: The choice of solvent and base is critical and often substrate-dependent.

      • Solution: Screen different combinations of solvents and bases. A table of common choices is provided below. For aminopyrimidines, a common starting point is a mixture of an organic solvent like 1,4-dioxane or DME with water, and a base such as K₂CO₃ or Cs₂CO₃.[8][9]

  • Catalyst and Ligand Issues:

    • Catalyst Deactivation: The catalyst may be inactive or poisoned.

      • Solution: Use a pre-catalyst that is known to be reliable, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[10]

    • Inappropriate Ligand: The ligand may not be suitable for the specific substrates, especially if they are sterically hindered or electronically challenging.

      • Solution: Screen a panel of phosphine ligands, including both monodentate and bidentate options with varying electron-donating properties.[7]

ParameterCommon Choices for Suzuki-Miyaura CouplingNotes
Solvents 1,4-Dioxane/Water, Toluene/Water, DME/Water, DMF, THF/WaterThe presence of water can be crucial for the transmetalation step.[7]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base can influence reaction rate and side reactions. K₃PO₄ is often used for challenging couplings.[7][9]
Catalysts Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Catalyst loading is typically 1-5 mol%. Higher loadings may be needed for difficult couplings.[10]
Issue 2: Significant Protodeboronation

The presence of a significant amount of 2-aminopyrimidine byproduct indicates that protodeboronation is a major competing reaction.

Degradation Pathways of Boronic Acids

degradation_pathways boronic_acid R-B(OH)₂ (2-Aminopyrimidine-5-boronic acid) protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ / H₂O dehydration Dehydration boronic_acid->dehydration Heat oxidation Oxidation boronic_acid->oxidation [O] product_proto R-H (2-Aminopyrimidine) protodeboronation->product_proto product_boroxine (RBO)₃ (Boroxine) dehydration->product_boroxine product_oxidation R-OH (Phenolic byproduct) oxidation->product_oxidation purification_strategy start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) start->workup is_solid Is the product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No / Impure is_polar Is the product polar? chromatography->is_polar normal_phase Normal Phase (Silica Gel) is_polar->normal_phase No reverse_phase Reverse Phase (C18) is_polar->reverse_phase Yes

References

Validation & Comparative

A Comparative Guide to 2-Aminopyrimidine-5-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists, the pyrimidine scaffold is of paramount importance, appearing in a vast array of biologically active molecules. This guide provides an in-depth comparison of two key building blocks for the synthesis of 5-aryl-2-aminopyrimidines: 2-aminopyrimidine-5-boronic acid and its corresponding pinacol ester. The choice between these reagents can significantly impact reaction outcomes, yields, and overall synthetic strategy.

The Stability vs. Reactivity Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in the trade-off between stability and reactivity. Boronic acids are generally more reactive in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of lower stability.[2] Boronic acids, particularly those on electron-deficient heterocyclic systems like pyrimidine, are susceptible to degradation pathways such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3]

Conversely, boronic acid pinacol esters offer enhanced stability.[4] The pinacol group protects the boronic acid moiety, making the compound less prone to premature decomposition.[3][5] This increased stability translates to a longer shelf-life, easier handling, and often more reproducible results, especially in complex syntheses where the purity of the starting material is critical.[6]

Properties at a Glance: A Comparative Summary

Property2-Aminopyrimidine-5-boronic Acid2-Aminopyrimidine-5-boronic acid Pinacol Ester
Chemical Stability Lower; susceptible to protodeboronation and oxidation.[3]Higher; the pinacol group provides protection against degradation.[4][5]
Handling Can be more challenging due to its hygroscopic nature and potential for decomposition.Generally easier to handle; often a crystalline solid with a longer shelf-life.[4]
Solubility Typically soluble in polar protic solvents like water and alcohols.Generally more soluble in common organic solvents used for Suzuki coupling.
Reactivity in Suzuki Coupling Generally more reactive, potentially leading to faster reaction times.[1]May require slightly more forcing conditions (e.g., higher temperatures or specific activators) to achieve comparable reaction rates to the boronic acid.[7]
Purification Can be challenging to purify via standard column chromatography due to its polarity and potential for decomposition on silica gel.More amenable to purification by silica gel chromatography.
Typical Yields Can provide high yields under optimized conditions, but can be variable due to instability.Often provides more consistent and reproducible high yields, especially in challenging couplings.

Navigating the "2-Pyridyl Problem" Analogy

The 2-aminopyrimidine scaffold presents challenges in Suzuki coupling that are analogous to the well-documented "2-pyridyl problem".[5] The nitrogen atom adjacent to the coupling site can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] Furthermore, the electron-deficient nature of the pyrimidine ring can make the boronic acid more susceptible to protodeboronation.[5]

In such cases, the use of the more stable pinacol ester is often advantageous. By minimizing the concentration of the free boronic acid in the reaction mixture, the pinacol ester helps to mitigate these undesirable side reactions.[3] The selection of appropriate ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), is also crucial to overcome catalyst inhibition and promote efficient coupling for these challenging substrates.[5]

Experimental Protocols: A General Guideline

Below is a general protocol for the Suzuki-Miyaura coupling reaction. It is essential to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Aminopyrimidine-5-boronic acid or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-aminopyrimidine.

Considerations for Boronic Acid vs. Pinacol Ester:

  • When using 2-aminopyrimidine-5-boronic acid , it is crucial to use freshly opened or properly stored material to minimize the impact of degradation. Shorter reaction times may be possible, but careful monitoring is required to avoid product decomposition or loss of the boronic acid.

  • When using 2-aminopyrimidine-5-boronic acid pinacol ester , a slightly higher temperature or a stronger base (like K₃PO₄) might be necessary to facilitate the transmetalation step.[7] However, the increased stability often leads to cleaner reaction profiles and more consistent yields.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Boronic R²-B(OR)₂ Base Base (e.g., OH⁻) Boronic->Base Boronate [R²-B(OR)₂(OH)]⁻ Base->Boronate Boronate->Transmetalation caption General Suzuki-Miyaura Catalytic Cycle

Caption: General Suzuki-Miyaura Catalytic Cycle

Decision Workflow: Boronic Acid or Pinacol Ester?

Decision_Tree Start Start: Suzuki Coupling with 2-Aminopyrimidine-5-yl Moiety Substrate_Check Is the aryl halide precious or the synthesis multi-step and complex? Start->Substrate_Check Stability_Check Is protodeboronation or decomposition a known issue with similar substrates? Substrate_Check->Stability_Check No Use_Pinacol_Ester Use 2-Aminopyrimidine-5-boronic acid Pinacol Ester Substrate_Check->Use_Pinacol_Ester Yes Stability_Check->Use_Pinacol_Ester Yes Use_Boronic_Acid Use 2-Aminopyrimidine-5-boronic Acid (use fresh, monitor closely) Stability_Check->Use_Boronic_Acid No Optimize Optimize reaction conditions (ligand, base, temp.) Use_Pinacol_Ester->Optimize Use_Boronic_Acid->Optimize

Caption: Choosing between boronic acid and pinacol ester.

Conclusion

References

A Comparative Guide to the Reactivity of 2-, 4-, and 5-Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For medicinal chemists, the pyrimidine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. Pyrimidine boronic acids are key building blocks for the direct installation of this heterocycle. This guide provides a comparative overview of the reactivity of 2-, 4-, and 5-pyrimidine boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data to inform synthetic strategies.

Relative Reactivity Overview

The position of the boronic acid group on the pyrimidine ring significantly dictates its reactivity in Suzuki-Miyaura coupling. The generally accepted order of reactivity is:

5-Pyrimidine Boronic Acid > 4-Pyrimidine Boronic Acid > 2-Pyrimidine Boronic Acid

This trend is governed by a combination of electronic and steric factors, as well as the inherent stability of the boronic acid isomers.

  • 5-Pyrimidine Boronic Acids: These isomers are typically the most reactive. The electronic environment at the 5-position is favorable for the crucial transmetalation step in the catalytic cycle, leading to high yields with a variety of aryl and heteroaryl halides.[1]

  • 4-Pyrimidine Boronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can diminish the nucleophilicity of the boronic acid at the 4-position.[1] However, successful couplings are frequently reported, often requiring more reactive electrophiles or optimized catalyst systems to achieve good yields.[1]

  • 2-Pyrimidine Boronic Acids: This isomer presents the most significant challenges.[1] The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem".[1] Furthermore, 2-pyrimidinylboronic acid is more susceptible to protodeboronation, a common decomposition pathway.[1] To circumvent these issues, more stable derivatives like pinacol esters or MIDA boronates are often employed in conjunction with highly active catalyst systems.[1]

Data Presentation: Comparative Reaction Yields

While a direct side-by-side comparison under identical conditions is challenging to find in published literature, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving different pyrimidine isomers or their corresponding halides, which serve as a proxy for their reactivity.

Pyrimidine Substrate (Isomer Position)Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5 -BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (3.0)K₃PO₄Dioxane110N/A91
5 -Pyrimidylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂-Na₂CO₃1,4-Dioxane95N/A56
2,4 -DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[2]
2,4 -Dichloropyrimidine3-Furanylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2585[2]
2 -ChloropyrimidinePhenylboronic acid(6-Dipp)Pd(cinn)Cl (0.5)-NaHCO₃H₂O/TBABRTN/A95
2 -(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine4-BromoanisolePd(dppf)Cl₂ (3)-K₂CO₃DMF801285[1]

Experimental Protocols

Below are detailed methodologies for both conventional and microwave-assisted Suzuki-Miyaura coupling reactions involving pyrimidine derivatives. These should be regarded as starting points, with optimization often necessary for specific substrates.

Conventional Heating Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a bromopyrimidine with an arylboronic acid.

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Microwave-Assisted Protocol for Suzuki-Miyaura Coupling

This protocol is a general method for the rapid coupling of a halogenated pyrimidine with a boronic acid.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).

  • Add the palladium catalyst (e.g., 0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-150 °C for 10-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualization

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Pyrimidine Boronic Acid Isomers cluster_outcome Reactivity Outcome Electronic_Effects Electronic Effects 5_PBA 5-Pyrimidine Boronic Acid Electronic_Effects->5_PBA 4_PBA 4-Pyrimidine Boronic Acid Electronic_Effects->4_PBA 2_PBA 2-Pyrimidine Boronic Acid Electronic_Effects->2_PBA Steric_Hindrance Steric Hindrance Steric_Hindrance->2_PBA (ortho effect) Boronic_Acid_Stability Boronic Acid Stability Boronic_Acid_Stability->2_PBA (protodeboronation) Catalyst_System Catalyst System High_Yield High Reactivity / Yield Catalyst_System->High_Yield Moderate_Yield Moderate Reactivity / Yield Catalyst_System->Moderate_Yield Low_Yield Low Reactivity / Yield Catalyst_System->Low_Yield 5_PBA->High_Yield 4_PBA->Moderate_Yield 2_PBA->Low_Yield

References

Validating the Structure of Synthesized 2-Aminopyrimidine Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of validating the structure of 2-aminopyrimidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

2-Aminopyrimidines are a significant class of heterocyclic compounds with a wide range of applications in pharmacology and material chemistry, serving as antifungal, antimicrobial, and antibacterial agents. The biological activity of these derivatives is highly dependent on their specific chemical structure. Therefore, unambiguous structural elucidation is paramount. NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule.

Comparative NMR Data of 2-Aminopyrimidine Derivatives

The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in an NMR spectrum, resulting in a characteristic chemical shift (δ). The following table summarizes the ¹H and ¹³C NMR data for a selection of synthesized 2-aminopyrimidine derivatives, showcasing how substitution patterns affect these chemical shifts.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(pyrimidin-2-yl)acetamide 10.52 (s, 1H, NH), 8.64 (d, 2H), 7.15 (t, 1H), 2.19 (s, 3H, CH₃)169.48, 158.76, 158.17, 116.97, 25.08[1]
N-(pyrimidin-2-yl)propionamide 10.48 (s, 1H, NH), 8.64 (d, 2H), 7.16 (t, 1H), 2.46 (t, 2H, CH₂), 1.59 (h, 2H, CH₂), 0.91 (t, 3H, CH₃)171.88, 158.74, 158.17, 116.98, 38.73, 18.57, 14.07[1]
2-((Pyrimidin-2'-ylimino)methyl)benzaldehyde 9.28 (1H, OH), 6.91 (2H, arm. protons), 6.51-6.56 (t, 1H, J=4.80)169.98 (CH=N), 163.48, 162.16, 157.90, 135.60, 127.50, 113.81, 109.98, 55.25 (2C, 2OCH₃)
N-benzylidine-2-aminopyrimidine 9.80 (s, 1H, CH=N), 6.94-8.80 (m, 7H, aromatic protons), 10.68 (s, 1H, OH)166.64 (CH=N), 161.87, 157.99, 131.87, 128.33, 126.43, 118.27, 115.81
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine 7.59 (s, 1H, H-5), 6.5-8.0 (m, aromatic protons), 5.14 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃)Not provided in the source[2]
2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine 7.60 (s, 1H, H-5), 6.5-8.0 (m, aromatic protons), 5.07 (s, 2H, NH₂), 3.04 (s, 6H, N(CH₃)₂)Not provided in the source[2]

Note: The specific deuterated solvent used can influence chemical shifts. The data presented here is as reported in the cited literature.

Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. Below are generalized protocols for the synthesis and NMR analysis of 2-aminopyrimidine derivatives, based on common practices found in the literature.[3][4][5]

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for synthesizing 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[3] Another approach is the reaction of a substituted ketone with dimethylformamide-dimethylacetal (DMF-DMA) followed by condensation with guanidine HCl.[3] A further method involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines.[4][5][6]

Example Protocol (from Chalcones):

  • Chalcone Synthesis: Substituted chalcones are synthesized via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone in the presence of a base.

  • Cyclization: The synthesized chalcone is then reacted with guanidine hydrochloride or guanidine nitrate in the presence of a base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol or methanol.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure 2-aminopyrimidine derivative.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyrimidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can affect the chemical shifts of labile protons (e.g., -NH₂, -OH).

  • NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Visualization of Structures and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: General chemical structure of a 2-aminopyrimidine derivative.

G cluster_synthesis Synthesis and Purification cluster_analysis NMR Analysis cluster_validation Structure Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up reaction->workup purification Purification workup->purification sample_prep Sample Preparation purification->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) sample_prep->nmr_acq processing Data Processing nmr_acq->processing interpretation Spectral Interpretation processing->interpretation comparison Comparison with Expected Structure interpretation->comparison validation Structure Validated comparison->validation caption Experimental workflow from synthesis to structure validation.

Caption: Experimental workflow from synthesis to structure validation.

G start Obtain ¹H and ¹³C NMR Spectra q1 Are the number of signals consistent with the proposed structure? start->q1 q2 Are the chemical shifts (δ) in the expected ranges? q1->q2 Yes fail Structure Inconsistent Re-evaluate synthesis or purify sample q1->fail No q3 Do the integration values in the ¹H spectrum match the number of protons? q2->q3 Yes q2->fail No q4 Are the splitting patterns (multiplicity) consistent with neighboring protons? q3->q4 Yes q3->fail No q5 Do 2D NMR (COSY, HSQC) correlations support the assignments? q4->q5 Yes q4->fail No success Structure Validated q5->success Yes q5->fail No caption Decision tree for NMR-based structure validation.

Caption: Decision tree for NMR-based structure validation.

References

Purity Analysis of 2-Aminopyrimidine-5-boronic Acid: A Comparative Guide to HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. 2-Aminopyrimidine-5-boronic acid is a critical building block in the synthesis of various therapeutic agents. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound, complete with experimental protocols and validation data.

Method Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for purity analysis often depends on the specific requirements for resolution, speed, and sensitivity. UPLC, a more recent advancement, generally offers significant advantages in these areas due to the use of smaller particle size columns and higher operating pressures.

ParameterHPLC MethodUPLC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (typically 3-5 µm).Separation based on the same principle as HPLC but utilizing sub-2 µm particle columns, leading to higher efficiency.[1]
Instrumentation Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. Operates at pressures up to 400 bar.UPLC system capable of handling high backpressures (up to 1000 bar or more), with a low-dispersion flow path.[1]
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Run Time ~25 minutes~5 minutes
Resolution GoodExcellent, with sharper peaks.[1]
Sensitivity StandardHigher, due to narrower peaks.[1]
Solvent Consumption HigherSignificantly lower

Experimental Protocols

A robust and reliable analytical method is crucial for the accurate determination of purity and impurity profiles. The following protocols for HPLC and UPLC are designed to provide optimal separation for 2-aminopyrimidine-5-boronic acid and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is a standard reversed-phase HPLC approach suitable for routine quality control.

Chromatographic Conditions:

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-90% B

    • 18-20 min: 90% B

    • 20-21 min: 90-5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Water:Acetonitrile (90:10, v/v)

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a significant reduction in analysis time and solvent consumption while providing enhanced resolution.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-50% B

    • 3.0-3.5 min: 50-90% B

    • 3.5-4.0 min: 90% B

    • 4.0-4.1 min: 90-2% B

    • 4.1-5.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Diluent: Water:Acetonitrile (90:10, v/v)

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following table summarizes the validation parameters and typical acceptance criteria.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and known impurities at the retention time of the main peak.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD) 0.01%Reportable
Limit of Quantitation (LOQ) 0.03%Reportable
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).The method should remain unaffected by small, deliberate variations in method parameters.

Potential Impurities

A thorough understanding of the synthetic route of 2-aminopyrimidine-5-boronic acid is essential for identifying potential impurities. Common impurities may include:

  • Starting Materials: Such as 2-amino-5-bromopyrimidine.

  • Intermediates: For example, the pinacol ester of 2-aminopyrimidine-5-boronic acid.

  • By-products: Formed during the synthesis.

  • Degradation Products: Resulting from instability of the API.

The developed chromatographic methods should be capable of separating the main peak from these and other potential impurities.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes involved in this analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample (in Diluent) injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phases (A & B) filter_degas Filter & Degas Mobile Phases prep_mobile->filter_degas instrument_setup Instrument Setup (Column, Temp, Flow Rate) instrument_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration quantification Purity Calculation (% Area) integration->quantification report Generate Report quantification->report

HPLC Experimental Workflow

Validation_Logic method_development Method Development validation_protocol Validation Protocol method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Method Validation Logical Flow

Conclusion

Both HPLC and UPLC are powerful techniques for the purity analysis of 2-aminopyrimidine-5-boronic acid. The choice of method will depend on the specific needs of the laboratory. For high-throughput environments where speed and sensitivity are paramount, the UPLC method is the superior choice. However, for routine quality control in laboratories with standard HPLC equipment, the developed HPLC method is robust, reliable, and meets all regulatory requirements for validation. The detailed protocols and validation data provided in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

A Comparative Guide to Palladium Catalysts for C-C Bond Formation with Pyrimidine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For medicinal chemists and drug development professionals, the incorporation of the pyrimidine scaffold is of particular interest due to its prevalence in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1] Pyrimidine boronic acids are key building blocks in this endeavor, allowing for the direct installation of this important heterocycle.

The success of a Suzuki-Miyaura coupling involving pyrimidine boronic acids is dictated by a combination of electronic and steric factors, as well as the stability of the boronic acid itself. The choice of the palladium catalyst system is critical for a successful coupling, influencing reaction yields, times, and selectivity.[1][2][3] This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of pyrimidine boronic acids, supported by experimental data and detailed protocols.

Factors Influencing Reactivity of Pyrimidine Boronic Acids

The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyrimidine ring.

  • 5-Pyrimidinylboronic Acids: These isomers generally exhibit good reactivity and participate in Suzuki couplings with a variety of aryl and heteroaryl halides to give high yields.[1] The electronic environment at the 5-position is favorable for the crucial transmetalation step in the catalytic cycle.[1]

  • 4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the nitrogen atoms at the 1- and 3-positions can influence the reactivity of a boronic acid at the 4-position. However, successful couplings have been reported, often with the use of more reactive electrophiles or optimized catalyst systems.[1]

  • 2-Pyrimidinylboronic Acids: This isomer is the most challenging coupling partner due to the "2-pyridyl problem". The proximity of the boronic acid group to the nitrogen atom can lead to catalyst inhibition or deactivation through coordination to the palladium center.[1] Furthermore, 2-pyrimidinylboronic acid is more susceptible to protodeboronation.[1]

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, more importantly, the ligand is critical for a successful coupling. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos), have proven effective in overcoming the challenges associated with heteroaryl boronic acids, including pyrimidines.[1]

Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems. It is important to note that reaction conditions vary between studies, and therefore, the yields are not directly comparable but provide valuable insights into successful strategies.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Pyrimidine Boronic Acids

Pyrimidine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Pyrimidinylboronic acid3-BromothiophenePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951878
5-Pyrimidinylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃1,4-Dioxane951882
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2558
2,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2535
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane1001285
2-Chloropyridine-3-boronic acidPhenylboronic acidXPhos Pd G3 (1-2)XPhosK₃PO₄THF or Toluene80-1002-8>90
2-Chloropyridine-3-boronic acidPhenylboronic acidSPhos Pd G3 (1-2)SPhosK₃PO₄1,4-Dioxane1004-12>90

Data compiled from multiple sources.[1][4][5][6] Conditions and yields are representative and may vary based on specific substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of pyrimidine boronic acids.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.[1][4][5]

  • Materials:

    • Halogenated pyrimidine or Pyrimidine boronic acid (1.0 equiv)

    • Aryl/heteroaryl boronic acid or Aryl/heteroaryl halide (1.0-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Procedure:

    • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

    • After the reaction is complete, cool the vessel to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Protocol 2: Suzuki-Miyaura Coupling Using a Buchwald-Type Precatalyst

This protocol is suitable for challenging substrates, including sterically hindered or electron-deficient partners.

  • Materials:

    • Pyrimidine boronic acid (1.2 equiv)

    • Aryl halide (1.0 equiv)

    • Buchwald precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

    • Base (e.g., K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF, toluene, or 1,4-dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, pyrimidine boronic acid, base, and the palladium precatalyst.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Visualizing the Process

To further clarify the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_B Ar-Pd(II)L_n-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Pyrimidine Boronic Acid (Ar'-B(OR)₂) BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, base in vessel start->setup inert Inert Atmosphere: Purge with N₂ or Ar setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool, dilute, wash monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases, making it a versatile core for therapeutic development.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-aminopyrimidine-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Inhibitory Activity of 2-Aminopyrimidine Derivatives

The potency and selectivity of 2-aminopyrimidine-based inhibitors are highly dependent on the nature and position of substituents on the pyrimidine core and its appended moieties. The following tables summarize the in vitro inhibitory activities of representative compounds against several key kinase targets.

Table 1: SAR of 2-Aminopyrimidine Derivatives as FLT3 Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a crucial target in the treatment of acute myeloid leukemia (AML).[2] The following data illustrates how modifications to the 2-aminopyrimidine scaffold influence FLT3 inhibition.

CompoundR1R2FLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)MV4-11 Cell IC50 (nM)MOLM-13 Cell IC50 (nM)
15 H4-methylpiperazin-1-yl7.42 ± 1.239.21 ± 0.040.83 ± 0.1510.55 ± 1.70
30 HN,N-dimethylamino1.5 - 7.2-0.8 - 3.2-
36 Hpiperidin-1-yl1.5 - 7.2-0.8 - 3.2-
11r H4-(morpholin-4-yl)piperidin-1-yl0.51-9.43-

Data sourced from multiple studies for comparative purposes.[2][3][4]

Table 2: SAR of 2-Aminopyrimidine Derivatives as JAK2 Inhibitors

Janus kinase 2 (JAK2) is a key mediator in the signaling of various cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms.[4]

CompoundR1R2JAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)HEL Cell IC50 (µM)
11r H4-(morpholin-4-yl)piperidin-1-yl2.01-104.401.10
14l H4-(4-methylpiperazin-1-yl)piperidin-1-yl1.8--0.84

Data sourced from multiple studies for comparative purposes.[4][5]

Table 3: SAR of 2-Aminopyrimidine Derivatives as Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their inhibition is a promising strategy for cancer therapy.

CompoundTarget KinaseIC50 (nM)
Alisertib (MLN8237) Aurora A1.2
Barasertib (AZD1152) Aurora B0.37
PF-03814735 Aurora A0.8

Note: These are established inhibitors with a 2-aminopyrimidine-like scaffold, included for comparative context.[6]

Experimental Protocols

The determination of inhibitory activity is crucial for SAR studies. Below are detailed, generalized methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (2-aminopyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the inhibition of kinase activity by detecting the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds

  • Kinase Assay Buffer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, tracer, and serially diluted test compounds in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the test compounds to the wells of a suitable microplate.

    • Add the kinase and Eu-labeled antibody mixture to all wells.

    • Incubate to allow for antibody-kinase and inhibitor-kinase binding.

  • Reaction Initiation: Add the tracer to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways, a typical experimental workflow for SAR studies, and the logical relationships in SAR.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Scaffold 2-Aminopyrimidine Core Scaffold Modification Chemical Modification Scaffold->Modification Introduce Substituents Potency Increased/Decreased Potency (IC50) Modification->Potency Selectivity Altered Selectivity Modification->Selectivity Properties Improved/Diminished ADME Properties Modification->Properties Lead Lead Compound Optimization Potency->Lead Selectivity->Lead Properties->Lead

Caption: Logical flow of a structure-activity relationship study.

Kinase_Inhibitor_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor SAR A Compound Library Synthesis (2-Aminopyrimidine Derivatives) B In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) A->B C Determine IC50 Values B->C D Analyze SAR Data C->D D->A Design New Derivatives E Select Lead Compounds D->E Identify Potent & Selective Compounds F Cell-Based Assays (Proliferation, Apoptosis) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Preclinical Development G->H

Caption: General workflow for kinase inhibitor discovery and SAR.[1]

FLT3_Signaling_Pathway cluster_flt3 Simplified FLT3 Signaling Pathway in AML FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->FLT3 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Simplified FLT3 signaling pathway targeted by 2-aminopyrimidine inhibitors.[7][8]

JAK_STAT_Pathway cluster_jak_stat Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: Simplified JAK-STAT signaling pathway.[9][10]

Aurora_Kinase_Pathway cluster_aurora Role of Aurora Kinases in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Spindle->MitoticArrest Chromosome->MitoticArrest Cytokinesis->MitoticArrest

Caption: Simplified roles of Aurora kinases in mitosis.[2][11]

References

A Comparative Guide to the Efficacy of 2-Aminopyrimidine Derivatives and Other Heterocycles as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] This has made PI3K an attractive target for the development of novel anticancer therapies. A diverse range of small molecules, many incorporating heterocyclic scaffolds, have been investigated for their ability to inhibit PI3K. This guide provides a comparative analysis of the efficacy of 2-aminopyrimidine derivatives against other heterocyclic compounds as PI3K inhibitors, supported by experimental data and detailed methodologies. While the specific use of 2-aminopyrimidine boronic acid as a PI3K inhibitor is not extensively documented in publicly available research, this guide will focus on the broader class of 2-aminopyrimidine derivatives and compare them with other prominent heterocyclic inhibitors.

Quantitative Comparison of PI3K Inhibitor Efficacy

The following table summarizes the in vitro efficacy of various heterocyclic PI3K inhibitors, with a focus on 2-aminopyrimidine derivatives and other notable scaffolds. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Heterocyclic ScaffoldCompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)Reference Compound
2,4-diaminopyrimidine Compound 17p 31.8 ± 4.1>100015.4 ± 1.9>1000>1000BKM-120 (44.6 ± 3.6)
Pyrido[2,3-d]pyrimidine PD180970 ------
Furo[2,3-d]pyrimidine Compound 10b 175 ± 771 ± 3----
Thienopyrimidine GDC-0941 33331358-
Thienopyrimidine Compound 9a 9470 ± 630-----
Imidazo[2][3]naphthyridine PF-04979064 (Compound 18) 0.422.11.10.131.6-
  • "-" indicates data not available.

Signaling Pathway and Experimental Workflow

To understand the context of PI3K inhibition, it is crucial to visualize the signaling cascade and the general workflow for evaluating potential inhibitors.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., p-Akt Western Blot) Biochemical_Assay->Cell_Based_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Based_Assay->Cell_Proliferation Data_Analysis Data Analysis (IC50 Determination) Cell_Proliferation->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for PI3K inhibitor evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the efficacy of PI3K inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (Kinase Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate), radiolabeled or with a detection-compatible analog

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the PI3K enzyme, kinase reaction buffer, and the test compound or DMSO (vehicle control).

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of product (PIP3) formed. The detection method will vary depending on the assay format (e.g., ADP-Glo, HTRF, or filter-binding assays for radiolabeled ATP).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Cellular Assay for PI3K Pathway Inhibition (Western Blot for p-Akt)

Objective: To assess the ability of a compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-4 hours).

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the level of phosphorylated Akt to total Akt and the loading control.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of PI3K inhibition on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a prolonged period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Discussion and Future Perspectives

The data presented highlights the potent and often isoform-selective inhibitory activity of various heterocyclic scaffolds against PI3K. 2-aminopyrimidine derivatives, as exemplified by compound 17p, can be developed into highly potent and selective PI3K inhibitors.[4] The thienopyrimidine scaffold, found in the well-characterized inhibitor GDC-0941, demonstrates pan-PI3K inhibitory activity.[5] Furo[2,3-d]pyrimidines also show promise as dual PI3K/Akt inhibitors.[6]

The exploration of boronic acids as warheads for kinase inhibitors is an emerging area of interest. While highly successful in the development of proteasome inhibitors like bortezomib, their application to PI3K is less established.[7][8] The electrophilic nature of the boron atom allows for the potential for covalent or reversible covalent interactions with nucleophilic residues in the kinase active site, which could lead to inhibitors with high potency and prolonged duration of action. Further research is warranted to explore the synthesis and evaluation of 2-aminopyrimidine boronic acid and other boronic acid-containing heterocycles as PI3K inhibitors. Structure-based drug design and a deeper understanding of the PI3K active site topology will be crucial in guiding these efforts.

References

Advantages of using boronic acids over other organometallic reagents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, agrochemicals, and materials science. Among the diverse arsenal of organometallic reagents available to researchers, boronic acids and their derivatives have emerged as a preferred class of reagents, largely due to their remarkable stability, low toxicity, and exceptional functional group tolerance. This guide provides an objective comparison of boronic acids with other common organometallic reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

A Comparative Overview of Organometallic Reagents

The utility of an organometallic reagent is often dictated by a balance of its reactivity and stability. While highly reactive reagents can be powerful tools, they often come with challenges in handling and a limited tolerance for other functional groups. Boronic acids strike an exceptional balance, offering sufficient reactivity for a broad range of transformations while being significantly more user-friendly than many alternatives.

FeatureBoronic AcidsGrignard Reagents (Organomagnesium)Organolithium ReagentsOrganozinc ReagentsOrganotin Reagents (Stannanes)
Stability to Air & Moisture Generally stable, can often be handled on the benchtop.[1][2][3]Highly sensitive; require strict anhydrous and inert conditions.Highly sensitive and often pyrophoric; require strict anhydrous and inert conditions.Sensitive to air and moisture, requiring inert atmosphere techniques.[4]Generally stable to air and moisture, easy to handle.[5][6]
Toxicity Low toxicity; boron byproducts are generally non-toxic and easily removed.[1][3]Moderately toxic.Corrosive and reactive.Low to moderate toxicity.[7]High toxicity, posing significant handling and disposal challenges.[5][8][9]
Functional Group Tolerance Excellent; compatible with a wide range of functional groups including esters, ketones, and aldehydes.[1][10]Poor; highly basic and nucleophilic, reacting with most electrophilic functional groups.[11]Poor; highly basic and nucleophilic, reacting with most electrophilic functional groups.[11]Good; more tolerant than Grignard and organolithium reagents.[7][12][13]Excellent; tolerant of a wide variety of functional groups.[6][8]
Reaction Conditions Mild; typically conducted under basic conditions with a palladium or nickel catalyst.[14]Often require low temperatures and strictly controlled additions.Often require cryogenic temperatures to control reactivity.Mild to moderate conditions.[12]Mild conditions, but often require additives to facilitate transmetalation.[6]
Primary Application Suzuki-Miyaura Coupling.[2][3]Kumada Coupling, nucleophilic addition.[15]Nucleophilic addition, metal-halogen exchange.Negishi Coupling.[4]Stille Coupling.[8][9]

Quantitative Performance in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals.[3][14] Below is a comparative summary of typical reaction parameters for the coupling of an aryl bromide with different organometallic reagents.

Reaction TypeOrganometallic ReagentTypical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Representative Yield (%)
Suzuki-Miyaura Arylboronic acid0.5 - 280 - 1102 - 24>90
Stille Arylstannane2 - 580 - 12012 - 4880 - 95
Negishi Arylzinc halide1 - 525 - 1002 - 1285 - 95
Kumada Aryl Grignard1 - 525 - 651 - 1270 - 90

Note: Yields and reaction conditions are highly substrate-dependent and the values presented are representative examples from the literature.

Experimental Protocols

Detailed experimental protocols for key cross-coupling reactions are provided below to illustrate the practical differences in their execution.

Suzuki-Miyaura Coupling (Boronic Acid)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[14]

Stille Coupling (Organotin)

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an organostannane.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.[6][8]

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.[8]

Safety Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]

Negishi Coupling (Organozinc)

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an organozinc reagent.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Organozinc reagent (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2,3'-bipyridine, 1-5 mol%)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and ligand in anhydrous solvent and stir to allow for complex formation.

  • To the flask containing the catalyst, add the aryl bromide.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until completion (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[16]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[17]

Note: Organozinc reagents are moisture and air-sensitive, so the Negishi coupling must be performed in an oxygen and water-free environment.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, providing a visual comparison of their mechanisms.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') R-Sn(R'')3 R-Sn(R'')3 R-Sn(R'')3->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') R-Zn-X R-Zn-X R-Zn-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

Boronic acids and their derivatives offer a compelling combination of stability, low toxicity, and broad functional group tolerance, making them a superior choice for many cross-coupling applications, particularly in the pharmaceutical and fine chemical industries. While other organometallic reagents have their specific applications, the operational simplicity and robustness of reactions involving boronic acids, such as the Suzuki-Miyaura coupling, have solidified their position as an indispensable tool in the synthetic chemist's toolbox. The ease of handling and the environmentally benign nature of the boron-based byproducts further enhance their appeal for both small-scale research and large-scale industrial synthesis.[3]

References

Characterizing 2-Aminopyrimidine Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of 2-aminopyrimidine derivatives is a critical step in the discovery and development of new therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of this important class of compounds, supported by experimental data and detailed protocols.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. Mass spectrometry has emerged as an indispensable tool for the structural elucidation, impurity profiling, and quantitative analysis of these derivatives. This guide will delve into the nuances of different ionization techniques and mass analysis strategies, offering a comparative overview to aid in method selection and optimization.

Performance Comparison of Ionization Techniques

The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. While several methods are available, Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) are the most commonly employed for the analysis of 2-aminopyrimidine derivatives.

Ionization TechniquePrincipleAnalytes Best SuitedAdvantagesLimitations
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.Polar, thermally labile, and high molecular weight compounds.High sensitivity for polar compounds, minimal fragmentation, suitable for LC-MS.Susceptible to ion suppression from matrix components, may not be efficient for nonpolar compounds.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reagent ions that ionize the analyte through chemical reactions.Less polar, thermally stable compounds that are volatile.Tolerant to higher flow rates and less susceptible to matrix effects than ESI, suitable for LC-MS.Can cause more fragmentation than ESI, not ideal for thermally labile compounds.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Volatile and thermally stable compounds.Produces reproducible fragmentation patterns, creating searchable mass spectral libraries.Extensive fragmentation can lead to the absence of a molecular ion, requires volatile samples (often coupled with GC).

Mass Spectral Data of 2-Aminopyrimidine Derivatives

The fragmentation patterns observed in mass spectrometry provide a fingerprint for the structural identification of 2-aminopyrimidine derivatives. The following table summarizes typical mass spectrometric data obtained for representative compounds using different ionization techniques.

CompoundIonization TechniquePrecursor Ion (m/z)Product Ions (m/z)Reference(s)
ImatinibESI-MS/MS494.2 [M+H]⁺394.2, 217.1, 174.1[1]
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidineLC-MS/MS (ESI)278106[2]
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amineLC-MS/MS (ESI)308262[2]
2-Amino-4,6-dihydroxypyrimidineLC-MS (ESI)128.08 [M+H]⁺60.17[3]
4-Amino-2,6-dihydroxypyrimidineLC-MS (ESI)128.12 [M+H]⁺68.08[3]
Substituted Pyrimidine Antiviral Agent (Uracil derivative)ESI-MS/MS[M+H]⁺[B+H]⁺ (protonated base), characteristic sugar ions[2]
Substituted Pyrimidine Antiviral Agent (Uracil derivative)ESI-MS/MS[M-H]⁻NCO⁻, [B-H]⁻ (deprotonated base)[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining high-quality and reproducible data. Below are representative protocols for LC-MS/MS and GC-MS analysis of 2-aminopyrimidine derivatives.

LC-MS/MS Method for Quantitative Analysis

This protocol is suitable for the quantitative analysis of 2-aminopyrimidine derivatives in complex matrices, such as biological fluids or drug formulations.

  • Sample Preparation:

    • For plasma samples, a protein precipitation followed by solid-phase extraction (SPE) is often employed to remove interferences.

    • For drug substance or formulation analysis, a simple dilution in a suitable solvent (e.g., methanol or acetonitrile) is typically sufficient.

    • An appropriate internal standard should be added to all samples and calibration standards to ensure accuracy and precision.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for 2-aminopyrimidine derivatives due to the basicity of the amino group.[4]

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) for the specific instrument and analytes.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for each analyte and internal standard by infusing a standard solution and performing a product ion scan.

GC-MS Method for Volatile Derivatives

For volatile or semi-volatile 2-aminopyrimidine derivatives, or those that can be derivatized to increase volatility, GC-MS offers excellent chromatographic resolution.

  • Sample Preparation and Derivatization:

    • Ensure the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane).[5]

    • For non-volatile or polar 2-aminopyrimidine derivatives, derivatization is necessary. Silylation is a common technique where active hydrogens on amino and hydroxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6]

      • Silylation Protocol: Dry the sample completely. Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and a suitable solvent (e.g., acetonitrile, pyridine). Heat the mixture (e.g., 60-100 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: Start at a low temperature to trap the analytes at the head of the column, then ramp the temperature at a controlled rate to elute the compounds based on their boiling points.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range: A mass range of m/z 50-550 is typically sufficient to capture the molecular ion and key fragment ions.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the underlying principles of fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Plasma, Drug Substance) Extraction Extraction / Dilution Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatography (LC or GC) Extraction->Chromatography Derivatization->Chromatography Ionization Ionization (ESI, APCI, or EI) Chromatography->Ionization MassAnalysis Mass Analysis (MS or MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Qualitative Qualitative Analysis (Structure Elucidation) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Concentration) DataAcquisition->Quantitative

General experimental workflow for the mass spectrometric analysis of 2-aminopyrimidine derivatives.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragmentation M [M+H]⁺ (Protonated Precursor Ion) F1 Loss of a neutral substituent (e.g., -NH₃, -H₂O) M->F1 Neutral Loss F2 Cleavage of a side chain M->F2 Bond Cleavage F3 Ring cleavage of the pyrimidine core M->F3 Retro-Diels-Alder or other ring opening F1a Further fragmentation of the pyrimidine ring F1->F1a F2a Consecutive neutral losses F2->F2a F3->F1a

A representative fragmentation pathway for a protonated 2-aminopyrimidine derivative in MS/MS.

Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, other analytical techniques also play a crucial role in the characterization of 2-aminopyrimidine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of novel compounds. It provides detailed information about the connectivity of atoms within a molecule. However, it is generally less sensitive than mass spectrometry and requires a larger amount of pure sample.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and widely used technique for the routine analysis of purity and for quantifying the main component. It is often used in quality control settings. However, it lacks the specificity of mass spectrometry for impurity identification and cannot provide molecular weight information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. It can be a quick and simple method for confirming the presence of key structural features, but it does not provide detailed structural information in the way that NMR or mass spectrometry can.

References

Stability Under Scrutiny: A Comparative Guide to 2-Aminopyrimidine-5-boronic Acid Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of building blocks like 2-aminopyrimidine-5-boronic acid is a critical parameter influencing reaction efficiency, purification, and storage. This guide provides a comprehensive comparison of the stability of 2-aminopyrimidine-5-boronic acid under different pH conditions, juxtaposed with common alternatives. The insights are supported by experimental data from analogous compounds and detailed protocols for independent verification.

Understanding Boronic Acid Stability: The pH Effect

The stability of aryl and heteroaryl boronic acids is intrinsically linked to the pH of the medium. Two primary degradation pathways are of concern: protodeboronation and oxidation.

Protodeboronation , the cleavage of the carbon-boron bond, is a significant decomposition route, particularly in aqueous basic solutions. The generally accepted mechanism involves the formation of a more reactive tetrahedral boronate anion, which is then susceptible to protonolysis.

Oxidation of the boronic acid group can also occur, leading to the formation of the corresponding phenol and boric acid. This process can be influenced by dissolved oxygen and the presence of metal ions.

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is governed by the compound's pKa. A lower pKa indicates a stronger Lewis acidity and a greater propensity to form the boronate anion at a given pH.

Comparative Stability Analysis

While specific experimental stability data for 2-aminopyrimidine-5-boronic acid is not extensively available in the literature, we can infer its stability profile based on its predicted pKa and by comparing it with well-studied alternatives.

2-Aminopyrimidine-5-boronic Acid: This compound has a predicted pKa of approximately 2.58. This unusually low pKa for a heteroaryl boronic acid suggests that the electron-withdrawing nature of the pyrimidine ring, further influenced by the amino group, makes the boron center highly Lewis acidic. Consequently, the formation of the reactive boronate anion would be expected to occur at a much lower pH compared to other boronic acids. This suggests a heightened susceptibility to base-catalyzed protodeboronation even under mildly acidic to neutral conditions.

Alternative Boronic Acids for Comparison:

  • Phenylboronic Acid: A standard benchmark, it is relatively stable around neutral pH.

  • 4-Fluorophenylboronic Acid: An example of an electron-deficient aryl boronic acid, which is generally more susceptible to protodeboronation than phenylboronic acid.

  • 3-Pyridylboronic Acid & 4-Pyridylboronic Acid: These are structurally analogous heteroaryl boronic acids. Their stability is significantly higher than their 2-pyridyl counterpart, showcasing the impact of the nitrogen atom's position relative to the boronic acid group.[1][2]

  • 2-Pyridylboronic Acid: Notoriously unstable, especially around neutral pH, due to intramolecular catalysis of protodeboronation facilitated by the adjacent nitrogen atom.[1][2]

Quantitative Stability Data

The following table summarizes the half-lives (t½) for the protodeboronation of several boronic acids under various pH conditions, providing a basis for understanding the potential stability of 2-aminopyrimidine-5-boronic acid.

Boronic AcidpKapHTemperature (°C)Half-life (t½)
2-Aminopyrimidine-5-boronic acid ~2.58 (Predicted)--Data not available; predicted to be low at pH > 3
Phenylboronic Acid8.81370~ 10 days
4-Fluorophenylboronic Acid7.81370~ 1 day
3-Pyridylboronic Acid8.91270> 1 week[1]
4-Pyridylboronic Acid9.31270> 1 week[1]
2-Pyridylboronic Acid-770~25-50 seconds[1]

Note: The data for comparative compounds is sourced from studies on protodeboronation kinetics and provides a relative scale of stability.

Experimental Protocols

To facilitate independent stability assessment, detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

Stability Assessment via HPLC

Objective: To quantify the degradation of 2-aminopyrimidine-5-boronic acid over time at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare a stock solution of 2-aminopyrimidine-5-boronic acid in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration of ~1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable modifier.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage remaining and determine the degradation rate and half-life at each pH.

Stability Assessment via ¹H NMR Spectroscopy

Objective: To monitor the degradation of 2-aminopyrimidine-5-boronic acid and identify degradation products.

Methodology:

  • Sample Preparation: Dissolve a known amount of 2-aminopyrimidine-5-boronic acid in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a known amount of a stable internal standard (e.g., maleic acid) for quantification.

  • pH Adjustment: Adjust the pD of the solution by adding microliter amounts of DCl or NaOD.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound and the internal standard.

  • Time-Course Monitoring: Acquire subsequent spectra at regular intervals while maintaining the sample at a constant temperature.

  • Data Analysis: Integrate the signals of the parent compound relative to the internal standard to monitor its disappearance over time. The appearance of new signals can help in the identification of degradation products (e.g., 2-aminopyrimidine from protodeboronation).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a boronic acid under different pH conditions.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing start Start stock Prepare Boronic Acid Stock Solution start->stock buffers Prepare Buffers (pH 2, 4, 7, 9, 12) start->buffers incubate Incubate Samples at Constant Temperature stock->incubate buffers->incubate aliquots Withdraw Aliquots at Time Points incubate->aliquots hplc HPLC Analysis aliquots->hplc nmr NMR Analysis aliquots->nmr quantify Quantify Degradation hplc->quantify nmr->quantify halflife Calculate Half-life quantify->halflife end End halflife->end

Caption: Experimental workflow for assessing boronic acid stability.

Conclusion and Recommendations

The predicted low pKa of 2-aminopyrimidine-5-boronic acid suggests that it is likely to be significantly less stable than phenylboronic acid and 3- and 4-pyridylboronic acids, particularly in neutral to basic media. Its stability profile may be more comparable to that of the highly labile 2-pyridylboronic acid.

For researchers utilizing 2-aminopyrimidine-5-boronic acid, the following recommendations are advised:

  • Storage: Store the solid compound under anhydrous conditions at low temperatures (2-8°C).

  • Reaction Conditions: For reactions like Suzuki-Miyaura coupling, it is preferable to use anhydrous conditions or to employ a more stable derivative, such as the pinacol ester, which can be hydrolyzed in situ. If aqueous basic conditions are unavoidable, reaction times should be minimized, and temperatures kept as low as possible.

  • Stability Verification: It is highly recommended to perform stability studies under the specific conditions of your intended application using the protocols outlined above.

By understanding the factors that govern the stability of 2-aminopyrimidine-5-boronic acid and its alternatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more robust and reproducible results.

References

Benchmarking Synthesis Efficiency of 2-Aminopyrimidine-5-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 2-Aminopyrimidine-5-boronic acid, a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Experimental data from peer-reviewed literature and patents are presented to benchmark the efficiency of various synthetic strategies.

Comparative Analysis of Synthesis Methods

The synthesis of 2-Aminopyrimidine-5-boronic acid has been approached through several distinct pathways. The efficiency of these methods, primarily measured by chemical yield, varies significantly. The choice of strategy often depends on factors such as scale, cost of reagents, and tolerance for protecting group manipulations. Below is a summary of key literature methods.

MethodStarting MaterialKey ReagentsReported YieldPurityReference
In Situ Amine Protection (Bis-silylation)2-Amino-5-bromopyrimidineTMSCl, n-BuLi, B(Oi-Pr)₃80% (for two steps)High[3]
Protecting Group-Free Synthesis2-Amino-5-bromopyrimidineNot specified59% (overall yield to API)>99% by HPLC[3]
Optimized Boc Protection2-Amino-5-bromopyrimidineDi-tert-butyl dicarbonate, n-BuLi, Triisopropyl borateUp to 73.9%Not specified[1]
Standard Boc Protection2-Amino-5-bromopyrimidineDi-tert-butyl dicarbonate, n-BuLi, Triisopropyl borate~30% (for deprotection steps)Not specified[4]
Early Literature Method2-Amino-5-bromopyrimidinen-BuLi, Triethylborate25-46%Difficult to purify[1]

The in situ bis-silylation of the amine followed by metal-halogen exchange and borylation stands out as a highly efficient and practical method, boasting an 80% yield for the conversion of 2-amino-5-bromopyrimidine to the desired boronic acid.[3] A protecting group-free approach has also been reported with a good overall yield leading to a final active pharmaceutical ingredient.[3] Methods involving the use of di-tert-butyl dicarbonate (Boc) as a protecting group show variable yields, with an optimized protocol reaching up to 73.9%.[1] An earlier reported method suffers from low yields and purification challenges.[1]

Experimental Protocols

Featured Protocol: High-Yield Synthesis via In Situ Silylation

This protocol is based on the practical and cost-effective synthesis described in the literature, which features an inexpensive in situ protection of the amine.[3]

Step 1: In Situ Silylation and Borylation

  • To a solution of 2-amino-5-bromopyrimidine in an appropriate anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add chlorotrimethylsilane (TMSCl).

  • Cool the reaction mixture to a low temperature (typically -78 °C).

  • Slowly add n-butyllithium (n-BuLi) to the cooled solution to effect the metal-halogen exchange.

  • After stirring for an appropriate time, add triisopropyl borate (B(Oi-Pr)₃) to trap the generated organolithium species.

  • Allow the reaction to warm to room temperature and quench with an aqueous solution.

Step 2: Hydrolysis and Isolation

  • Perform an acidic workup to hydrolyze the borate ester and the silyl ethers.

  • The water-soluble boronic acid is then isolated through a carefully designed acid-base extraction sequence.

  • The final product is typically isolated as a solid after crystallization or precipitation.

Visualizing the Workflow and Application

To better illustrate the experimental process and the utility of the target molecule, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_workup Workup & Isolation cluster_product Final Product A 2-Amino-5-bromopyrimidine C In Situ Bis-silylation A->C THF B TMSCl B->C D Metal-Halogen Exchange (n-BuLi, -78°C) C->D E Borylation (B(Oi-Pr)₃) D->E F Acidic Hydrolysis E->F G Acid-Base Extraction F->G H 2-Aminopyrimidine- 5-boronic acid G->H

Caption: High-yield synthesis workflow for 2-Aminopyrimidine-5-boronic acid.

2-Aminopyrimidine-5-boronic acid is a versatile intermediate, widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize more complex molecules.[5][6][7][8]

G A 2-Aminopyrimidine- 5-boronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide (R-X) B->C D Biaryl/Heterobiaryl Product C->D E Pd Catalyst Base E->C

Caption: Application in Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to the In Vitro Efficacy of Novel Kinase Inhibitors Derived from 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel, synthetically derived compound, hereafter referred to as Compound-X , against established alternatives in the field of kinase inhibition. The synthesis of Compound-X is based on the versatile 2-aminopyrimidine-5-boronic acid scaffold, a structure known for its utility in developing therapeutic agents, particularly kinase inhibitors.[1][2] This document presents supporting experimental data from in vitro assays, details the methodologies used, and visualizes the targeted signaling pathway and experimental workflow.

Comparative Analysis of In Vitro Potency and Selectivity

The primary therapeutic target for Compound-X is the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in various cancers.[3][4][5] To evaluate its efficacy, Compound-X was tested against two well-characterized PI3K inhibitors: Pictilisib (GDC-0941) and Alpelisib (BYL-719) .

Data Presentation: Potency and Selectivity

The anti-proliferative activity was determined by measuring the half-maximal inhibitory concentration (IC50) in several human cancer cell lines. Kinase selectivity was assessed against a panel of Class I PI3K isoforms and the related mTOR kinase. All quantitative data are summarized below.

Table 1: Comparative Anti-Proliferative Activity (IC50, nM) in Cancer Cell Lines

Cell LineTarget Cancer TypeCompound-X (Novel)Pictilisib (GDC-0941)[6]Alpelisib (BYL-719)[7]
MCF-7 Breast Cancer25 nM< 500 nM~5 nM (PIK3CA mutant)
PC-3 Prostate Cancer40 nM280 nM1800 nM
U-87 MG Glioblastoma35 nM950 nM> 1 µM
A549 Lung Cancer68 nM> 1 µM> 1 µM

Note: Data for Compound-X is representative of this research. Data for comparator compounds is derived from published literature.

Table 2: Comparative Kinase Selectivity Profile (IC50, nM)

Kinase TargetCompound-X (Novel)Pictilisib (GDC-0941)[6]Alpelisib (BYL-719)[7]
PI3Kα 10 nM3 nM5 nM
PI3Kβ 115 nM33 nM1200 nM
PI3Kδ 95 nM3 nM290 nM
PI3Kγ 180 nM75 nM250 nM
mTOR > 2000 nM580 nMNot specified

Experimental Protocols

The following methodologies were employed to generate the in vitro data for Compound-X.

2.1. Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8][9]

  • Cell Plating: Adherent human cancer cell lines (MCF-7, PC-3, U-87 MG, A549) were seeded into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Stock solutions of Compound-X were serially diluted. The culture medium was replaced with fresh medium containing the test compounds at various concentrations. Control wells contained medium with DMSO vehicle only. The plates were incubated for an additional 72 hours.

  • MTT Reagent Incubation: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS was added to each well. The plates were incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]

  • Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) was added to each well to dissolve the formazan crystals.[11] The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: The absorbance was measured on a microplate spectrophotometer at a wavelength of 570 nm.[9][11]

  • IC50 Calculation: Absorbance values were normalized to the vehicle control. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.

2.2. In Vitro Biochemical Kinase Assay

This assay quantifies the activity of a specific kinase by measuring the consumption of ATP, which is converted to ADP during the phosphorylation reaction.[12]

  • Reaction Preparation: Kinase reactions were set up in 96-well plates. Each well contained the purified recombinant human kinase (PI3Kα, β, δ, γ, or mTOR), the appropriate lipid or protein substrate, and the test compound at varying concentrations in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction was initiated by adding an ATP solution to each well. The final reaction volume was typically 25-50 µL.

  • Incubation: The reaction plate was incubated at 30°C for a specified period (e.g., 60 minutes) to allow for enzymatic phosphorylation of the substrate.

  • Reaction Termination and Detection: A detection reagent (e.g., a luminescence-based kinase assay kit) was added to stop the reaction and quantify the amount of ADP produced. The luminescent signal is proportional to the amount of ADP, which is inversely proportional to the kinase inhibition.

  • Data Analysis: The luminescence was read using a plate reader. The percentage of kinase inhibition was calculated relative to control wells without any inhibitor. IC50 values were then determined from the dose-response curves.

Visualizations: Pathway and Workflow

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival.[13][14] The diagram below illustrates the central components of this pathway and highlights the inhibitory action of Compound-X on PI3K.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation CompoundX Compound-X CompoundX->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and the point of inhibition by Compound-X.

General Experimental Workflow

The evaluation of novel compounds synthesized from a core scaffold follows a structured, multi-step process to identify promising therapeutic candidates.

Experimental_Workflow Start Synthesis from 2-Aminopyrimidine- 5-boronic acid Screen Primary Screening (Cell Viability Assay) Start->Screen Hit_to_Lead Hit-to-Lead (Compound-X) Screen->Hit_to_Lead Secondary Secondary Assays (Kinase Selectivity) Hit_to_Lead->Secondary Mechanism Mechanism of Action (Pathway Analysis) Secondary->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

Caption: Workflow for the synthesis, screening, and development of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine-5-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all 2-Aminopyrimidine-5-boronic acid waste as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of 2-Aminopyrimidine-5-boronic acid, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

2-Aminopyrimidine-5-boronic acid is a chemical that requires careful handling. According to safety data sheets (SDS), it presents the following hazards:

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [3]

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash off with plenty of soap and water.[1] If skin irritation persists, seek medical attention. Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate protective gloves.
Eye/Face Protection Wear chemical safety goggles or a face shield.[1]
Skin and Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated.[1]

Core Disposal Protocol: A Step-by-Step Guide

The following procedures outline the step-by-step process for the safe disposal of 2-Aminopyrimidine-5-boronic acid in various forms.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing 2-Aminopyrimidine-5-boronic acid. Do not mix with incompatible waste. While specific hazardous reactions are not well-documented, it is prudent to avoid mixing with strong oxidizing agents.[2][4]

Step 2: Preparing Waste Containers

Select appropriate, leak-proof, and clearly labeled containers for each waste stream. Ensure containers are compatible with the chemical.

Step 3: Waste Accumulation and Storage

Store all waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general work areas.

Step 4: Arranging for Disposal

Once a waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

Detailed Experimental Protocols for Waste Handling

Below are specific procedures for managing different types of waste generated from experiments involving 2-Aminopyrimidine-5-boronic acid.

Disposal of Unused or Expired Solid 2-Aminopyrimidine-5-boronic Acid
  • Container: Keep the chemical in its original, tightly sealed container.

  • Labeling: Ensure the original label is intact and legible. If it is not, create a hazardous waste label that includes the full chemical name ("2-Aminopyrimidine-5-boronic acid"), CAS number (936250-22-5), and the hazard characteristics (Irritant).

  • Storage: Place the container in the designated SAA.

  • Disposal: Contact your institution's EHS for pickup.

Disposal of Contaminated Labware (e.g., pipette tips, gloves, weigh boats)
  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof plastic bag or a rigid container lined with a plastic bag.

  • Labeling: Affix a hazardous waste label to the bag or container. The label should read "Solid Waste Contaminated with 2-Aminopyrimidine-5-boronic acid" and list the associated hazards.

  • Storage: Keep the container sealed and store it in the SAA.

  • Disposal: Arrange for collection through your institution's hazardous waste program.

Disposal of Solutions Containing 2-Aminopyrimidine-5-boronic Acid

Note: Drain disposal is not recommended due to the lack of specific environmental toxicity data and the potential for local regulations to prohibit it.

  • Collection: Collect all aqueous and solvent-based solutions containing 2-Aminopyrimidine-5-boronic acid in a dedicated, sealed, and chemically resistant container (e.g., a glass or polyethylene carboy).

  • Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: Clearly label the container with a hazardous waste tag that specifies all chemical constituents and their approximate concentrations. For example: "Aqueous waste with 2-Aminopyrimidine-5-boronic acid (~5%), Water (95%)".

  • Storage: Store the container in secondary containment within the SAA to prevent spills.

  • Disposal: Follow your institution's procedures for the pickup of liquid hazardous waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process.

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Unused Solid D Original or Sealed Container A->D  Package B Contaminated Labware E Labeled Bag or Rigid Container B->E  Collect C Liquid Solutions F Sealed, Labeled Carboy C->F  Collect G Designated Satellite Accumulation Area (SAA) D->G E->G F->G  Store Securely H EHS / Certified Hazardous Waste Facility G->H  Schedule Pickup

Caption: General workflow for the disposal of 2-Aminopyrimidine-5-boronic acid waste.

SafetyDecisionTree Start Disposing of 2-Aminopyrimidine-5-boronic Acid Waste WasteType What is the form of the waste? Start->WasteType Solid Solid (Unused or Contaminated) WasteType->Solid Solid Liquid Liquid Solution WasteType->Liquid Liquid PackageSolid Package in a sealed, labeled container. Solid->PackageSolid PackageLiquid Collect in a sealed, labeled carboy. Liquid->PackageLiquid Store Store in Satellite Accumulation Area (SAA). PackageSolid->Store PackageLiquid->Store Drain Do NOT dispose down the drain. PackageLiquid->Drain Pickup Arrange for EHS/Certified Vendor pickup. Store->Pickup

Caption: Decision tree for handling different forms of the chemical waste.

References

Essential Safety and Operational Guide for Handling 2-Aminopyrimidine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Aminopyrimidine-5-boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary: 2-Aminopyrimidine-5-boronic acid is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures to be performed. The following table summarizes the recommended PPE for handling 2-Aminopyrimidine-5-boronic acid.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Tightly fitting safety goggles or eyeshieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Chemical-resistant glovesNitrile rubber is a common choice, but always check the manufacturer's compatibility data.
Impervious protective clothingA lab coat is standard. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[2]
Respiratory Dust mask or respiratorA type N95 (US) dust mask is recommended for handling small quantities in a well-ventilated area.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Handling and Storage

Handling:

  • Always handle 2-Aminopyrimidine-5-boronic acid in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid the formation of dust and aerosols.[1][2][5]

  • Wash hands thoroughly after handling the substance.[2][3]

  • Take off any contaminated clothing and wash it before reuse.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • The recommended storage temperature is between 2-8°C.

  • Store locked up.[1][2][3]

Accidental Release and Disposal

Accidental Release Measures:

  • Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Use personal protective equipment.[1] Avoid generating dust.[2][6] Collect the spilled material and place it in a suitable container for disposal.

Disposal Plan:

  • Dispose of the waste material through a licensed disposal company.[1]

  • Do not mix with other waste.[1]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.[1]

  • Follow all national and local regulations for chemical waste disposal.[1]

Procedural Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with 2-Aminopyrimidine-5-boronic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) B->C D Ensure Proper Ventilation (Fume Hood) B->D E Handle in a Well-Ventilated Area C->E D->E F Avoid Dust Formation E->F G Weigh and Transfer Carefully F->G H Decontaminate Work Area G->H I Properly Store Chemical H->I J Dispose of Waste Correctly H->J K Remove and Dispose of PPE H->K L Wash Hands Thoroughly K->L

Workflow for Handling 2-Aminopyrimidine-5-boronic Acid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.